molecular formula C10H13N5O5 B1672433 Guanosine CAS No. 118-00-3

Guanosine

Número de catálogo: B1672433
Número CAS: 118-00-3
Peso molecular: 283.24 g/mol
Clave InChI: NYHBQMYGNKIUIF-UUOKFMHZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Guanosine is a fundamental purine nucleoside, comprising guanine attached to a ribose ring, that serves as a critical molecule in biochemical research . Recognized for its essential intracellular roles in RNA synthesis and as a component of guanine nucleotides (GMP, GDP, GTP), its significance in extracellular signaling has become a major focus of scientific investigation . In the central nervous system (CNS), this compound acts as a key neuromodulator, with a growing body of preclinical evidence demonstrating its neuroprotective properties in models of excitotoxicity, ischemia, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease . Its mechanisms of action appear multifaceted. Research indicates that this compound can antagonize the effects of excessive glutamate, the main excitatory neurotransmitter, by modulating ionotropic glutamate receptors (iGluRs), thereby helping to prevent excitotoxic damage and calcium overload in neurons . Furthermore, many of its protective effects are mediated through an intricate interaction with the adenosinergic system, particularly by modulating adenosine A1 receptor (A1R) signaling, which is a known target for neuroprotection . Intracellularly, this compound activates key pro-survival pathways, including the Phosphoinositide 3-kinase/Protein kinase B (PI3K/Akt) and MAPK/ERK pathways, and has been shown to promote neural stem cell proliferation and differentiation, highlighting its potential in regenerative research . Beyond neuroscience, this compound is also studied for its intriguing anti-proliferative effects on certain tumor cells, suggesting a broader research application . This product is provided as a white, crystalline powder and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use, noting that this compound is toxic if swallowed .

Propiedades

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBQMYGNKIUIF-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31744-85-1
Record name Polyguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31744-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00893055
Record name Guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.7 mg/mL at 18 °C
Record name Guanosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02857
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

118-00-3
Record name Guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02857
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanosine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12133JR80S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Guanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

239 °C
Record name Guanosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02857
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Role of Guanosine in Neuronal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine, a purine nucleoside, has emerged as a significant neuromodulator with pleiotropic effects on neuronal function. It plays a crucial role in neuroprotection, regulation of neurotransmission, and promotion of neurotrophic activities. This technical guide provides an in-depth overview of the current understanding of this compound's role in the central nervous system. It details the molecular mechanisms underlying its neuroprotective effects, particularly its influence on glutamate uptake and the modulation of key intracellular signaling pathways. This document summarizes quantitative data from key studies, provides detailed experimental protocols for assessing this compound's effects, and visualizes complex signaling cascades and experimental workflows using Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this compound for various neurological disorders.

Introduction

This compound is an endogenous purine nucleoside that participates in various cellular processes.[1][2] Beyond its fundamental role in nucleic acid synthesis and cellular metabolism, extracellular this compound acts as a signaling molecule in the central nervous system (CNS), exerting a range of effects that are critical for neuronal homeostasis and resilience.[3][4] Under physiological conditions, this compound is present in the brain and its levels are elevated during pathological events such as ischemia and seizures.[1][2] This observation has spurred research into its potential as a neuroprotective agent.

This guide will explore the core functions of this compound in the neuronal context, with a focus on:

  • Neuroprotection: The mechanisms by which this compound protects neurons from excitotoxic insults, oxidative stress, and apoptosis.

  • Glutamate Homeostasis: The role of this compound in modulating glutamate uptake, a critical process for preventing excitotoxicity.

  • Signaling Pathways: The intricate intracellular signaling cascades activated by this compound, often in concert with the adenosinergic system.

  • Neurotrophic Effects: The ability of this compound to promote neuronal survival, differentiation, and neurite outgrowth.[2][4]

Neuroprotective Effects of this compound

This compound exhibits robust neuroprotective properties in a variety of in vitro and in vivo models of neuronal injury.[2][4] Its protective mechanisms are multifaceted, targeting key pathological processes that contribute to neuronal damage.

Attenuation of Excitotoxicity

Excitotoxicity, primarily mediated by excessive activation of glutamate receptors, is a common pathway of neuronal death in many neurological disorders. This compound has been shown to counteract excitotoxicity by enhancing the clearance of extracellular glutamate.[5]

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. This compound has been demonstrated to reduce ROS production and bolster antioxidant defenses.[1][6] In models of oxygen/glucose deprivation (OGD), this compound treatment prevents the increase in ROS levels.[7] It also preserves the mitochondrial membrane potential, a critical factor in cellular bioenergetics and apoptosis.[1][5]

Anti-inflammatory and Anti-apoptotic Actions

Neuroinflammation and apoptosis are key features of many neurodegenerative diseases. This compound has been shown to modulate inflammatory responses and inhibit apoptotic pathways.[8] For instance, in a model of Parkinson's disease, this compound protected neuroblastoma cells from toxin-induced apoptosis.

Modulation of Glutamate Uptake

A primary mechanism underlying this compound's neuroprotective effects is its ability to enhance glutamate uptake by astrocytes. Astrocytes play a crucial role in maintaining low extracellular glutamate concentrations through the action of high-affinity glutamate transporters, such as GLT-1 and GLAST.[9][10]

This compound treatment has been shown to increase the Vmax of glutamate uptake, suggesting an increase in the number or activity of glutamate transporters at the cell surface.[11] This effect is particularly significant under conditions of elevated extracellular glutamate, as seen in excitotoxic conditions.[12]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on key aspects of neuronal function.

ParameterExperimental ModelThis compound ConcentrationGlutamate ConcentrationObserved EffectReference
Glutamate Uptake Rat Brain Cortical Slices100 µM100 µM44% increase[11][12]
Rat Brain Cortical Slices100 µM300 µM52% increase[11][12]
Rat Brain Cortical Slices (OGD)1 µM100 µM38% increase[2][13]
Rat Brain Cortical Slices (OGD)100 µM100 µM70% increase[2][13]
Mouse Hippocampal Slices100 µM1000 µM45% increase
Vmax of Glutamate Uptake Rat Brain Cortical Slices100 µMN/A23% increase[11][12]

Table 1: Effect of this compound on Glutamate Uptake. OGD: Oxygen-Glucose Deprivation.

ParameterExperimental ModelStressorThis compound ConcentrationObserved EffectReference
Cell Viability Cortical Astrocyte CulturesOGD10 µMPrevention of OGD-induced cell viability reduction[5]
SH-SY5Y Neuroblastoma Cells6-OHDA300 µMProtection against 6-OHDA-induced cytotoxicity[14]
SH-SY5Y Neuroblastoma CellsMPP+100 µMAbolished MPP+-induced DNA fragmentation[15]
Reactive Oxygen Species (ROS) Cortical Astrocytic CellsOGD10 µMPrevention of OGD-induced ROS production[7]
Hippocampal SlicesOGD100 µMPrevention of OGD-induced increase in ROS[1]
Mitochondrial Membrane Potential Hippocampal SlicesOGD100 µMPrevention of OGD-induced loss of mitochondrial membrane potential[1][5]

Table 2: Neuroprotective Effects of this compound. OGD: Oxygen-Glucose Deprivation; 6-OHDA: 6-hydroxydopamine; MPP+: 1-methyl-4-phenylpyridinium.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in neuronal function.

Radiolabeled Glutamate Uptake Assay in Brain Slices

This protocol is adapted from methods described for measuring glutamate uptake in acute brain slices.[16][17]

Materials:

  • Krebs-Ringer bicarbonate (KRB) buffer (in mM: 120 NaCl, 4.8 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 1.3 CaCl2, 15 D-glucose), pH 7.4, gassed with 95% O2/5% CO2.

  • L-[³H]-glutamate (radiolabeled glutamate).

  • Unlabeled L-glutamate.

  • This compound.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) of 300-400 µm thickness from rodent brain using a vibratome in ice-cold, oxygenated KRB buffer.

  • Pre-incubation: Allow slices to recover for at least 60 minutes in oxygenated KRB buffer at 37°C.

  • Treatment: Transfer individual slices to tubes containing KRB buffer with or without this compound at the desired concentration and pre-incubate for 15-30 minutes at 37°C.

  • Uptake Assay: Initiate the uptake by adding a mixture of L-[³H]-glutamate and unlabeled L-glutamate to achieve the final desired glutamate concentration. Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Stop the uptake by rapidly washing the slices three times with ice-cold KRB buffer.

  • Lysis: Lyse the slices in a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Take an aliquot of the lysate for protein quantification (e.g., using a BCA assay).

    • Add the remaining lysate to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the glutamate uptake as nmol of glutamate per mg of protein per minute.

MTT Assay for Cell Viability in Neuronal Cell Lines

This protocol is a standard method for assessing cell viability and is adapted for use with neuronal cell lines like SH-SY5Y.[2]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • Complete culture medium.

  • Neurotoxin (e.g., 6-OHDA, MPP+).

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplate reader.

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing the neurotoxin and/or this compound at the desired concentrations. Include control wells with medium alone and medium with the vehicle for the compounds.

    • Incubate for the desired period (e.g., 24-48 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflows

This compound's effects on neuronal function are mediated by complex intracellular signaling pathways. These pathways often involve the activation of protein kinases and are linked to the adenosinergic system.

This compound-Mediated Neuroprotective Signaling

This compound's neuroprotective effects are known to be mediated through the activation of several pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[8][18] The activation of these cascades can lead to the inhibition of apoptotic proteins and the promotion of cell survival. Furthermore, the effects of this compound are often modulated by adenosine receptors, particularly A1 and A2A receptors.[5]

Guanosine_Neuroprotection_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R A1 Receptor This compound->A1R Modulates A2AR A2A Receptor This compound->A2AR Modulates PI3K PI3K A1R->PI3K MAPK_ERK MAPK/ERK A2AR->MAPK_ERK Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Inhibition of Apoptosis, Promotion of Survival) Akt->Neuroprotection MAPK_ERK->Neuroprotection

Caption: this compound's neuroprotective signaling cascade.

Experimental Workflow for Assessing this compound's Neuroprotective Effects

The following diagram illustrates a typical experimental workflow to investigate the neuroprotective effects of this compound in an in vitro model of neurotoxicity.

Guanosine_Neuroprotection_Workflow start Start: Neuronal Cell Culture treatment Treatment with Neurotoxin +/- this compound start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ros_assay ROS Production Assay treatment->ros_assay mmp_assay Mitochondrial Membrane Potential Assay treatment->mmp_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis ros_assay->data_analysis mmp_assay->data_analysis end Conclusion on Neuroprotective Efficacy data_analysis->end

Caption: Workflow for in vitro neuroprotection studies.

This compound's Influence on Glutamate Uptake Signaling

This compound enhances glutamate uptake in astrocytes through signaling pathways that can lead to increased expression or cell surface localization of glutamate transporters like GLT-1.

Guanosine_Glutamate_Uptake_Signaling cluster_extracellular Extracellular Space cluster_membrane Astrocyte Membrane cluster_intracellular Astrocyte Intracellular Space This compound This compound Adenosine_R Adenosine Receptors This compound->Adenosine_R Glutamate_ext Extracellular Glutamate GLT1 GLT-1 Transporter Glutamate_ext->GLT1 Transport Signaling_Pathways PI3K/Akt MAPK/ERK Adenosine_R->Signaling_Pathways Increased_Uptake Increased Glutamate Uptake GLT1->Increased_Uptake Signaling_Pathways->GLT1 Upregulates/Traffics

Caption: this compound's modulation of glutamate uptake.

Conclusion

This compound is a promising endogenous neuromodulator with significant therapeutic potential for a range of neurological disorders. Its ability to enhance glutamate uptake, mitigate oxidative stress, and activate pro-survival signaling pathways underscores its importance in maintaining neuronal health. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the specific molecular targets of this compound and the optimization of its delivery to the CNS will be crucial for translating its neuroprotective effects into effective clinical therapies.

References

An In-depth Technical Guide to Guanosine Biosynthesis and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Guanosine nucleotides are fundamental to cellular life, serving as building blocks for DNA and RNA, acting as energy currency (GTP), and participating in vital signaling cascades. The cellular pool of this compound monophosphate (GMP), the parent guanine nucleotide, is maintained through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway constructs the purine ring from simpler precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides. Due to the critical role of these nucleotides in cell proliferation, the enzymes involved in their biosynthesis, particularly IMP dehydrogenase (IMPDH), are significant targets for anticancer, immunosuppressive, and antiviral drug development. This guide provides a detailed examination of these pathways, their regulation, quantitative enzymatic data, and key experimental methodologies for their study.

De Novo this compound Biosynthesis Pathway

The de novo synthesis of purines is an evolutionarily conserved, multi-step process that culminates in the formation of inosine monophosphate (IMP). IMP serves as the crucial branch-point metabolite for the synthesis of both adenosine monophosphate (AMP) and this compound monophosphate (GMP). The synthesis of GMP from IMP is a two-step enzymatic process.

  • Oxidation of IMP to Xanthosine Monophosphate (XMP): The first committed and rate-limiting step in GMP synthesis is the NAD⁺-dependent oxidation of IMP to XMP. This reaction is catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) .[1][2][3]

  • Amination of XMP to this compound Monophosphate (GMP): XMP is subsequently converted to GMP through the transfer of an amino group from glutamine. This reaction, which requires energy from the hydrolysis of ATP to AMP and pyrophosphate, is catalyzed by GMP Synthetase (GMPS) .[4][5][6]

These newly synthesized GMP molecules can be further phosphorylated by kinases to generate this compound diphosphate (GDP) and this compound triphosphate (GTP).[7]

de_novo_guanosine_pathway sub sub prod prod enz enz cofactor cofactor IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthetase XMP->GMPS GMP This compound Monophosphate (GMP) IMPDH->XMP out1 IMPDH->out1 GMPS->GMP out2 GMPS->out2 in1 in1->IMPDH NADH NADH + H+ out1->NADH in2 in2->GMPS AMP AMP + PPi out2->AMP Glu Glutamate NAD NAD+ NAD->in1 ATP ATP ATP->in2 Gln Glutamine Gln->in2

Caption: The de novo synthesis pathway from IMP to GMP.

This compound Salvage Pathway

The salvage pathway is an energetically favorable alternative to de novo synthesis, recycling purine bases and nucleosides from the degradation of nucleic acids or from extracellular sources.[8] This pathway is particularly crucial in tissues with high energy demands or limited de novo synthesis capacity, such as the brain.[9]

Key steps in the this compound salvage pathway include:

  • This compound to Guanine: this compound can be phosphorolytically cleaved to guanine and ribose-1-phosphate by Purine Nucleoside Phosphorylase (PNP) .

  • Guanine to GMP: The free base guanine is converted directly back to GMP in a single step by reacting with 5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction is catalyzed by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , a key enzyme in purine salvage.[9][10]

salvage_guanosine_pathway sub sub prod prod enz enz cofactor cofactor This compound This compound PNP PNP This compound->PNP Guanine Guanine HGPRT HGPRT Guanine->HGPRT GMP This compound Monophosphate (GMP) PNP->Guanine out1 PNP->out1 HGPRT->GMP out2 HGPRT->out2 in1 in1->PNP R1P Ribose-1-P out1->R1P in2 in2->HGPRT PPi PPi out2->PPi Pi Pi Pi->in1 PRPP PRPP PRPP->in2

Caption: The this compound salvage pathway.

Regulation of this compound Biosynthesis

To maintain cellular homeostasis, this compound biosynthesis is tightly regulated through feedback inhibition. The end-products of the purine synthesis pathway, including both adenine and guanine nucleotides, allosterically inhibit key enzymes at the beginning of the pathway and at the branch point.[11][12][13]

  • Inhibition of PRPP Amidotransferase: The first committed step of de novo purine synthesis, catalyzed by PRPP amidotransferase, is subject to feedback inhibition by IMP, GMP, and AMP. This provides a primary control point for the entire pathway.[11][14]

  • Inhibition at the IMP Branch Point: The flow of IMP into either the AMP or GMP arms is reciprocally controlled.

    • GMP inhibits its own synthesis by acting as a competitive inhibitor of IMPDH .[14][15]

    • ATP is required for GMP synthesis (by GMPS), while GTP is required for AMP synthesis. This ensures a balanced production of both purine nucleotides.[16]

regulation_pathway cluster_branches IMP Branch Point metabolite metabolite enzyme enzyme inhibitor inhibitor PRPP PRPP PRPP_Amido PRPP Amidotransferase PRPP->PRPP_Amido IMP IMP IMPDH IMPDH IMP->IMPDH Adenylosuccinate_Synthetase Adenylosuccinate Synthetase IMP->Adenylosuccinate_Synthetase XMP XMP GMP GMP XMP->GMP  + ATP + Gln GMP->PRPP_Amido GMP:e->IMPDH:s AMP AMP AMP->PRPP_Amido AMP:e->Adenylosuccinate_Synthetase:s PRPP_Amido->IMP IMPDH->XMP Adenylosuccinate_Synthetase->AMP  + GTP + Asp

Caption: Feedback regulation of de novo purine synthesis.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the key enzymes in this compound biosynthesis are critical for understanding pathway flux and for the design of effective inhibitors. These values can vary significantly between different organisms.

Table 1: Kinetic Parameters of IMP Dehydrogenase (IMPDH)

Organism/SourceSubstrateKm (μM)kcat (s⁻¹)Reference
Human (hIMPDH2)IMP~5-[17]
Human (hIMPDH2)NAD⁺2501.8[18]
Cryptococcus neoformansIMP19 ± 21.9 ± 0.03[19]
Cryptococcus neoformansNAD⁺224 ± 191.9 ± 0.05[19]
Tritrichomonas foetusIMP126.5[15]

Table 2: Kinetic Parameters of GMP Synthetase (GMPS)

Organism/SourceSubstrateKm / K0.5 (μM)kcat (s⁻¹)Reference
HumanXMP8.8-[20]
HumanATP27-[20]
HumanGlutamine2690-[20]
E. coliXMP1228[21]
M. jannaschiiXMP61 ± 31.94 ± 0.02[22]
M. jannaschiiATP452 ± 31.94 ± 0.02[22]

Table 3: Kinetic Parameters of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

Organism/SourceSubstrateKm (μM)kcat (s⁻¹)Reference
HumanHypoxanthine2.56.0[23]
HumanGuanine4.89.5[23]
HumanPRPP4.4-[23]
T. cruziGuanine11.1 ± 1.114.8 ± 0.3[3]
T. cruziPRPP4.2 ± 0.414.8 ± 0.3[3]

Experimental Protocols

Studying this compound metabolic pathways often involves measuring the activity of the key enzymes. Below are detailed methodologies for common spectrophotometric assays.

IMP Dehydrogenase (IMPDH) Activity Assay

This protocol measures the rate of NAD⁺ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.

impdh_assay_workflow step step reagent reagent action action result result start Start prep_buffer Prepare Assay Buffer (e.g., 50 mM KH₂PO₄, 5 mM DTT, pH 8.5) start->prep_buffer add_reagents Add Buffer, Enzyme, and IMP to cuvette/plate prep_buffer->add_reagents prep_enzyme Prepare Enzyme Solution (Purified IMPDH or cell lysate) prep_enzyme->add_reagents prep_substrates Prepare Substrate Stocks (IMP and NAD⁺) start_rxn Initiate reaction by adding NAD⁺ prep_substrates->start_rxn preincubate Pre-incubate at 36-37°C for 5-10 min add_reagents->preincubate preincubate->start_rxn measure Immediately monitor A₃₄₀ in a spectrophotometer start_rxn->measure analyze Calculate reaction rate (using NADH ε = 6220 M⁻¹cm⁻¹) measure->analyze end End analyze->end

Caption: Experimental workflow for an IMPDH activity assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, pH 8.0).[24]

    • Substrates: Prepare stock solutions of IMP (e.g., 10 mM) and NAD⁺ (e.g., 40 mM) in deionized water.

    • Enzyme: Dilute purified IMPDH or cell lysate containing IMPDH to a working concentration in ice-cold assay buffer.

  • Assay Procedure:

    • In a UV-transparent cuvette or 96-well plate, add the assay buffer, enzyme solution, and IMP substrate.

    • Incubate the mixture at the desired temperature (e.g., 37°C) for 5-10 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the NAD⁺ stock solution to a final concentration (e.g., 250 µM IMP, 250 µM NAD⁺).[24]

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law and the molar extinction coefficient of NADH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

GMP Synthetase (GMPS) Activity Assay

This protocol can be performed by monitoring the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.[21][25]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM EPPS, 10 mM MgCl₂, pH 8.5).[25]

    • Substrates: Prepare stock solutions of XMP, ATP, and L-glutamine in assay buffer.

    • Enzyme: Dilute purified GMPS to a working concentration (e.g., 20-50 nM) in assay buffer.

  • Assay Procedure:

    • To a UV-transparent cuvette or 96-well plate, add the assay buffer and enzyme solution. If testing an inhibitor, add it at this stage and pre-incubate for 5-10 minutes.

    • Initiate the reaction by adding a mixture of the substrates (e.g., final concentrations of 150 µM XMP, 2 mM ATP, and glutamine).[25]

  • Data Acquisition and Analysis:

    • Immediately monitor the decrease in absorbance at 290 nm at a constant temperature (e.g., 25°C).

    • Calculate the initial reaction velocity using the change in the molar extinction coefficient (Δε₂₉₀ ≈ -1500 M⁻¹cm⁻¹) for the conversion of XMP to GMP.[25]

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay

This is a coupled enzyme assay where the product of the HGPRT reaction (IMP) is used as a substrate for IMPDH. The resulting NADH production is monitored at 340 nm.[8]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing all necessary components (e.g., 50 mM EPPS pH 8.3, 12 mM MgCl₂).[3]

    • Substrates: Prepare stock solutions of a purine base (hypoxanthine or guanine) and PRPP.

    • Coupling Enzyme and Cofactor: Prepare a solution of recombinant IMPDH and NAD⁺.

    • Enzyme Source: Prepare cell lysate (e.g., from red blood cells) or purified HGPRT.[26]

  • Assay Procedure:

    • Combine the assay buffer, enzyme source, IMPDH, NAD⁺, and PRPP in a cuvette or 96-well plate.

    • Initiate the reaction by adding the purine base (e.g., hypoxanthine).

  • Data Acquisition and Analysis:

    • Monitor the increase in absorbance at 340 nm, which corresponds to the IMPDH-catalyzed oxidation of the newly formed IMP.

    • Calculate the HGPRT activity based on the rate of NADH production, as described in the IMPDH assay protocol. This method provides a continuous and non-radioactive way to measure HGPRT activity.[8]

References

The Emergence of a Neuroprotector: A Technical Guide to the Discovery and History of Guanosine as a Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, mechanisms, and experimental validation of guanosine as a critical signaling molecule in the central nervous system, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This technical guide illuminates the fascinating journey of this compound from a simple purine nucleoside to a recognized neuromodulator with significant therapeutic potential. We will explore the historical context of its discovery, delve into the intricate signaling pathways it governs, and provide detailed experimental protocols and quantitative data from seminal studies that have shaped our understanding of this multifaceted molecule.

A Historical Perspective: From Purinergic Signaling to a Specific Role for this compound

The story of this compound as a signaling molecule is intrinsically linked to the broader field of purinergic signaling, a concept first proposed in the early 1970s which established that purine nucleotides and nucleosides like adenosine triphosphate (ATP) and adenosine can act as extracellular signaling molecules.[1][2][3] While the focus was initially on adenine-based purines, a seminal study in 1991 by Souza and Ramirez provided the first glimpse into the distinct roles of guanine-based purines. Their work demonstrated that guanine nucleotides could selectively displace glutamate binding to its receptors, an effect not observed with this compound itself at the time.[4] This pivotal finding hinted at a unique modulatory role for guanine derivatives in the glutamatergic system.

Subsequent research in the late 1990s and early 2000s began to uncover the direct extracellular effects of this compound. Studies revealed that astrocytes, a type of glial cell in the central nervous system (CNS), release this compound, which then exerts trophic and neuroprotective effects on surrounding neurons.[5][6] It was observed that under pathological conditions such as hypoxia and ischemia, the extracellular concentration of this compound significantly increases, suggesting its active involvement in the cellular response to injury.[6][7] These early investigations laid the groundwork for the now-established role of this compound as an endogenous neuromodulator with potent neuroprotective properties.[8]

The intricate Machinery: this compound's Signaling Pathways

This compound exerts its diverse physiological effects by activating a complex network of intracellular signaling cascades. While a specific, dedicated this compound receptor has yet to be definitively identified, compelling evidence points to its interaction with adenosine receptors and the activation of downstream kinase pathways.

Interaction with Adenosine Receptors

A significant body of research demonstrates that many of this compound's effects are mediated, at least in part, through the activation of A1 and A2A adenosine receptors (A1R and A2AR). This interaction is complex and appears to be cell-type and context-dependent. For instance, in some studies, the neuroprotective effects of this compound can be blocked by A1R antagonists, suggesting a reliance on this receptor subtype.

Key Intracellular Signaling Cascades

This compound has been shown to activate several pro-survival and anti-apoptotic signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways being the most prominent.[7] Activation of these pathways is crucial for this compound's ability to mitigate neuronal damage in response to various insults.

The signaling pathways activated by this compound are summarized in the diagram below:

Guanosine_Signaling This compound This compound Adenosine_Receptors Adenosine Receptors (A1R/A2AR) This compound->Adenosine_Receptors PI3K PI3K Adenosine_Receptors->PI3K Activates MEK MEK Adenosine_Receptors->MEK Activates Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Anti-apoptosis, Pro-survival) Akt->Neuroprotection Glutamate_Uptake Increased Glutamate Uptake Akt->Glutamate_Uptake ERK ERK MEK->ERK ERK->Neuroprotection ERK->Glutamate_Uptake

This compound activates key neuroprotective signaling pathways.

Quantitative Evidence of this compound's Neuroprotective Effects

Numerous in vitro studies have provided quantitative data demonstrating the potent neuroprotective effects of this compound. These studies often utilize models of neuronal injury, such as oxygen-glucose deprivation (OGD), to mimic ischemic conditions.

Experimental ModelThis compound Concentration (µM)Measured EffectQuantitative ResultReference
Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices100Cell Viability (MTT assay)~40% increase in cell viability compared to OGD control[9]
OGD in Hippocampal Slices100Reactive Oxygen Species (ROS) Production~50% reduction in ROS levels compared to OGD control[1]
OGD in Hippocampal Slices100Glutamate Uptake~60% restoration of glutamate uptake compared to OGD control[5]
Glutamate-induced excitotoxicity in hippocampal slices100Neuronal deathSignificant reduction in neuronal death[10]
Amyloid-β induced toxicity in SH-SY5Y cells100ApoptosisSignificant reduction in apoptotic cells[11]

Key Experimental Protocols

To facilitate further research in this area, this guide provides detailed methodologies for key experiments cited in the study of this compound as a signaling molecule.

Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices

This protocol is a widely used in vitro model to simulate ischemic conditions in the brain.

Objective: To induce ischemic-like injury in hippocampal slices and assess the neuroprotective effects of this compound.

Materials:

  • Adult Wistar rats

  • McIlwain tissue chopper

  • Artificial cerebrospinal fluid (aCSF), normal and glucose-free

  • This compound solution

  • Gas mixture (95% O₂ / 5% CO₂) and (95% N₂ / 5% CO₂)

  • Incubation chamber

  • MTT or other viability assay reagents

Procedure:

  • Slice Preparation: Humanely euthanize a rat and rapidly dissect the brain. Isolate the hippocampi and prepare 400 µm thick transverse slices using a McIlwain tissue chopper.[2]

  • Recovery: Transfer the slices to an interface chamber containing oxygenated (95% O₂ / 5% CO₂) aCSF at room temperature and allow them to recover for at least 1 hour.

  • OGD Induction: Replace the normal aCSF with glucose-free aCSF saturated with 95% N₂ / 5% CO₂. Maintain the slices in this hypoxic/hypoglycemic condition for a specified duration (e.g., 30-60 minutes).[5]

  • Reoxygenation and Treatment: Terminate the OGD by replacing the glucose-free aCSF with normal, oxygenated aCSF. For the treatment group, add this compound to the reoxygenation medium at the desired concentration (e.g., 100 µM).[9]

  • Assessment of Cell Viability: After a reoxygenation period (e.g., 24 hours), assess cell viability using an MTT assay or other appropriate methods.[9]

The workflow for the OGD experiment is illustrated below:

OGD_Workflow Start Start Slice_Prep Hippocampal Slice Preparation Start->Slice_Prep Recovery Recovery in Oxygenated aCSF Slice_Prep->Recovery OGD Oxygen-Glucose Deprivation (OGD) Recovery->OGD Reoxygenation Reoxygenation OGD->Reoxygenation Treatment This compound Treatment Reoxygenation->Treatment Add this compound Assessment Assess Cell Viability Reoxygenation->Assessment Control Treatment->Assessment End End Assessment->End Western_Blot_Logic Start Start Sample_Prep Protein Lysate Preparation Start->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Akt, p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

The Pivotal Role of Guanosine Triphosphate in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanosine triphosphate (GTP), a purine nucleotide, is a critical player in cellular bioenergetics and signaling. While often overshadowed by adenosine triphosphate (ATP), GTP's functions are distinct and indispensable for cellular viability and metabolic regulation. This technical guide provides an in-depth exploration of this compound's multifaceted role in cellular energy metabolism, offering detailed experimental protocols and quantitative data to support further research and drug development in this area.

This compound's Energetic Contribution: Beyond a Simple ATP Equivalent

GTP and ATP are energetically similar, with the hydrolysis of the terminal phosphate bond in both molecules releasing a comparable amount of free energy. However, their roles in the cell are not entirely interchangeable. ATP serves as the primary, universal energy currency, while GTP is utilized in more specific energy-requiring processes.

Direct Energy Transduction in the Krebs Cycle

A prime example of GTP's direct role in energy conservation is its production during the Krebs cycle. The enzyme succinyl-CoA synthetase catalyzes the conversion of succinyl-CoA to succinate, a reaction coupled with the substrate-level phosphorylation of GDP to GTP. This is a key step in the central metabolic pathway, directly capturing the energy from the high-energy thioester bond of succinyl-CoA.[1] The generated GTP can then be readily converted to ATP by nucleoside-diphosphate kinase, thus contributing to the overall cellular energy pool.[2]

Fueling Anabolic Processes: The Role of GTP in Gluconeogenesis

GTP provides the essential energy for a critical step in gluconeogenesis, the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors. The enzyme phosphoenolpyruvate carboxykinase (PEPCK) utilizes GTP to decarboxylate and phosphorylate oxaloacetate to form phosphoenolpyruvate (PEP). This irreversible reaction is a key regulatory point in gluconeogenesis and requires the high-energy phosphate bond of GTP to proceed.[3]

Powering Protein Synthesis

Protein synthesis is one of the most energy-consuming processes in the cell, and GTP is the primary energy source for several key steps. During the elongation phase of translation, the binding of aminoacyl-tRNA to the A-site of the ribosome and the translocation of the ribosome along the mRNA are both powered by GTP hydrolysis, facilitated by elongation factors.

Quantitative Data on this compound and Adenosine Nucleotides

Understanding the cellular concentrations and energetic properties of this compound and adenosine nucleotides is fundamental to appreciating their roles in metabolism.

Table 1: Intracellular Concentrations of GTP and ATP in Mammalian Cells
Cell TypeGTP Concentration (µM)ATP Concentration (µM)GTP/ATP RatioReference
NIH 3T3 Fibroblasts (parental)1.3 fmol/mg protein509 fmol/mg protein~0.0026[4]
NIH 3T3 Fibroblasts (Ha-Ras overexpressing)21.3 fmol/mg protein7008 fmol/mg protein~0.0030[4]
Human Leukemia K562 CellsVaries with treatment (control levels not specified)Varies with treatment (control levels not specified)-[5]
General Eukaryotic Cells-1,000 - 10,000-[2]
Animal Cells-1,000 - 10,000-[6]

Note: Concentrations can vary significantly depending on the cell type, metabolic state, and measurement technique.

Table 2: Energetic Properties of GTP and ATP Hydrolysis
ReactionStandard Gibbs Free Energy (ΔG°') (kcal/mol)Reference
GTP + H₂O → GDP + Pi-7.3[7]
ATP + H₂O → ADP + Pi-7.3[2]

Note: The standard free energy change is similar for both reactions, indicating their energetic equivalence under standard conditions. The actual free energy change in the cell (ΔG) will vary depending on the intracellular concentrations of reactants and products.

Table 3: Kinetic Parameters of Succinyl-CoA Synthetase for GDP and ADP
Organism/TissueEnzyme SpecificityK_m for GDP (µM)K_m for ADP (µM)Reference
Pigeon LiverGTP-specific7-[8]
Pigeon Breast MuscleATP-specific-250[8]

Note: The kinetic parameters highlight the substrate specificity of different isozymes of succinyl-CoA synthetase.

This compound in Cellular Signaling: The G-Protein Connection

GTP is a linchpin in cellular signal transduction, acting as a molecular switch for a large family of proteins known as GTP-binding proteins or G-proteins. These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. This cycling is crucial for transmitting signals from outside the cell to the interior, thereby regulating a vast array of cellular processes, including energy metabolism.[3]

G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, are key activators of G-proteins. Upon ligand binding, GPCRs promote the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation and the initiation of downstream signaling cascades. These cascades often involve the production of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP₃), which in turn regulate the activity of enzymes involved in energy metabolism.

Gαs Signaling Pathway and Metabolic Regulation

The Gαs subunit of G-proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates and regulates the activity of key metabolic enzymes. For example, PKA can activate enzymes involved in glycogenolysis and lipolysis, thus mobilizing energy stores.

Gas_Signaling Ligand Ligand (e.g., Glucagon, Epinephrine) GPCR GPCR (Gαs-coupled) Ligand->GPCR Binds G_protein G-Protein (Gαsβγ) GPCR->G_protein Activates Gas_GTP Gαs-GTP (Active) G_protein->Gas_GTP GDP→GTP AC Adenylyl Cyclase Gas_GTP->AC Stimulates cAMP cAMP AC->cAMP ATP→cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Metabolic_Enzymes Metabolic Enzymes (e.g., Glycogen Phosphorylase) PKA->Metabolic_Enzymes Phosphorylates Metabolic_Response Metabolic Response (e.g., Glycogenolysis) Metabolic_Enzymes->Metabolic_Response Leads to

Gαs signaling pathway in metabolic regulation.
Gαi Signaling Pathway and Metabolic Regulation

In contrast to Gαs, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This counter-regulatory mechanism allows for fine-tuning of metabolic processes. For example, the activation of Gαi-coupled receptors can suppress glycogenolysis and lipolysis.

Gai_Signaling Ligand Ligand (e.g., Somatostatin) GPCR GPCR (Gαi-coupled) Ligand->GPCR Binds G_protein G-Protein (Gαiβγ) GPCR->G_protein Activates Gai_GTP Gαi-GTP (Active) G_protein->Gai_GTP GDP→GTP AC Adenylyl Cyclase Gai_GTP->AC Inhibits cAMP cAMP AC->cAMP ATP→cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Inhibited Metabolic_Response Inhibition of Metabolic Processes PKA->Metabolic_Response Leads to

Gαi signaling pathway in metabolic regulation.
Gαq Signaling Pathway and Metabolic Regulation

The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Both calcium and PKC can modulate the activity of various metabolic enzymes.

Gaq_Signaling Ligand Ligand (e.g., Vasopressin) GPCR GPCR (Gαq-coupled) Ligand->GPCR Binds G_protein G-Protein (Gαqβγ) GPCR->G_protein Activates Gaq_GTP Gαq-GTP (Active) G_protein->Gaq_GTP GDP→GTP PLC Phospholipase C (PLC) Gaq_GTP->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Metabolic_Response Modulation of Metabolic Enzymes Ca2->Metabolic_Response Modulates PKC->Metabolic_Response Modulates

Gαq signaling pathway in metabolic regulation.

Experimental Protocols for Studying this compound's Function

A variety of experimental techniques are available to investigate the role of this compound and its derivatives in cellular energy metabolism. Below are detailed methodologies for key experiments.

Quantification of Intracellular GTP and ATP by HPLC-MS/MS

This protocol describes a robust method for the simultaneous quantification of intracellular nucleoside triphosphates.

Objective: To accurately measure the concentrations of GTP and ATP in cell extracts.

Materials:

  • Cultured cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Ammonium hydroxide

  • Deionized water

  • Centrifuge

  • HPLC-MS/MS system with a C18 reverse-phase column

Methodology:

  • Cell Harvesting:

    • Grow cells to the desired confluency.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to the cell pellet.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extract in 100 µL of the initial mobile phase (e.g., 5 mM ammonium acetate in water).

    • Vortex to dissolve the pellet.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the supernatant to an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Inject the sample onto the HPLC-MS/MS system.

    • Separate the nucleotides using a C18 reverse-phase column with a gradient of mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).

    • Detect and quantify GTP and ATP using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for GTP and ATP should be used for accurate quantification.

    • Generate a standard curve using known concentrations of GTP and ATP to quantify the absolute amounts in the cell extracts.

HPLC_Workflow start Cell Culture harvest Cell Harvesting (Wash with PBS, Centrifuge) start->harvest extract Metabolite Extraction (80% Methanol, Vortex, Centrifuge) harvest->extract dry Drying (Nitrogen Stream or Vacuum) extract->dry reconstitute Reconstitution (Mobile Phase A, Vortex, Centrifuge) dry->reconstitute hplc HPLC-MS/MS Analysis (Injection, Separation, Detection) reconstitute->hplc quantify Quantification (Standard Curve) hplc->quantify

Workflow for intracellular nucleotide quantification.
GTPγS Binding Assay for G-Protein Activation

This assay is a functional method to measure the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Objective: To determine the extent of G-protein activation in response to a stimulus.

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS (radiolabeled)

  • GTPγS (unlabeled)

  • GDP

  • Agonist of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing the GPCR of interest using standard cell fractionation techniques.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in a final volume of 100 µL:

      • Total binding: Assay buffer, cell membranes (5-20 µg protein), GDP (10 µM), and [³⁵S]GTPγS (0.1 nM).

      • Non-specific binding: Same as total binding, but with the addition of 10 µM unlabeled GTPγS.

      • Basal binding: Assay buffer, cell membranes, GDP, and [³⁵S]GTPγS.

      • Agonist-stimulated binding: Assay buffer, cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the agonist.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the agonist-stimulated specific binding as a function of agonist concentration to determine the EC₅₀ and E_max values.

GTP_gamma_S_Workflow start Prepare Cell Membranes and Reagents setup Set up Assay Plate (Total, Non-specific, Basal, Stimulated) start->setup incubate Incubate at 30°C setup->incubate terminate Terminate Reaction (Rapid Filtration) incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate Specific Binding, Plot Curves) count->analyze

Workflow for GTPγS binding assay.

Conclusion

This compound, through its triphosphate form, plays a multifaceted and crucial role in cellular energy metabolism. It acts as a direct energy currency in key metabolic pathways, fuels essential anabolic processes, and serves as a critical signaling molecule in the G-protein cascade that regulates metabolic homeostasis. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate functions of this compound and its potential as a therapeutic target in metabolic diseases. A deeper understanding of the interplay between GTP and ATP will undoubtedly unveil new avenues for modulating cellular energy metabolism for therapeutic benefit.

References

The Emerging Role of Extracellular Guanosine as a Neuromodulator in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Extracellular guanosine, a purine nucleoside, is increasingly recognized as a critical signaling molecule within the central nervous system (CNS). Historically overshadowed by its adenine-based counterpart, adenosine, recent evidence has illuminated this compound's multifaceted role in neuroprotection, neuromodulation, and trophic support. This technical guide provides an in-depth exploration of the current understanding of extracellular this compound's function in the CNS. It details the intricate signaling pathways modulated by this compound, presents quantitative data on its physiological effects, and offers comprehensive experimental protocols for its study. This document aims to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for a range of neurological disorders, including ischemic stroke, neurodegenerative diseases, and mood disorders.

Introduction

Guanine-based purines, including this compound, are fundamental to cellular metabolism and function. While their intracellular roles have been long established, the concept of extracellular purinergic signaling has expanded to prominently feature this compound as a key intercellular messenger in the CNS.[1] Released from both neurons and glial cells, particularly under conditions of metabolic stress or injury, extracellular this compound orchestrates a range of cellular responses aimed at restoring homeostasis and promoting cell survival.[2][3] This guide synthesizes the current body of research on the extracellular actions of this compound, with a focus on its neuroprotective and neurotrophic properties, its complex interplay with other neurotransmitter systems, and the underlying molecular mechanisms.

Neuroprotective and Neurotrophic Effects of Extracellular this compound

Extracellular this compound exerts potent neuroprotective and neurotrophic effects across a variety of in vitro and in vivo models of neurological insults. These protective actions are attributed to its ability to modulate several key pathological processes, including excitotoxicity, oxidative stress, and neuroinflammation.[2]

Attenuation of Excitotoxicity

One of the most well-characterized roles of extracellular this compound is its ability to mitigate glutamate-induced excitotoxicity, a primary driver of neuronal damage in conditions like ischemia and epilepsy.[4] this compound achieves this primarily by enhancing the uptake of excess extracellular glutamate, a function predominantly carried out by astrocytes.[1][2]

Table 1: Quantitative Effects of this compound on Glutamate Uptake

Experimental ModelThis compound ConcentrationGlutamate ConcentrationObserved Effect on Glutamate UptakeReference
Primary Astrocyte Cultures0-100 µM (dose-dependent)100 µMUp to 63% increase (EC50 = 2.47 µM)[1]
Brain Cortical Slices (Normal Conditions)1-100 µM100 µMUp to 100% stimulation[5][6]
Brain Cortical Slices (OGD)1 µM100 µM38% increase[5][6]
Brain Cortical Slices (OGD)100 µM100 µM70% increase[5][6]
Brain Cortical Slices100 µM100 µM44% increase[7]
Brain Cortical Slices100 µM300 µM52% increase[7]
Antioxidant and Anti-inflammatory Properties

This compound demonstrates significant antioxidant and anti-inflammatory activities, contributing to its neuroprotective profile. It has been shown to reduce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in response to various stressors, including oxygen-glucose deprivation (OGD) and exposure to inflammatory agents like lipopolysaccharide (LPS).[8][9]

Table 2: Quantitative Effects of this compound on Oxidative Stress and Inflammation

Experimental ModelInsultThis compound ConcentrationMeasured ParameterObserved EffectReference
Hippocampal SlicesOGD100 µMROS ProductionPrevention of OGD-induced increase[8]
Hippocampal SlicesOGD100 µMNitric Oxide ProductionPrevention of OGD-induced increase[8]
Hippocampal SlicesOGD100 µMPeroxynitrite ProductionPrevention of OGD-induced increase[8]
Hippocampal SlicesOGD100 µMMitochondrial Membrane PotentialPrevention of OGD-induced depolarization[10]
Cortical Astrocyte CulturesOGD/ReoxygenationNot specifiedROS ProductionPrevention of OGD-induced increase[11]
Hippocampal AstrocytesLPSNot specifiedPro-inflammatory CytokinesPrevention of LPS-induced increase[9]
Hippocampal AstrocytesLPSNot specifiedNF-κB ActivationPrevention of LPS-induced activation[9]
Neurotrophic and Neurogenic Effects

Beyond its neuroprotective actions, this compound also promotes neuronal survival and growth through its neurotrophic and neurogenic properties. It has been shown to stimulate the proliferation and differentiation of neural stem cells and to enhance neurite outgrowth.[2][12] These effects are often mediated by the release of neurotrophic factors from astrocytes.[2][13]

Table 3: Neurotrophic and Neurogenic Effects of this compound

Experimental ModelThis compound ConcentrationObserved EffectReference
Neural Stem Cell Culture (SVZ)100 µMIncreased cell proliferation and BDNF expression[12]
Cultured Astrocytes300 µM (24 hours)Increased cell proliferation[12]
Cultured AstrocytesNot specifiedIncreased synthesis and release of FGF-2 and NGF[12]
PC12 Cells300 µM (48 hours)Enhanced NGF-induced neurite outgrowth[12]

Signaling Pathways of Extracellular this compound

The signaling mechanisms of extracellular this compound are complex and, in some aspects, still under investigation. While a specific, high-affinity this compound receptor has yet to be definitively identified, evidence points to a multimodal mechanism of action involving interactions with the adenosinergic system and the activation of several intracellular signaling cascades.[3]

Interaction with the Adenosinergic System

A significant body of evidence suggests that many of the effects of extracellular this compound are mediated, at least in part, through its interaction with adenosine receptors, particularly the A1 and A2A subtypes.[14] This interaction does not appear to be a direct binding of this compound to these receptors but rather a modulation of their function, possibly through allosteric mechanisms or interactions within receptor heteromers.[15][16] The neuroprotective effects of this compound can be attenuated by both A1 receptor antagonists and A2A receptor agonists, highlighting the intricate nature of this interplay.[11][15]

This compound and Adenosine Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Guo Extracellular This compound A1R A1 Receptor Guo->A1R Modulates A2AR A2A Receptor Guo->A2AR Modulates PKC PKC Guo->PKC Activates PI3K PI3K Guo->PI3K Activates MAPK MAPK/ERK Guo->MAPK Activates AC Adenylyl Cyclase A1R->AC - PLC Phospholipase C A1R->PLC + A2AR->AC + cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca Ca²⁺ IP3->Ca DAG->PKC PKC->MAPK GlutUptake Glutamate Uptake PKC->GlutUptake Ca->MAPK Akt Akt PI3K->Akt PI3K->GlutUptake NFkB NF-κB Akt->NFkB HO1 HO-1 Akt->HO1 MAPK->NFkB MAPK->HO1 MAPK->GlutUptake TrophicEffects Trophic Effects CREB->TrophicEffects Neuroprotection Neuroprotection HO1->Neuroprotection GlutUptake->Neuroprotection

Caption: Signaling pathways modulated by extracellular this compound.

Intracellular Signaling Cascades

Extracellular this compound activates several key intracellular signaling pathways that are crucial for cell survival and function, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[13][17] Activation of these pathways is linked to many of this compound's beneficial effects, including the enhancement of glutamate uptake, reduction of oxidative stress, and promotion of neurotrophic factor expression.[11][12]

This compound-Activated Intracellular Cascades cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Guo Extracellular This compound Receptor Putative This compound Receptor/ Adenosine Receptor Modulation Guo->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Receptor->MAPK PKC PKC Receptor->PKC Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB CellularResponse Cellular Response Akt->CellularResponse Cell Survival CREB CREB MAPK->CREB MAPK->CellularResponse Cell Proliferation PKC->MAPK CREB->CellularResponse Gene Expression (e.g., BDNF) NFkB->CellularResponse Inflammation

Caption: Key intracellular signaling pathways activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of extracellular this compound's role in the CNS.

Measurement of Extracellular this compound by HPLC

Objective: To quantify the concentration of this compound in extracellular samples (e.g., cell culture medium, microdialysates).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase analytical column

  • Mobile phase: 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate (TBAP), pH 5.0 (Buffer A); 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0 (Buffer B)

  • This compound standards

  • Sample filtration units (0.22 µm)

Procedure:

  • Sample Preparation: Collect extracellular fluid samples. For cell culture, aspirate the medium. Immediately heat-inactivate samples at 95°C for 5 minutes to denature enzymes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris. Filter the supernatant through a 0.22 µm filter.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same buffer as the samples.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a fixed volume of the prepared sample or standard onto the column.

    • Run a gradient elution program, for example: 100% Buffer A for 10 min; linear gradient to 75% Buffer B over 15 min; hold at 75% Buffer B for 10 min; linear gradient to 100% Buffer B over 5 min; hold at 100% Buffer B for 15 min; and a linear gradient back to 100% Buffer A over 5 min.

    • Monitor the absorbance at 254 nm.

  • Data Analysis: Identify the this compound peak in the chromatograms based on the retention time of the this compound standard. Quantify the concentration by comparing the peak area of the sample to the standard curve.

In Vitro Model of Ischemia: Oxygen-Glucose Deprivation (OGD)

Objective: To induce ischemia-like conditions in brain slice cultures to study the neuroprotective effects of this compound.

Materials:

  • Vibrating microtome

  • Incubation chamber

  • Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)

  • OGD aCSF (glucose-free, saturated with 95% N2 / 5% CO2)

  • This compound stock solution

  • Propidium iodide (PI) for cell death assessment

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick hippocampal or cortical slices from rodent brains using a vibrating microtome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover in oxygenated aCSF at 34-37°C for at least 1 hour.

  • OGD Induction:

    • Transfer slices to the incubation chamber containing OGD aCSF.

    • Incubate for the desired duration (e.g., 30-60 minutes).

  • Reoxygenation:

    • Return the slices to oxygenated aCSF.

    • For studying the effects of this compound, add the desired concentration of this compound to the reoxygenation medium.

  • Assessment of Cell Death: After a period of reoxygenation (e.g., 2-24 hours), assess cell viability by incubating the slices with propidium iodide (PI) and imaging the fluorescence. The intensity of PI fluorescence is proportional to the extent of cell death.

Glutamate Uptake Assay in Primary Astrocyte Cultures

Objective: To measure the effect of this compound on the rate of glutamate uptake by astrocytes.

Materials:

  • Primary astrocyte cultures

  • [³H]-L-glutamate (radiolabeled glutamate)

  • This compound stock solution

  • Scintillation counter and scintillation fluid

  • Uptake buffer (e.g., Krebs-Ringer-HEPES)

Procedure:

  • Cell Culture: Plate primary astrocytes in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with or without various concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Uptake Initiation: Add a mixture of unlabeled L-glutamate and [³H]-L-glutamate to each well to initiate the uptake.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Compare the glutamate uptake rates in this compound-treated cells to control cells.

Conclusion and Future Directions

Extracellular this compound has emerged as a significant neuromodulator in the CNS with promising therapeutic potential. Its ability to counteract excitotoxicity, oxidative stress, and neuroinflammation, coupled with its neurotrophic and neurogenic properties, makes it an attractive candidate for the development of novel treatments for a range of debilitating neurological disorders. The intricate signaling mechanisms of this compound, particularly its interplay with the adenosinergic system, present a rich area for further investigation. Future research should focus on the definitive identification and characterization of a specific this compound receptor, which would greatly facilitate the development of targeted therapeutics. Furthermore, a deeper understanding of the downstream signaling cascades and the transcriptional and translational changes induced by this compound will be crucial for harnessing its full therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance our understanding of this important signaling molecule and its role in CNS health and disease.

References

Guanosine: An Endogenous Neuromodulator with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Guanosine, a purine nucleoside, has emerged as a significant endogenous neuromodulator with multifaceted roles in the central nervous system (CNS).[1][2] Beyond its fundamental intracellular functions in cellular metabolism, extracellular this compound exhibits profound neuroprotective and neurotrophic effects, making it a molecule of considerable interest for therapeutic development in a range of neurological and psychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.

Core Mechanisms of Action

This compound's neuromodulatory effects are primarily attributed to its ability to counteract excitotoxicity, reduce oxidative stress and inflammation, and promote cell survival and plasticity.[1][2][4] These effects are mediated through a complex interplay with the glutamatergic and adenosinergic systems, as well as the activation of several intracellular signaling cascades.[1][2]

Modulation of the Glutamatergic System

A key aspect of this compound's neuroprotective action is its modulation of the glutamatergic system, the primary excitatory neurotransmitter system in the CNS.[1] Excessive glutamate release leads to excitotoxicity, a common pathological event in various neurological disorders.[1][5] this compound has been shown to:

  • Enhance Glutamate Uptake: this compound stimulates the uptake of glutamate by astrocytes, the primary mechanism for clearing glutamate from the synaptic cleft.[3][6][7] This effect is particularly significant under conditions of high extracellular glutamate.[4][6][7] The stimulation of glutamate transporters, such as GLT-1, is mediated by the activation of signaling pathways including PI3K/Akt and MAPK/ERK.[1][5][8]

  • Reduce Glutamate Release: In pathological conditions like ischemia, this compound can prevent the excessive release of glutamate from presynaptic terminals.[3][8][9]

Interaction with the Adenosinergic System

This compound's effects are intricately linked with the adenosinergic system, another critical purinergic signaling pathway in the brain.[3][4] While a specific, high-affinity this compound receptor has yet to be definitively identified, much of its action is believed to be mediated through interactions with adenosine receptors, particularly the A1 and A2A subtypes.[10][11][12] Evidence suggests that this compound can modulate the activity of these receptors, leading to downstream signaling events that contribute to its neuroprotective effects.[11][12] Some studies also point to the G protein-coupled receptor 23 (GPR23), also known as LPA4, as a potential candidate receptor for this compound or its metabolite guanine.[13][14][15][16][17]

Activation of Intracellular Signaling Pathways

This compound triggers a cascade of intracellular signaling events that promote cell survival and resilience. Key pathways activated by this compound include:

  • PI3K/Akt Pathway: This pathway is central to this compound-mediated neuroprotection, promoting cell survival and inhibiting apoptosis.[4][5][8][9]

  • MAPK/ERK Pathway: Activation of this pathway is involved in this compound's effects on glutamate transporter activity and its anti-inflammatory actions.[1][5][8]

  • Protein Kinase C (PKC): PKC activation is implicated in the this compound-induced increase in the expression of the glutamate transporter GLT-1 on the cell membrane.[5][8]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from key studies, providing a comparative overview of this compound's efficacy in various experimental models.

In Vitro Model This compound Concentration Key Finding Fold/Percentage Change Reference
Rat hippocampal slices (Glutamate-induced excitotoxicity)100 µMPrevention of glutamate-induced glutamate release-[9]
Rat hippocampal slices (OGD)100 µMPrevention of increased D-[3H]aspartate release-[18]
Rat brain cortical slices (Normal conditions)1-100 µMStimulation of 100 µM glutamate uptakeUp to 100% increase[6][7]
Rat brain cortical slices (OGD)1 and 100 µMIncrease in 100 µM glutamate uptake38% and 70% increase, respectively[6][7]
SH-SY5Y neuroblastoma cells (β-amyloid-induced toxicity)Not specifiedProtection against apoptosis and ROS production-[1]
C6 astroglial cells (Glucose deprivation)Not specifiedIncreased glutamate uptake and glutamine synthase activity-[1]
Cerebellar neurons (Hypoxia)500 µMInduction of neurite arborization-[1]
PC12 cells (NGF-induced neuritogenesis)300 µMEnhancement of neurite outgrowth-[1]
In Vivo Model This compound Dosage Administration Route Key Finding Fold/Percentage Change Reference
Mice (Quinolinic acid-induced seizures)Not specifiedi.p., i.c.v., oralReduction in seizures50-70% reduction[1]
Rats (Middle cerebral artery occlusion)8 mg/kgi.p.Reduction in neurological deficits and tissue damage-[19]
Mice (Acute restraint stress)5 mg/kgoralPrevention of increased immobility time in FST-[19]
Mice0.05 - 5 mg/kgoralAntidepressant-like activity in forced swimming and tail suspension tests-[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the neuromodulatory effects of this compound.

Oxygen-Glucose Deprivation (OGD) in Brain Slices

This in vitro model of ischemia is widely used to study the neuroprotective effects of various compounds.

  • Slice Preparation: Hippocampal or cortical slices (typically 300-400 µm thick) are prepared from rodent brains using a vibratome.

  • Pre-incubation: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for at least 1 hour.

  • OGD Induction: The aCSF is replaced with a glucose-free aCSF saturated with 95% N2 / 5% CO2. Slices are incubated in this solution for a defined period (e.g., 30-60 minutes). This compound or other test compounds are added to the incubation medium before and/or during OGD.

  • Reoxygenation: The OGD medium is replaced with normal aCSF, and the slices are allowed to recover.

  • Assessment of Cell Viability and Neurotransmitter Release: Cell death can be quantified using methods like propidium iodide staining or measurement of lactate dehydrogenase (LDH) release. Neurotransmitter release (e.g., glutamate) into the medium is measured using techniques like high-performance liquid chromatography (HPLC).[6][7][18]

Glutamate Uptake Assay

This assay measures the ability of astrocytes or brain slices to take up radiolabeled glutamate.

  • Cell/Slice Preparation: Primary astrocyte cultures or brain slices are prepared as described above.

  • Incubation: The cells or slices are incubated in a buffer containing radiolabeled glutamate (e.g., L-[3H]glutamate) in the presence or absence of this compound.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells/slices with ice-cold buffer.

  • Quantification: The amount of radioactivity incorporated into the cells/slices is measured using a scintillation counter. This reflects the rate of glutamate uptake.[6][7]

Western Blotting for Signaling Protein Phosphorylation

This technique is used to assess the activation of intracellular signaling pathways.

  • Protein Extraction: Following experimental treatment (e.g., with this compound), cells or tissues are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The ratio of phosphorylated to total protein is used to determine the level of pathway activation.[11]

Measurement of Extracellular this compound and Guanine Levels

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the levels of purines in biological samples.

  • Sample Collection: A sample of the extracellular medium from cell cultures or microdialysis fluid from in vivo experiments is collected.

  • Sample Preparation: The sample is immediately heat-inactivated to prevent enzymatic degradation of the purines. It is then centrifuged and filtered.

  • HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector. The concentrations of this compound and guanine are determined by comparing their peak areas to those of known standards.[20][21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for studying its neuroprotective effects.

Guanosine_Signaling_Pathways This compound Signaling Pathways This compound This compound A1R Adenosine A1R This compound->A1R Modulates A2AR Adenosine A2AR This compound->A2AR Modulates GPR23 GPR23 (Candidate) This compound->GPR23 Potential Interaction Glutamate_Release ↓ Glutamate Release This compound->Glutamate_Release PI3K PI3K A1R->PI3K MAPK MAPK/ERK A2AR->MAPK GPR23->PI3K Akt Akt PI3K->Akt Glutamate_Uptake ↑ Glutamate Uptake PI3K->Glutamate_Uptake Anti_Apoptosis Anti-Apoptosis Akt->Anti_Apoptosis MAPK->Glutamate_Uptake Anti_Inflammation Anti-Inflammation MAPK->Anti_Inflammation PKC PKC PKC->Glutamate_Uptake Neuroprotection Neuroprotection Glutamate_Uptake->Neuroprotection Glutamate_Release->Neuroprotection Anti_Apoptosis->Neuroprotection Anti_Inflammation->Neuroprotection

Caption: Key signaling pathways activated by this compound leading to neuroprotection.

OGD_Experimental_Workflow In Vitro Ischemia (OGD) Experimental Workflow Start Start: Brain Slice Preparation Preincubation Pre-incubation in aCSF Start->Preincubation Treatment Treatment with this compound Preincubation->Treatment OGD Oxygen-Glucose Deprivation (OGD) Treatment->OGD Reoxygenation Reoxygenation with aCSF OGD->Reoxygenation Analysis Biochemical & Functional Analysis Reoxygenation->Analysis Viability Cell Viability (PI Staining, LDH Assay) Analysis->Viability Glutamate_Analysis Glutamate Release/Uptake (HPLC) Analysis->Glutamate_Analysis Western_Blot Signaling Pathway Activation (Western Blot) Analysis->Western_Blot End End: Data Interpretation Viability->End Glutamate_Analysis->End Western_Blot->End

References

Guanosine: A Comprehensive Technical Guide on its Biochemical Properties, Structure, and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine, a fundamental purine nucleoside, is a cornerstone of numerous biochemical processes essential for life. Composed of the purine base guanine linked to a ribose sugar, it serves as a critical building block for nucleic acids and plays a pivotal role in cellular signaling, energy metabolism, and as a precursor to vital molecules such as this compound triphosphate (GTP).[1] This technical guide provides an in-depth exploration of the biochemical properties, structural features, and key signaling pathways of this compound, tailored for researchers, scientists, and professionals in drug development.

Biochemical Properties of this compound

This compound is a white, crystalline powder with a mild saline taste.[2][3] Its quantitative biochemical and physical properties are summarized in the tables below, providing a valuable reference for experimental design and analysis.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Chemical Formula C₁₀H₁₃N₅O₅[1][4]
Molecular Weight 283.24 g/mol [5][1][4]
Appearance White crystalline powder[3]
Melting Point 239 °C (decomposes)[2]
Density 2.15 g/cm³[6]
Table 2: Solubility of this compound
SolventSolubilityReferences
Water Slightly soluble (0.75 g/L at 25 °C)[7]
Boiling Water Soluble[1]
Ethanol Insoluble[3]
Diethyl Ether Insoluble[2][3]
Benzene Insoluble[3]
Chloroform Insoluble[3]
Acetic Acid Readily soluble[3]
Dimethyl Sulfoxide (DMSO) ~30 mg/mL[5]
0.1 M NaOH 0.1 g/mL
Table 3: Acidity and Spectral Properties of this compound
PropertyValueReferences
pKa₁ (N7-H⁺) ~2.2[6]
pKa₂ (N1-H) ~9.25[6]
pKa₃ (Ribose hydroxyls) ~12.3[6]
UV λmax (pH 7) 253 nm, 276 nm

The Structure of this compound

This compound is a ribonucleoside, meaning it is composed of a nitrogenous base (guanine), a five-carbon sugar (ribose), and these two are connected by a β-N₉-glycosidic bond.

  • Guanine: A purine derivative, guanine consists of a fused pyrimidine-imidazole ring system. It is a planar molecule with the chemical formula C₅H₅N₅O.

  • Ribose: A pentose sugar that, in this compound, exists in its furanose (five-membered ring) form.

  • β-N₉-Glycosidic Bond: This covalent bond links the N9 atom of the guanine ring to the C1' atom of the ribose sugar.

Key Signaling Pathways Involving this compound

This compound is a central molecule in several critical signaling pathways. It is the direct precursor to this compound triphosphate (GTP), a key energy currency and signaling molecule, and also plays a significant role in purinergic signaling.

This compound Triphosphate (GTP) Synthesis

This compound can be phosphorylated to form this compound monophosphate (GMP), this compound diphosphate (GDP), and ultimately this compound triphosphate (GTP).[2] GTP is synthesized through both de novo and salvage pathways. The salvage pathway, which is more economical, recycles this compound and guanine to produce GMP.

GTP_Synthesis_Pathway cluster_enzymes Enzymatic Conversions This compound This compound GMP GMP This compound->GMP Phosphorylation GDP GDP GMP->GDP ATP GK Guanylate Kinase GMP->GK GTP GTP GDP->GTP ATP NDK Nucleoside- Diphosphate Kinase GDP->NDK ATP ATP ADP ADP ATP->ADP GK->GDP NDK->GTP

Caption: Salvage pathway for GTP synthesis from this compound.

Purinergic Signaling and Downstream Effects

Extracellular this compound can act as a signaling molecule in the purinergic system. While it does not have its own dedicated high-affinity receptor, it can modulate the activity of adenosine receptors and activate intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and differentiation.

Guanosine_Signaling This compound This compound AdenosineReceptor Adenosine Receptors This compound->AdenosineReceptor GPCR Putative G-protein-coupled Receptor This compound->GPCR PI3K PI3K AdenosineReceptor->PI3K GPCR->PI3K MEK MEK GPCR->MEK Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound-mediated activation of intracellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a sample.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM potassium dihydrogen phosphate

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Sample containing this compound

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v). The exact ratio may need optimization depending on the sample matrix.[3][4]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV at 254 nm[5]

  • Analysis:

    • Inject the this compound standard to determine its retention time.

    • Inject the sample and identify the this compound peak based on the retention time.

    • Quantify the amount of this compound in the sample by comparing its peak area to a standard curve generated from known concentrations of the this compound standard.

HPLC_Workflow SamplePrep Sample Preparation Injection HPLC Injection SamplePrep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: General workflow for HPLC analysis of this compound.

Mass Spectrometry (MS)

Objective: To confirm the identity and determine the mass-to-charge ratio of this compound.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the sample in a mixture of water and a volatile organic solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL. Ensure the sample is free of non-volatile salts and buffers.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time to elute this compound.

    • Flow Rate: 0.2-0.5 mL/min

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Scan for a mass range that includes the expected m/z of protonated this compound ([M+H]⁺ = 284.1).

  • Analysis:

    • The mass spectrum will show a peak at m/z 284.1 corresponding to the protonated molecular ion of this compound.

    • Tandem mass spectrometry (MS/MS) can be performed to obtain fragment ions for structural confirmation. The major fragment ion typically corresponds to the protonated guanine base (m/z 152.1).

MS_Workflow SamplePrep Sample Preparation LC_Separation LC Separation SamplePrep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MassAnalysis Mass Analysis (m/z) ESI->MassAnalysis Detection Detection MassAnalysis->Detection

Caption: Workflow for LC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons, respectively.

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, and baseline correction).

    • Assign the chemical shifts of the protons and carbons to the corresponding atoms in the this compound structure based on their multiplicity, integration, and correlation in 2D spectra. Key expected ¹H NMR chemical shifts in DMSO-d₆ include the anomeric proton (H1') around 5.7 ppm and the H8 proton of the guanine base around 7.9 ppm.

NMR_Workflow SamplePrep Sample Preparation DataAcq NMR Data Acquisition (1D & 2D) SamplePrep->DataAcq DataProc Data Processing DataAcq->DataProc SpectralAnalysis Spectral Analysis & Structure Elucidation DataProc->SpectralAnalysis

Caption: General workflow for NMR analysis of this compound.

Conclusion

This compound is a multifaceted molecule with a well-defined structure and a diverse range of biochemical functions. A thorough understanding of its properties and signaling roles is crucial for researchers in various fields, from fundamental biochemistry to drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource to facilitate further investigation into the intricate world of this essential purine nucleoside.

References

The difference between guanosine and deoxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Differences Between Guanosine and Deoxythis compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound and deoxythis compound are purine nucleosides fundamental to the structure and function of nucleic acids. While structurally similar, the presence or absence of a single hydroxyl group on the pentose sugar moiety dictates their distinct biological roles, physicochemical properties, and applications in research and medicine. This compound is a core component of ribonucleic acid (RNA) and is integral to processes such as protein synthesis and signal transduction. Deoxythis compound is the corresponding building block for deoxyribonucleic acid (DNA), the primary carrier of genetic information. This guide provides a detailed technical comparison of their structure, properties, biological significance, and the experimental methodologies used for their analysis and synthesis, offering a comprehensive resource for professionals in the life sciences.

The Core Structural Difference: A Tale of Two Sugars

Both this compound and deoxythis compound consist of the purine base, guanine, attached to a five-carbon sugar via a β-N9-glycosidic bond.[1] The critical distinction lies in the sugar itself.

  • This compound contains a ribose sugar, which is characterized by the presence of a hydroxyl (-OH) group on the 2' (two-prime) carbon of the sugar ring.[1][2]

  • Deoxythis compound incorporates a deoxyribose sugar, where the 2'-hydroxyl group is absent and replaced by a hydrogen (-H) atom.[2][3]

This seemingly minor structural alteration has profound consequences. The 2'-hydroxyl group in this compound makes RNA more susceptible to hydrolysis and gives it greater catalytic potential (e.g., in ribozymes). Conversely, the absence of this reactive group in deoxythis compound contributes to the greater chemical stability of DNA, a crucial feature for a molecule that stores long-term genetic information.[2]

G cluster_G This compound cluster_dG Deoxythis compound G_guanine Guanine G_ribose Ribose G_guanine->G_ribose β-N9-glycosidic bond G_oh 2'-OH Group G_ribose->G_oh at C2' position dG_guanine Guanine dG_deoxyribose Deoxyribose dG_guanine->dG_deoxyribose β-N9-glycosidic bond dG_h 2'-H Atom dG_deoxyribose->dG_h at C2' position

Diagram 1. Core structural comparison of this compound and Deoxythis compound.

Physicochemical Properties

The difference in the sugar moiety directly impacts the molecular weight and other physical properties of these nucleosides. The key quantitative differences are summarized below.

PropertyThis compoundDeoxythis compound
Chemical Formula C₁₀H₁₃N₅O₅[1]C₁₀H₁₃N₅O₄[3][4]
Molar Mass 283.24 g/mol [1]267.24 g/mol [3][5]
Melting Point ~239 °C (decomposes)[6]~300 °C[5]
Appearance White, crystalline powder[1]Solid[5]
Solubility in Water Slightly soluble (0.7 g/L at 18°C)[1][6]Data not readily available, but generally low.
LogP (Octanol/Water) -1.90[6]-1.30[5]

Biological Roles and Significance

The distinct structures of this compound and deoxythis compound destine them for different, though interconnected, roles in the central dogma of molecular biology.

This compound: As a fundamental component of RNA, this compound and its phosphorylated forms (GMP, GDP, GTP) are central to numerous cellular activities:

  • RNA Synthesis: this compound triphosphate (GTP) is one of the four essential building blocks for the synthesis of RNA during transcription.[7][8]

  • Protein Synthesis: GTP provides the energy for the initiation and elongation stages of translation at the ribosome.[8]

  • Signal Transduction: Cyclic this compound monophosphate (cGMP), derived from GTP, acts as a crucial second messenger in many signaling pathways.[1] G-proteins, which bind GTP and GDP, are molecular switches that regulate a vast array of cellular processes.[8]

  • RNA Splicing: this compound is required for the self-splicing of certain introns from mRNA transcripts.[1]

  • Neuroprotection: Emerging research indicates that this compound itself has neuroprotective properties, helping to mitigate excitotoxicity, oxidative stress, and neuroinflammation.[9]

Deoxythis compound: Deoxythis compound's role is primarily centered on DNA and the preservation of genetic integrity:

  • DNA Synthesis: Deoxythis compound triphosphate (dGTP) is a direct precursor incorporated by DNA polymerases during DNA replication, a process essential for cell division and heredity.[10]

  • Genomic Stability: The stability of deoxythis compound within the DNA double helix is critical for the faithful storage of genetic information.[2] However, imbalances in the cellular pool of dGTP and other deoxyribonucleotides can lead to increased mutation rates and genomic instability, which is associated with diseases like cancer.[11]

  • Biomarker of Damage: Deoxythis compound is particularly susceptible to oxidative damage. Its oxidized form, 8-oxo-2'-deoxythis compound (8-oxo-dG), is a widely used and reliable biomarker for measuring oxidative stress and DNA damage in clinical and research settings.[12]

G dG Deoxythis compound DNA DNA (Genetic Information Storage) dG->DNA Precursor for Replication RNA RNA (mRNA, tRNA, rRNA) DNA->RNA Transcription G This compound G->RNA Precursor for Transcription Protein Protein (Cellular Function) RNA->Protein Translation

Diagram 2. The distinct roles of Deoxythis compound and this compound in the flow of genetic information.

Relevance in Research and Drug Development

The unique properties of these nucleosides make them and their derivatives valuable targets and tools in medicine.

  • Anticancer & Antiviral Agents: Many therapeutic drugs are nucleoside analogs designed to disrupt DNA synthesis. Deoxythis compound analogs, such as Nelarabine, are used in chemotherapy.[13] By mimicking deoxythis compound, these drugs get incorporated into the DNA of rapidly dividing cancer cells or viruses, leading to the termination of DNA replication and cell death.[13][14]

  • Riboswitch Targeting: Riboswitches are non-coding RNA domains that regulate gene expression. The 2'-deoxythis compound riboswitch, found in some bacteria, is a novel target for the development of new antibiotics.[15]

  • Tissue Engineering: this compound's ability to self-assemble into supramolecular hydrogels makes it a promising biomaterial for applications in drug delivery and tissue engineering.[16]

  • Diagnostics: The quantification of 8-oxo-deoxythis compound is a critical diagnostic tool for assessing the role of oxidative stress in a wide range of pathologies, including cancer and neurodegenerative diseases.[12]

Experimental Protocols

Differentiating and utilizing this compound and deoxythis compound in a laboratory setting requires specific and robust methodologies.

Protocol 1: Analysis and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for separating and quantifying nucleosides from biological samples.[17] The protocol is particularly useful for measuring levels of 8-oxo-deoxythis compound to assess DNA damage.[18]

Methodology:

  • DNA/RNA Extraction: Isolate nucleic acids from the biological sample (e.g., tissue, cells, urine) using a standard chaotropic NaI or other validated method.[18]

  • Enzymatic Hydrolysis: Digest the purified DNA/RNA sample to break it down into its constituent nucleosides. This is typically a two-step process:

    • Incubate DNA with nuclease P1, which digests single-stranded nucleic acids to deoxynucleoside 5'-monophosphates.[18]

    • Add alkaline phosphatase to dephosphorylate the resulting products into deoxynucleosides (including deoxythis compound and any oxidized forms).[18]

  • Chromatographic Separation:

    • Inject the hydrolyzed sample into an HPLC system equipped with a C18 reversed-phase column.[19]

    • Use an isocratic or gradient mobile phase, commonly a mixture of an aqueous buffer (e.g., ammonium acetate or phosphoric acid) and an organic solvent like acetonitrile, to separate the nucleosides based on their polarity.[17][19]

  • Detection and Quantification:

    • As the separated nucleosides elute from the column, they are detected using a UV detector, typically set to a wavelength of 260 nm.[17]

    • For higher sensitivity and specificity, especially for damage markers like 8-oxo-dG, detection is performed using an electrochemical (EC) detector or a mass spectrometer (LC-MS).[18][19][20]

    • Quantify the amount of each nucleoside by comparing the peak area from the sample to a standard curve generated from known concentrations of pure this compound and deoxythis compound.

G cluster_workflow HPLC Analysis Workflow A Biological Sample (e.g., DNA Isolate) B Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) A->B C HPLC Injection B->C D C18 Column Separation C->D E Detection (UV, EC, or Mass Spec) D->E F Data Analysis & Quantification E->F

Diagram 3. A generalized experimental workflow for the analysis of nucleosides via HPLC.
Protocol 2: Synthesis of a Protected Deoxythis compound Phosphoramidite

Phosphoramidites are key building blocks for the chemical synthesis of DNA oligonucleotides. The following is a summarized protocol for preparing a deoxythis compound derivative for this purpose, based on established methods.[21]

Methodology:

  • Transient Protection: Treat 2'-deoxythis compound with trimethylsilyl imidazole to protect the hydroxyl groups. This makes the molecule soluble in organic solvents and prevents unwanted side reactions.[21]

  • Introduction of O6 Protection: React the silylated deoxythis compound with an alcohol (e.g., trimethylsilylethanol) in the presence of diisopropylazodicarboxylate (DIAD) and triphenylphosphine. This step introduces an acid-labile protecting group at the O6 position of the guanine base.[21]

  • N2 Protection: The N2 exocyclic amine is protected, often with a group like isobutyryl or dimethylformamidine, to prevent branching during oligonucleotide synthesis.

  • 5'-Hydroxyl Protection: React the molecule with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine. This adds the bulky, acid-labile DMT group to the 5'-hydroxyl, allowing for controlled, stepwise addition of nucleotides during synthesis.

  • Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) in the presence of a mild base. This creates the reactive phosphoramidite moiety at the 3' position.

  • Purification: Purify the final phosphoramidite product using column chromatography to ensure high purity for use in automated DNA synthesizers.

Note: This is a representative summary. Each step requires precise control of stoichiometry, temperature, and reaction time, followed by appropriate workup and purification procedures as detailed in the cited literature.

References

Guanosine's Allosteric Modulation of Adenosine Receptors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Interactions, Signaling Pathways, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of guanosine's interaction with adenosine receptors, with a particular focus on its allosteric modulation of the A1 and A2A receptor subtypes. The intricate relationship between this compound and the adenosinergic system presents a promising avenue for novel therapeutic strategies. This document consolidates key findings on the biochemical interactions, functional consequences, and downstream signaling pathways, while also providing detailed experimental protocols for researchers seeking to investigate this phenomenon.

Core Interaction: An Allosteric Modulation Dependent on A1R-A2AR Heteromerization

This compound's influence on the adenosinergic system is not that of a classical orthosteric ligand. Instead, a growing body of evidence indicates that this compound acts as an allosteric modulator, primarily targeting the adenosine A2A receptor (A2AR) in the context of A1 receptor (A1R) co-expression. This suggests that the functional unit for this compound's activity is the A1R-A2AR heteromer.

Current research indicates that this compound does not directly bind to the orthosteric binding site of the A2AR.[1] Rather, its effects are contingent upon the presence of the A1R, pointing towards a sophisticated mechanism of action mediated by receptor-receptor interactions within the heteromeric complex.[1][2][3]

Quantitative Analysis of this compound's Modulatory Effects

While comprehensive binding affinity (Ki) and functional potency (EC50/IC50) values for this compound at adenosine receptors are still under investigation, key studies have provided quantitative insights into its modulatory role. These findings are summarized in the table below.

ParameterReceptor/SystemConditionQuantitative ValueReference
Antagonist Binding Human A2A ReceptorCo-expressed with A1R in HEK-293 cells19 ± 4% reduction in MRS7396 (A2AR antagonist) binding with 100 µM this compound[4]
Functional Response (cAMP) Human A1R-A2AR HeteromerExpressed in HEK-293 cells19 ± 3% reduction in CGS21680 (A2AR agonist)-mediated cAMP accumulation with 100 µM this compound[4]
[3H]this compound Displacement Rat Hippocampal MembranesCompetition with Adenosinergic Ligands (500 µM)Adenosine: 68.6% displacementCPA (A1R agonist): 56.9% displacementCGS21680 (A2AR agonist): 11% displacement[5]

Signaling Pathways Modulated by this compound

This compound's interaction with the A1R-A2AR heteromer leads to the modulation of downstream signaling cascades, primarily affecting the canonical pathways associated with these receptors. The A2AR is typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, the A1R is coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

This compound, by acting as a negative allosteric modulator of the A2AR within the heteromer, can attenuate the A2AR-mediated cAMP signaling.[4] This modulation can have significant physiological consequences, as the A1R-A2AR heteromer is a key regulator of neurotransmitter release and neuronal excitability.

Furthermore, adenosine receptors are known to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[6] While direct studies on this compound's effect on this pathway in the context of A1R-A2AR heteromers are emerging, it is plausible that by modulating the primary G protein signaling, this compound indirectly influences MAPK/ERK activation.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling A1R Adenosine A1R A2AR Adenosine A2AR A1R->A2AR Heteromerization Gs Gs A2AR->Gs Activation This compound This compound This compound->A2AR Allosteric Modulation This compound->Gs Inhibition Adenosine Adenosine Adenosine->A2AR Agonist AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation ERK MAPK/ERK Pathway PKA->ERK Modulation

This compound's modulatory effect on A2AR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with adenosine receptors.

Cell Culture and Transfection for A1R-A2AR Heteromer Expression

Objective: To generate a cellular model for studying the interaction of this compound with the A1R-A2AR heteromer.

Materials:

  • HEK-293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Expression plasmids for human A1R and human A2AR (e.g., pcDNA3.1 vector)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

Protocol:

  • Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • One day prior to transfection, seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-lipid complexes. For each well, dilute the A1R and A2AR expression plasmids in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Combine the DNA and transfection reagent solutions and incubate at room temperature for 20 minutes to allow complex formation.

  • Add the DNA-lipid complexes dropwise to the cells.

  • Incubate the cells for 4-6 hours at 37°C, then replace the medium with fresh, complete DMEM.

  • Allow the cells to express the receptors for 48 hours before performing subsequent assays.

NanoBRET-based Ligand Binding Assay

Objective: To quantitatively assess the effect of this compound on ligand binding to the A2A receptor in the presence of the A1 receptor.[4]

Materials:

  • HEK-293 cells co-expressing NanoLuc-tagged A2AR (A2AR-Nluc) and untagged A1R

  • NanoBRET™ Nano-Glo® Substrate

  • Fluorescently labeled A2AR antagonist (e.g., MRS7396)

  • This compound

  • Assay buffer (e.g., HBSS)

  • White, opaque 96-well microplates

Protocol:

  • Seed the transfected cells in white, opaque 96-well plates.

  • On the day of the assay, wash the cells with assay buffer.

  • Prepare a solution of the fluorescent antagonist in assay buffer.

  • Prepare serial dilutions of this compound in assay buffer containing the fluorescent antagonist.

  • Add the this compound/antagonist solutions to the cells and incubate at 37°C for 1 hour.

  • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

  • Add the substrate to each well.

  • Read the plate on a luminometer equipped with two emission filters to detect both the donor (Nluc) and acceptor (fluorescent antagonist) signals.

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Determine the percent inhibition of antagonist binding by this compound.

cAMP Accumulation Assay

Objective: To measure the functional consequence of this compound's interaction with the A1R-A2AR heteromer on A2AR-mediated signaling.[4][7]

Materials:

  • HEK-293 cells co-expressing A1R and A2AR

  • A2AR agonist (e.g., CGS21680)

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor)

  • Assay buffer

Protocol:

  • Seed the transfected cells in a suitable microplate for the chosen cAMP assay kit.

  • On the day of the assay, pre-incubate the cells with the phosphodiesterase inhibitor in assay buffer for 30 minutes at 37°C.

  • Prepare serial dilutions of this compound in assay buffer containing the phosphodiesterase inhibitor.

  • Add the this compound solutions to the cells and incubate for 15 minutes.

  • Add the A2AR agonist at a fixed concentration (e.g., its EC80) to the wells.

  • Incubate for a further 30 minutes at 37°C.

  • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the specific assay kit.

  • Calculate the percent inhibition of agonist-stimulated cAMP production by this compound.

MAPK/ERK Phosphorylation Assay (Western Blot)

Objective: To determine if this compound modulates adenosine receptor-mediated activation of the MAPK/ERK pathway.[6][8][9]

Materials:

  • HEK-293 cells co-expressing A1R and A2AR

  • Adenosine receptor agonist (e.g., NECA)

  • This compound

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed the transfected cells in 6-well plates.

  • Once confluent, serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with this compound for 30 minutes.

  • Stimulate the cells with the adenosine receptor agonist for 5-10 minutes.

  • Immediately lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

  • Quantify the band intensities to determine the effect of this compound on agonist-induced ERK phosphorylation.

Experimental Workflow and Logical Relationships

The investigation of this compound's interaction with adenosine receptors follows a logical progression from establishing a cellular model to characterizing the binding and functional consequences, and finally to elucidating the downstream signaling pathways.

Start Hypothesis: This compound modulates adenosine receptors CellModel Develop Cellular Model (e.g., HEK-293 with A1R/A2AR) Start->CellModel BindingAssay Characterize Binding Interaction (NanoBRET Assay) CellModel->BindingAssay FunctionalAssay Assess Functional Consequences (cAMP Accumulation Assay) CellModel->FunctionalAssay DataAnalysis Quantitative Data Analysis (IC50, % Inhibition) BindingAssay->DataAnalysis SignalingAssay Investigate Downstream Signaling (MAPK/ERK Phosphorylation) FunctionalAssay->SignalingAssay FunctionalAssay->DataAnalysis SignalingAssay->DataAnalysis Conclusion Conclusion: This compound as an allosteric modulator of A1R-A2AR heteromers DataAnalysis->Conclusion

Workflow for investigating this compound's interaction.

Conclusion and Future Directions

The evidence strongly suggests that this compound acts as a negative allosteric modulator of the adenosine A2A receptor, with its effects being dependent on the presence of the A1 receptor, likely within an A1R-A2AR heteromeric complex. This nuanced interaction opens up exciting possibilities for the development of novel therapeutics that can fine-tune the adenosinergic system with greater specificity than traditional orthosteric ligands.

Future research should focus on:

  • Determining the precise binding site of this compound on the A1R-A2AR heteromer.

  • Conducting comprehensive dose-response studies to establish robust Ki, IC50, and EC50 values for this compound's modulatory effects.

  • Elucidating the full spectrum of downstream signaling pathways affected by this compound's modulation of the A1R-A2AR heteromer.

  • Investigating the in vivo physiological and pathological relevance of this interaction.

By addressing these questions, the scientific community can further unravel the complexities of this compound's role in purinergic signaling and unlock its therapeutic potential.

References

Methodological & Application

Techniques for Quantifying Guanosine in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine, a purine nucleoside, is a fundamental building block for nucleic acids and plays a pivotal role in various cellular processes, including signal transduction, energy metabolism, and cellular regulation.[1][2][3] The quantification of extracellular this compound in cell culture media is crucial for understanding cellular physiology, studying the effects of drugs, and monitoring cell health. This document provides a detailed overview of common techniques for this compound quantification, complete with comparative data, experimental protocols, and visual workflows to guide researchers in selecting the most appropriate method for their needs.

Comparative Analysis of this compound Quantification Techniques

The choice of a suitable method for this compound quantification depends on factors such as sensitivity, selectivity, throughput, and available instrumentation. The following table summarizes the key quantitative parameters of the most widely used techniques.

TechniqueLimit of Detection (LOD) / Limit of Quantification (LOQ)Linear RangeKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Typically in the low micromolar (µM) range.Broad, often spanning several orders of magnitude.Robust, reproducible, and widely available instrumentation.Moderate sensitivity, potential for interference from co-eluting compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity, often reaching picomolar (pM) to nanomolar (nM) levels.[4][5]Wide dynamic range.[4][5]High sensitivity and specificity, allowing for accurate quantification in complex matrices.[5]Requires expensive instrumentation and specialized expertise. Ion suppression effects can be a challenge.[5]
Enzymatic Assays Sensitivity can vary, with some kits detecting in the low micromolar (µM) range.[1]Typically narrower than chromatographic methods.High specificity due to enzyme-substrate interactions, often suitable for high-throughput screening.[6]Can be susceptible to interference from compounds in the sample matrix that affect enzyme activity.
Electrochemical Biosensors Can achieve high sensitivity, with reported detection limits in the nanomolar (nM) to micromolar (µM) range.[7][8]Linear range can be variable depending on the sensor design.[7][8]High sensitivity, potential for miniaturization and real-time monitoring.[7]Sensor fabrication can be complex, and stability and reproducibility may be concerns.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a general method for the quantification of this compound in cell culture media using reversed-phase HPLC with UV detection.

a. Sample Preparation

  • Collect cell culture supernatant.

  • Centrifuge at 10,000 x g for 5 minutes to remove cells and debris.

  • To precipitate proteins, add a final concentration of 10% trichloroacetic acid (TCA) or perchloric acid to the supernatant.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.

b. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 0.1 M potassium phosphate, pH 5.5) and a small percentage of an organic solvent like methanol or acetonitrile. A common mobile phase could be 95:5 (v/v) 0.1 M potassium phosphate buffer:methanol.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

c. Quantification

  • Prepare a series of standard solutions of this compound of known concentrations in the cell culture medium.

  • Generate a standard curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Cell Culture Supernatant Centrifuge1 Centrifuge (10,000 x g) Sample->Centrifuge1 Precipitate Protein Precipitation (e.g., TCA) Centrifuge1->Precipitate Centrifuge2 Centrifuge (15,000 x g) Precipitate->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter HPLC HPLC System Filter->HPLC Detector UV Detector (254 nm) HPLC->Detector StandardCurve Generate Standard Curve Detector->StandardCurve Quantification Quantify this compound StandardCurve->Quantification

Caption: Workflow for this compound quantification by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the highly sensitive and specific quantification of this compound using LC-MS/MS.

a. Sample Preparation

  • Follow the same sample preparation steps as for HPLC analysis (Section 1a) to remove cells and precipitate proteins.

  • Solid-phase extraction (SPE) may be employed for further sample cleanup and concentration if necessary.

b. LC-MS/MS Conditions

  • LC Column: A C18 or a specialized column for polar compounds is typically used.[5]

  • Mobile Phase: A gradient elution is often used, starting with a high aqueous phase (e.g., water with 0.1% formic acid) and ramping up the organic phase (e.g., acetonitrile with 0.1% formic acid).[5]

  • Flow Rate: Typically in the range of 200-400 µL/min.[5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound should be optimized. The precursor ion for this compound is [M+H]+ at m/z 284.1, and a common product ion is m/z 152.1 (corresponding to the guanine base).

  • Internal Standard: Use of a stable isotope-labeled internal standard (e.g., ¹³C₅-guanosine) is highly recommended for accurate quantification.

c. Quantification

  • Prepare a calibration curve using known concentrations of this compound standards spiked with a fixed concentration of the internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve.

  • The concentration of this compound in the samples is calculated from this curve.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Sample Cell Culture Supernatant Centrifuge1 Centrifuge Sample->Centrifuge1 Precipitate Protein Precipitation Centrifuge1->Precipitate SPE Solid-Phase Extraction (Optional) Precipitate->SPE LC Liquid Chromatography SPE->LC MSMS Tandem Mass Spectrometry LC->MSMS CalibrationCurve Generate Calibration Curve MSMS->CalibrationCurve Quantification Quantify this compound CalibrationCurve->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Enzymatic Assay

This protocol describes a general enzymatic assay for the fluorometric detection of this compound. Commercially available kits are often used for this purpose.[1]

a. Principle

The assay is based on a series of enzymatic reactions. This compound is first converted to guanine by purine nucleoside phosphorylase (PNP). Guanine is then converted to xanthine by guanine deaminase. Xanthine is subsequently oxidized by xanthine oxidase to produce uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorometric probe in the presence of horseradish peroxidase (HRP).[1] The fluorescence intensity is directly proportional to the amount of this compound in the sample.

b. Procedure (based on a typical kit)

  • Sample Preparation: Centrifuge cell culture supernatant at 10,000 x g for 5 minutes to remove particulates. The supernatant can often be used directly.

  • Standard Curve Preparation: Prepare a series of this compound standards in the appropriate buffer as provided by the kit.

  • Assay Reaction:

    • Add standards and samples to a 96-well black microplate.

    • For each sample, prepare two wells: one with the complete reaction mix (including PNP) and one with a control mix (without PNP) to measure background fluorescence.

    • Add the reaction mix to the appropriate wells.

    • Incubate the plate, protected from light, for a specified time (e.g., 30-60 minutes) at room temperature.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.

  • Calculation:

    • Subtract the background fluorescence (from the wells without PNP) from the sample readings.

    • Determine the this compound concentration in the samples by comparing the net fluorescence values to the standard curve.

Signaling Pathway for Enzymatic this compound Assay

Enzymatic_Assay_Pathway This compound This compound PNP PNP Guanine Guanine GuanineDeaminase Guanine Deaminase Xanthine Xanthine XanthineOxidase Xanthine Oxidase UricAcid Uric Acid + H₂O₂ HRP HRP Fluorescence Fluorescent Product PNP->Guanine GuanineDeaminase->Xanthine XanthineOxidase->UricAcid HRP->Fluorescence Probe Fluorometric Probe

Caption: Enzymatic cascade for this compound detection.

Conclusion

The quantification of this compound in cell culture media provides valuable insights into cellular metabolism and signaling. The choice of analytical technique should be carefully considered based on the specific research question, required sensitivity, and available resources. HPLC-UV offers a robust and accessible method for routine analysis, while LC-MS/MS provides the highest sensitivity and specificity for demanding applications. Enzymatic assays are well-suited for high-throughput screening, and electrochemical biosensors present exciting possibilities for real-time monitoring. By following the detailed protocols and workflows presented in these application notes, researchers can confidently and accurately measure this compound concentrations in their cell culture experiments.

References

Application Notes and Protocols for Utilizing Guanosine in In-Vitro Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine, an endogenous purine nucleoside, has emerged as a promising neuroprotective agent in a variety of experimental models of neurodegenerative diseases.[1][2][3] It is released in the brain under physiological conditions and its levels increase during pathological events, where it appears to counteract neuroinflammation, oxidative stress, and excitotoxicity.[4][5] These application notes provide a comprehensive overview of the use of this compound in in-vitro models of neurodegeneration, detailing its mechanisms of action, experimental protocols, and expected outcomes. This compound's neuroprotective effects are attributed to its ability to modulate critical cellular processes including glutamate transport, mitochondrial function, and the activation of pro-survival signaling pathways, making it a molecule of significant interest for the development of novel therapeutic strategies.[3][6]

Mechanisms of Neuroprotection by this compound

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by:

  • Counteracting Glutamate Excitotoxicity: this compound enhances the uptake of glutamate by astrocytes, thereby reducing the excessive synaptic glutamate levels that lead to neuronal death.[6][7][8][9][10] This is a crucial mechanism in conditions like ischemia where excitotoxicity plays a major role.[3]

  • Reducing Oxidative Stress: this compound has been shown to decrease the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.[1][5][11] It can also enhance the activity of antioxidant enzymes.[9]

  • Preserving Mitochondrial Function: this compound helps maintain the mitochondrial membrane potential (ΔΨm), a critical factor for cellular energy production and viability, and prevents its disruption in response to neurotoxic insults.[1][4][11]

  • Activating Pro-Survival Signaling Pathways: The neuroprotective effects of this compound are mediated by the activation of key intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2][3]

In-Vitro Models of Neurodegeneration for Studying this compound

Several in-vitro models are commonly employed to investigate the neuroprotective properties of this compound. These models mimic various aspects of neurodegenerative pathologies:

  • Oxygen-Glucose Deprivation (OGD): This model simulates the ischemic conditions of a stroke by depriving cultured cells or brain slices of oxygen and glucose.[1][7][8][10]

  • 6-Hydroxydopamine (6-OHDA) Induced Toxicity: 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, making it a widely used model for Parkinson's disease.[2]

  • Amyloid-Beta (Aβ) Peptide-Induced Toxicity: The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. In-vitro models using synthetic Aβ peptides are used to study its neurotoxic effects.[12]

  • Glutamate-Induced Excitotoxicity: Direct exposure of neuronal cultures to high concentrations of glutamate induces excitotoxic cell death, a common pathway in many neurodegenerative disorders.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in-vitro models of neurodegeneration.

In-Vitro ModelCell TypeThis compound ConcentrationOutcome MeasureResultReference
Glucose DeprivationC6 Astroglial CellsNot SpecifiedCell Viability (MTT)Protection against a 20% decrease in viability[13]
Glucose DeprivationC6 Astroglial CellsNot SpecifiedMembrane Integrity (PI)Protection against a 13% increase in PI uptake[13]
6-OHDASH-SY5Y Cells300 µMCell SurvivalPromotion of cell survival[2]
Oxygen-Glucose DeprivationHippocampal Slices100 µMROS ProductionPrevention of increase[1][4][11]
Oxygen-Glucose DeprivationHippocampal Slices100 µMMitochondrial Membrane PotentialPrevention of loss[1][4][11]
Oxygen-Glucose DeprivationCortical Slices1-100 µMGlutamate Uptake38-70% increase[7][8]
High GlutamateHippocampal Slices100 µMGlutamate Uptake45% increase[9]
Physiological ConditionsCortical Slices1-100 µMGlutamate UptakeUp to 100% increase[7][8]
Physiological ConditionsPrimary AstrocytesEC50 = 2.47 µMGlutamate Uptake63% enhancement[6]

Experimental Protocols

Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices

This protocol is designed to induce ischemic-like conditions in ex-vivo brain tissue.

Materials:

  • Adult rat or mouse brain

  • Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)

  • OGD aCSF (aCSF without glucose, bubbled with 95% N2 / 5% CO2)

  • This compound stock solution

  • Tissue chopper or vibratome

  • Incubation chamber

Procedure:

  • Prepare 300-400 µm thick hippocampal slices from the brain of a euthanized animal using a tissue chopper or vibratome in ice-cold, oxygenated aCSF.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer slices to the incubation chamber and perfuse with oxygenated aCSF.

  • To induce OGD, switch the perfusion to OGD aCSF for a specified duration (e.g., 15-30 minutes).

  • Following OGD, reperfuse the slices with oxygenated aCSF.

  • For this compound treatment, add the desired concentration of this compound to the reperfusion aCSF.

  • Collect slices at different time points for downstream analysis (e.g., cell viability, ROS measurement).

6-Hydroxydopamine (6-OHDA) Toxicity in SH-SY5Y Cells

This protocol models the dopaminergic neurodegeneration seen in Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 6-OHDA hydrochloride

  • This compound stock solution

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare a fresh solution of 6-OHDA in culture medium. A typical concentration range is 50-200 µM.

  • For this compound treatment, pre-incubate the cells with the desired concentration of this compound (e.g., 300 µM) for a specified time (e.g., 1-24 hours) before adding 6-OHDA.

  • Remove the old medium and add the 6-OHDA-containing medium (with or without this compound) to the cells.

  • Incubate the cells for 24-48 hours.

  • Assess cell viability using an MTT assay or other relevant assays.

Amyloid-Beta (Aβ) Peptide-Induced Toxicity in SH-SY5Y Cells

This protocol is used to model the neurotoxicity associated with Alzheimer's disease.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • Aβ (1-42) or Aβ (25-35) peptide

  • Sterile water or DMSO for peptide reconstitution

  • This compound stock solution

  • 96-well plates

Procedure:

  • Prepare oligomeric or fibrillar forms of Aβ peptide according to established protocols. This often involves dissolving the peptide in sterile water or DMSO and aging it for a period of time.

  • Seed SH-SY5Y cells in 96-well plates as described in the 6-OHDA protocol.

  • Treat the cells with the prepared Aβ peptide at a typical concentration range of 5-25 µM.

  • For this compound treatment, co-incubate the cells with the desired concentration of this compound (e.g., 75 µM) and Aβ peptide.

  • Incubate for 24-72 hours.

  • Measure cell viability and other parameters like apoptosis or ROS production.

Key Experimental Assays

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

Procedure:

  • After treatment, wash the cells with a serum-free medium or PBS.

  • Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

  • Wash the cells again to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 dye is a ratiometric dye used to measure mitochondrial membrane potential.

Procedure:

  • Following treatment, incubate the cells with JC-1 dye (e.g., 2 µM) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence of both JC-1 monomers (green, ~530 nm emission) and J-aggregates (red, ~590 nm emission) using a fluorescence plate reader or microscope.

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Glutamate Uptake Assay

This assay measures the uptake of radiolabeled glutamate into cells.

Procedure:

  • After treatment, wash the cells with a suitable buffer (e.g., Krebs-Ringer).

  • Incubate the cells with a solution containing [3H]-glutamate for a specific time (e.g., 10-30 minutes).

  • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the results to the protein content of the cell lysate.

Western Blot Analysis for Signaling Pathways

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Procedure:

  • Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

Guanosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R A1R This compound->A1R Activates A2AR A2AR This compound->A2AR Blocks MEK MEK This compound->MEK PKC PKC This compound->PKC PI3K PI3K A1R->PI3K A2AR->PI3K EAAT EAATs Neuroprotection Neuroprotection (↓Oxidative Stress, ↑Cell Survival) EAAT->Neuroprotection ↑ Glutamate Uptake Akt Akt PI3K->Akt Activates Akt->Neuroprotection ERK ERK MEK->ERK Activates ERK->Neuroprotection PKC->EAAT Stimulates

Caption: Signaling pathways activated by this compound leading to neuroprotection.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, Primary Neurons) Induction 2. Induction of Neurodegeneration (e.g., 6-OHDA, Aβ, OGD) Cell_Culture->Induction Treatment 3. This compound Treatment Induction->Treatment Viability Cell Viability (MTT) Treatment->Viability ROS ROS Measurement (DCFH-DA) Treatment->ROS MMP Mitochondrial Potential (JC-1) Treatment->MMP Glutamate_Uptake Glutamate Uptake Treatment->Glutamate_Uptake Western_Blot Western Blot (Signaling Pathways) Treatment->Western_Blot Data_Analysis 4. Data Analysis and Interpretation Viability->Data_Analysis ROS->Data_Analysis MMP->Data_Analysis Glutamate_Uptake->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying this compound's neuroprotective effects.

References

Protocols for Administering Guanosine in Animal Studies: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the administration of guanosine in animal studies. This compound, a purine nucleoside, has demonstrated significant neuroprotective and therapeutic potential in various preclinical models of neurological disorders.

Extracellular this compound plays a crucial role as a signaling molecule in the central nervous system (CNS), offering neuroprotective effects in conditions such as ischemic stroke, Parkinson's disease, Alzheimer's disease, and epilepsy.[1][2] Its therapeutic effects are often attributed to its ability to counteract glutamate excitotoxicity, reduce oxidative stress and neuroinflammation, and modulate mitochondrial function.[3][4][5] This document synthesizes findings from multiple studies to provide standardized protocols for oral, intraperitoneal, and intravenous administration of this compound in rodent models, facilitating reproducible and effective experimental design.

Data Presentation: Quantitative Overview of this compound Administration

The following tables summarize key quantitative data from various studies, offering a comparative overview of dosages, administration routes, and pharmacokinetic parameters.

Table 1: this compound Dosage and Administration Routes in Rodent Models

Animal ModelRoute of AdministrationDosage RangeStudy FocusReference
MiceOral (p.o.)0.05 - 5 mg/kgAntidepressant-like activity[6]
Rats and MiceOral (p.o.)2.0 and 7.5 mg/kgInhibitory avoidance performance[7]
MiceOral (p.o.)0.5 mg/ml in drinking water (chronic)Anticonvulsant, amnesic, anxiolytic effects[8][9]
RatsIntraperitoneal (i.p.)7.5 mg/kgNeuroprotection in hepatic encephalopathy[6][10]
RatsIntraperitoneal (i.p.)8 mg/kgMetabolism and distribution[6][11]
MiceIntraperitoneal (i.p.)up to 240 mg/kgAntinociceptive effects[12]
RatsIntraperitoneal (i.p.)2, 4, 8, or 16 mg/kgDistribution and metabolic profiles[13][14]
RatsIntravenous (i.v.)1 or 5 mg/kgPharmacokinetics[15][16]
RatsIntranasal (i.n.)Not specifiedNeuroprotection in ischemic stroke[17]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseMean Plasma Half-life (t½)BioavailabilityKey FindingsReference
Intravenous (i.v.)1 mg/kgα-phase: 0.091 h, β-phase: 6.86 h-Linear pharmacokinetics.[15]
Intravenous (i.v.)5 mg/kgα-phase: 0.09 h, β-phase: 7.51 h-Linear pharmacokinetics.
Intramuscular (i.m.)3 mg/kgNot specified84%Rapidly cleared from blood and transferred to tissues.
Intramuscular (i.m.)15 mg/kgNot specified88%Primarily excreted in urine.[16]
Intraperitoneal (i.p.)8 mg/kgNot specified-Peak concentration in most tissues at ~15 min; CNS at ~30 min.[11][18]

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the administration of this compound via different routes are provided below. These protocols are based on established procedures from peer-reviewed studies.

Protocol 1: Oral Administration (Gavage)

This protocol is adapted from studies investigating the behavioral effects of acute this compound administration.[7]

Objective: To administer a precise dose of this compound orally to rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline, 0.1 mM NaOH)

  • Animal gavage needles (size appropriate for the animal)

  • Syringes

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. For example, to achieve a dose of 7.5 mg/kg for a 25g mouse, prepare a solution of 1.875 mg/ml and administer 0.1 ml.

  • Animal Handling: Gently restrain the animal to minimize stress.

  • Gavage:

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus.

    • Attach the gavage needle to the syringe containing the this compound solution.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it reaches the predetermined length.

    • Slowly administer the solution.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.

Protocol 2: Intraperitoneal (i.p.) Injection

This protocol is based on numerous studies evaluating the neuroprotective effects of this compound.[6][10][13]

Objective: To administer this compound systemically via the peritoneal cavity.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is sterile-filtered if necessary.

  • Animal Handling: Restrain the animal by securing the head and neck. Turn the animal so that the abdomen is facing upwards and tilted slightly downwards.

  • Injection:

    • Identify the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate slightly to ensure no blood or urine is drawn, indicating incorrect placement.

    • Inject the solution slowly.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse effects.

Protocol 3: Intravenous (i.v.) Injection

This protocol is for studies requiring rapid systemic delivery and pharmacokinetic analysis, typically via the tail vein.[15][16]

Objective: To administer this compound directly into the bloodstream for rapid distribution.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal restrainer

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Preparation of this compound Solution: Prepare a sterile solution of this compound in the appropriate vehicle.

  • Animal Preparation:

    • Place the animal in a restrainer, leaving the tail accessible.

    • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Injection:

    • Position the needle parallel to the vein and insert it bevel up.

    • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

    • Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • Post-Administration: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Monitor the animal for any adverse reactions.

Visualization of Pathways and Workflows

Signaling Pathways

This compound's neuroprotective effects are mediated through multiple signaling pathways. It modulates glutamatergic neurotransmission, enhances antioxidant defenses, and reduces neuroinflammation.[2][19]

Guanosine_Signaling This compound This compound A1R A1 Receptor This compound->A1R Activates A2AR A2A Receptor This compound->A2AR Modulates GlutamateTransporters Glutamate Transporters (e.g., GLT-1) This compound->GlutamateTransporters Upregulates Mitochondria Mitochondria This compound->Mitochondria Prevents Dysfunction PI3K_Akt PI3K/Akt Pathway A1R->PI3K_Akt Activates MEK_ERK MEK/ERK Pathway A1R->MEK_ERK Activates Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammatory) GlutamateTransporters->Neuroprotection Reduces Excitotoxicity HO1 Heme Oxygenase-1 (HO-1) PI3K_Akt->HO1 Induces MEK_ERK->HO1 Induces HO1->Neuroprotection Antioxidant & Anti-inflammatory Effects Mitochondria->Neuroprotection Reduces Oxidative Stress

Caption: this compound signaling pathways leading to neuroprotection.

Experimental Workflow

A typical experimental workflow for evaluating the neuroprotective effects of this compound in an animal model of focal ischemia is outlined below.

Experimental_Workflow AnimalAcclimation Animal Acclimation (e.g., 1 week) Baseline Baseline Behavioral Testing (e.g., Cylinder test, Open field) AnimalAcclimation->Baseline Ischemia Induction of Focal Ischemia (e.g., MCAO) Baseline->Ischemia Treatment This compound Administration (Specify Route, Dose, Frequency) Ischemia->Treatment PostTreatmentBehavior Post-Treatment Behavioral Testing Treatment->PostTreatmentBehavior TissueCollection Tissue Collection (Brain) PostTreatmentBehavior->TissueCollection Analysis Histological & Biochemical Analysis (Infarct volume, IHC, Western Blot) TissueCollection->Analysis DataAnalysis Data Analysis & Interpretation Analysis->DataAnalysis

Caption: Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Studying Purinergic Signaling with Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine-based purines, including this compound, this compound 5'-triphosphate (GTP), this compound 5'-diphosphate (GDP), and this compound 5'-monophosphate (GMP), have emerged as significant extracellular signaling molecules in the central nervous system (CNS) and other tissues.[1] While historically viewed as intracellular molecules, their roles in modulating purinergic signaling are becoming increasingly recognized. These molecules, however, are often referred to as "orphan" neuromodulators because specific, dedicated cell surface receptors have not yet been definitively identified.[1]

Current research points to a complex interplay between this compound-based purines and the well-established adenosine receptors, particularly the A1 and A2A subtypes. Evidence suggests that some of the physiological effects of this compound are mediated through these adenosine receptors, potentially via the formation of receptor heteromers.[2][3] Furthermore, the existence of distinct binding sites for guanine-based purines is also an active area of investigation.

These application notes provide an overview of the use of this compound and its analogs as pharmacological tools to dissect the intricacies of purinergic signaling. Detailed protocols for key experimental techniques are provided to enable researchers to investigate the interactions of these analogs with purinergic receptors and elucidate their downstream signaling pathways.

Data Presentation: Quantitative Analysis of this compound Analog Interactions with Purinergic Receptors

The following tables summarize the available quantitative data on the binding affinities (Ki) and potencies (EC50/IC50) of various this compound analogs and related compounds at different purinergic receptor subtypes. This information is crucial for selecting the appropriate analog and concentration for in vitro and in vivo studies.

Table 1: Binding Affinities (Ki) of Selected Analogs at Adenosine Receptors

CompoundReceptor SubtypeKi (nM)SpeciesNotes
N6-(3-phenylpropyl)adenosineA37.5HumanHigh affinity at A3 receptor.[2]
2-Chloro-N6-(3-phenylpropyl)adenosineA36.4HumanHigh affinity at A3 receptor.[2]
5′-N-Ethylcarboxamido-N6-(3-phenylpropyl)adenosineA34.5HumanHigh affinity at A3 receptor.[2]

Table 2: Potency (IC50) of Pyrazolo[3,4-d]pyrimidine Analogs of 1-Methylisothis compound at Adenosine Receptors

CompoundReceptor SubtypeIC50 (µM)SpeciesNotes
4-Amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-oneA16.4RatMost potent compound in the series for A1.[4]
4-Amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-oneA2A19.2RatLess potent at A2A compared to A1.[4]

Table 3: Potency (EC50) of P2Y Receptor Agonists

AgonistReceptor SubtypeEC50 (nM)SpeciesNotes
MRS2365 ((N)-methanocarba-2-MeSADP)P2Y10.4HumanHighly potent and selective P2Y1 agonist.[5]
INS 37217 (Up4dC)P2Y2--Potent P2Y2 agonist.[5]
2-Thio-UTPP2Y6--Potent P2Y6 agonist.[6]
Cangrelor (AR-C69931MX)P2Y120.4HumanPotent P2Y12 antagonist.[6]

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway Involving this compound

This compound's mechanism of action is multifaceted, involving direct interactions with putative binding sites and modulation of adenosine receptor function. The diagram below illustrates the current understanding of this compound's role in purinergic signaling, highlighting its interaction with the A1-A2A receptor heteromer.

Caption: this compound's interaction with purinergic signaling pathways.

Experimental Protocols

Radioligand Binding Assay for this compound Analog Affinity

This protocol is designed to determine the binding affinity (Ki) of a this compound analog for a specific purinergic receptor subtype, for example, the A1 adenosine receptor, using a competition binding assay with a known radioligand.

Workflow for Radioligand Binding Assay

Radioligand Binding Workflow prep Membrane Preparation (Cells/Tissue expressing target receptor) incubation Incubation (Membranes + Radioligand + this compound Analog) prep->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Prepared from cells or tissues endogenously or recombinantly expressing the target purinergic receptor (e.g., CHO or HEK293 cells transfected with the A1 adenosine receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]DPCPX for the A1 adenosine receptor).[7]

  • This compound Analog: The unlabeled test compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Unlabeled Ligand: A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding (e.g., DPCPX).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate or individual tubes, prepare the following for each concentration of the this compound analog:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and cell membranes.

    • Non-specific Binding: Add assay buffer, the same concentration of radioligand, a saturating concentration of the unlabeled ligand, and cell membranes.

    • Competition Binding: Add assay buffer, the same concentration of radioligand, varying concentrations of the this compound analog, and cell membranes.

  • Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well/tube through the glass fiber filters under vacuum.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound analog concentration.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of a this compound analog to induce or inhibit intracellular calcium mobilization, a common downstream signaling event for Gq-coupled P2Y receptors.

Workflow for Calcium Mobilization Assay

Calcium Mobilization Workflow cell_prep Cell Seeding (Cells expressing target P2Y receptor) dye_loading Dye Loading (e.g., Fluo-4 AM) cell_prep->dye_loading stimulation Stimulation (Add this compound Analog or Agonist) dye_loading->stimulation measurement Fluorescence Measurement (Real-time monitoring) stimulation->measurement analysis Data Analysis (Calculate EC50 or IC50) measurement->analysis

Caption: Workflow for an intracellular calcium mobilization assay.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the target Gq-coupled P2Y receptor (e.g., HEK293 cells).

  • This compound Analog: The test compound.

  • Positive Control Agonist: A known agonist for the target P2Y receptor (e.g., ATP or UTP).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (optional): To prevent dye leakage from cells.

  • Fluorescence plate reader with an injection system or a fluorescence microscope.

Procedure:

  • Cell Culture: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a stable baseline fluorescence for each well.

    • For Agonist Activity: Inject varying concentrations of the this compound analog into the wells and continue to record the fluorescence signal over time.

    • For Antagonist Activity: Pre-incubate the cells with varying concentrations of the this compound analog for a short period, then inject a fixed concentration (e.g., EC80) of the positive control agonist and record the fluorescence.

  • Data Analysis:

    • Determine the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data as the ratio of fluorescence change to baseline fluorescence (ΔF/F0).

    • For agonist activity, plot ΔF/F0 against the logarithm of the this compound analog concentration to determine the EC50.

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the this compound analog concentration to determine the IC50.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure changes in ion channel activity in response to a this compound analog, particularly for studying ligand-gated ion channels like P2X receptors.

Workflow for Whole-Cell Patch-Clamp

Patch_Clamp_Workflow cell_prep Cell Preparation (e.g., HEK293 expressing P2X receptor) pipette_prep Pipette Preparation (Filling with intracellular solution) cell_prep->pipette_prep seal_formation Giga-seal Formation pipette_prep->seal_formation whole_cell Whole-Cell Configuration seal_formation->whole_cell recording Current/Voltage Recording (Application of this compound Analog) whole_cell->recording analysis Data Analysis (Current amplitude, kinetics) recording->analysis

References

Guanosine-Based Hydrogels: A Versatile Platform for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Guanosine-based hydrogels are emerging as a highly promising class of biomaterials for a wide range of tissue engineering applications. Their inherent biocompatibility, biodegradability, and tunable physicochemical properties make them ideal candidates for creating scaffolds that mimic the native extracellular matrix (ECM), supporting cell growth, proliferation, and differentiation.[1][2][3] These hydrogels are formed through the self-assembly of this compound and its derivatives into hierarchical structures known as G-quadruplexes, which entrap large amounts of water to form a stable, porous network.[4][5] This unique assembly mechanism allows for the design of hydrogels with tailored mechanical strength, degradation kinetics, and drug delivery capabilities, positioning them at the forefront of regenerative medicine and drug development.[3][6][7]

Key Applications in Tissue Engineering

This compound-based hydrogels offer a versatile platform for various tissue engineering strategies:

  • 3D Cell Culture: The porous and hydrated environment of these hydrogels provides an ideal mimic of the natural cellular microenvironment, making them excellent scaffolds for three-dimensional cell culture.[1]

  • Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, such as growth factors and small molecule drugs, allowing for their sustained and localized release at the site of tissue regeneration.[1][3][6][8]

  • Tissue Regeneration: Due to their biocompatibility and ability to support cell survival and proliferation, this compound-based hydrogels are being actively investigated for the repair and regeneration of various tissues, including bone and cartilage.[2][9][10] Their injectable and self-healing properties are particularly advantageous for minimally invasive procedures.[2]

  • 3D Bioprinting: The thixotropic (shear-thinning) properties of some this compound hydrogel formulations make them suitable as bio-inks for 3D bioprinting, enabling the fabrication of complex, cell-laden constructs with high precision.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based hydrogels, providing a comparative overview of their properties.

Table 1: Biocompatibility of this compound-Based Hydrogels

Hydrogel FormulationCell TypeAssayTime PointResultReference
This compound-Boric Acid (Guo-BA)SaOS-2 (human osteosarcoma)LDH Cytotoxicity Assay7 daysNearly 100% cell viability[2][9][11]
This compound:GMP (1:1, 1:2, 1:6)Human Adipose Tissue-derived Stromal Cells (ASC)Live/Dead Assay-High cell viability observed[1]

Table 2: Physicochemical Properties of this compound-Based Hydrogels

Hydrogel FormulationPropertyValueReference
This compound-Boric Acid (Guo-BA)pH for cell viability7.4 - 8.3[2][11]
This compound-derived cogelsStorage Modulus (G')95 - 80,000 Pa[12]
This compound-borate hydrogelElastic Modulus>10 kPa[3]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based hydrogels.

Protocol 1: Preparation of this compound:this compound Monophosphate (Gua:GMP) Hydrogel

This protocol is adapted from a study on self-assembled this compound-hydrogels for drug-delivery applications.[1]

Materials:

  • This compound 5'-monophosphate (GMP), acid form

  • Potassium Hydroxide (KOH), 1M

  • Absolute Ethanol

  • This compound (Gua)

  • Distilled Water

Procedure:

  • Prepare Potassium Salt of GMP:

    • Convert GMP to its potassium salt by acid-base titration with 1M KOH, monitoring the pH until it reaches 9.0.

    • Precipitate the potassium salt by adding three volumes of absolute ethanol.

    • Collect the precipitate by centrifugation at 4000 rpm for 15 minutes.

    • Wash the pellet twice with ethanol and then lyophilize.

    • Resuspend the lyophilized powder in distilled water to a concentration of 100 mg/mL.

  • Prepare this compound Solution:

    • Suspend this compound (Gua) in distilled water to a concentration of 60 mg/mL.

  • Hydrogel Formation:

    • In a glass vial, mix the appropriate volumes of the Gua and GMP solutions to achieve the desired molar ratio (e.g., 1:6, 1:2, or 1:1).

    • Add distilled water to reach a final total concentration of 50 mg/mL.

    • As Gua is poorly soluble, ensure thorough mixing by pipetting the stock solution multiple times before delivery.

Protocol 2: Preparation of this compound-Boric Acid (Guo-BA) Hydrogel

This protocol is based on a study optimizing this compound-based hydrogels for long-term stability and cell survival.[2]

Materials:

  • This compound (Guo)

  • Potassium Hydroxide (KOH) stock solution (300 mM)

  • Boric Acid (BA) stock solution (300 mM)

  • Milli-Q Water

Procedure:

  • In a 2 mL microcentrifuge tube, add a weighed amount of this compound (e.g., 12.75 mg).

  • Add the required volumes of 300 mM KOH and 300 mM BA stock solutions (e.g., 66.6 µL of each).

  • Bring the final volume to 500 µL with Milli-Q water (e.g., 366.8 µL).

  • Heat the solution to 80°C until it becomes transparent.

  • Allow the solution to cool to room temperature for approximately 30 minutes without disturbance to allow for hydrogel formation.

Protocol 3: Cell Viability Assessment using LDH Cytotoxicity Assay

This protocol is for assessing the viability of cells cultured on 3D-printed Guo-BA hydrogels.[2]

Materials:

  • 3D-printed Guo-BA hydrogel scaffolds seeded with cells (e.g., SaOS-2)

  • Phosphate-Buffered Saline (PBS)

  • 0.2% Triton X-100 in PBS

  • LDH Cytotoxicity Assay Kit

Procedure:

  • After the desired incubation period (e.g., 1, 3, or 7 days), wash the cell-seeded scaffolds three times with PBS to remove non-adherent cells.

  • Transfer the washed scaffolds to new wells.

  • Lyse the attached cells and dissolve the hydrogel by treating with 200 µL of 0.2% Triton X-100 in PBS.

  • In a 96-well plate, mix 50 µL of the cell lysate with 50 µL of the LDH assay reagent.

  • Incubate for 30 minutes at room temperature in the dark.

  • Measure the absorbance according to the manufacturer's instructions to determine LDH activity, which is proportional to the number of lysed (non-viable) cells. A parallel control of untreated live cells is used to determine the baseline LDH release.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental self-assembly process of this compound hydrogels and a typical experimental workflow for their application in tissue engineering.

G_Quadruplex_Formation cluster_assembly Self-Assembly Process This compound This compound (or derivative) G_Quartet G-Quartet (Planar structure) This compound->G_Quartet Hoogsteen H-bonding G_Quadruplex G-Quadruplex (Stacked G-Quartets) G_Quartet->G_Quadruplex π-π stacking + Cation (K+) Hydrogel Hydrogel Network (Entangled Nanofibers) G_Quadruplex->Hydrogel Entanglement

Caption: Self-assembly of this compound into a hydrogel network.

Tissue_Engineering_Workflow cluster_workflow Tissue Engineering Application Workflow Prep Hydrogel Preparation Sterilization Sterilization Prep->Sterilization Cell_Seeding Cell Seeding / Encapsulation Sterilization->Cell_Seeding Culture In Vitro Culture Cell_Seeding->Culture Analysis Analysis (Viability, Differentiation) Culture->Analysis Implantation In Vivo Implantation Culture->Implantation Guo_BA_Hydrogel_Formation cluster_formation This compound-Boric Acid Hydrogel Formation Guo This compound (Guo) G_Quartet G-Quartet Formation Guo->G_Quartet BA Boric Acid Derivatives (dBAs) BA->G_Quartet K_ion Potassium Ions (K+) K_ion->G_Quartet G_Quadruplex G-Quadruplex Assembly G_Quartet->G_Quadruplex Nanofibers Nanofiber Network G_Quadruplex->Nanofibers Hydrogel 3D Printable Hydrogel Nanofibers->Hydrogel

References

Site-Specific Labeling of RNA with Guanosine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific labeling of RNA with guanosine analogs. These methods are critical for a deeper understanding of RNA structure, function, and dynamics, and have significant applications in drug development and diagnostics.

Introduction

The ability to introduce specific modifications into RNA molecules at defined positions is a powerful tool in molecular biology and chemical biology. Site-specific labeling with this compound analogs, in particular, allows for the introduction of a wide range of functionalities, including fluorescent probes, biotin tags for purification, and cross-linking agents. These labeled RNAs are invaluable for studying RNA-protein interactions, RNA folding and dynamics, and for the development of RNA-based therapeutics and diagnostics.

This guide covers several key methodologies for achieving site-specific labeling of RNA with this compound analogs, including enzymatic and chemical approaches.

Methods for Site-Specific this compound Labeling

Several distinct strategies have been developed for the site-specific incorporation of this compound analogs into RNA. The choice of method depends on factors such as the size of the RNA, the desired label, and the required yield and purity.

RNA Transglycosylation at this compound (RNA-TAG)

This enzymatic method utilizes the E. coli tRNA guanine transglycosylase (TGT) to exchange a guanine in a specific RNA hairpin motif with a modified guanine analog, typically a pre-queuosine 1 (preQ1) derivative.[1][2] This technique allows for the site-specific labeling of RNA with a variety of functional groups, including fluorophores and biotin.[1][3]

Workflow for RNA-TAG Labeling

RNA_TAG_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification RNA Target RNA with 17-nt TGT hairpin motif Incubate Incubate RNA, preQ1 analog, and TGT enzyme RNA->Incubate preQ1 preQ1 analog (e.g., preQ1-Cy5) preQ1->Incubate TGT E. coli TGT Enzyme TGT->Incubate Purify Purify labeled RNA (e.g., PAGE or HPLC) Incubate->Purify Guanine exchange LabeledRNA Site-specifically labeled RNA Purify->LabeledRNA Click_Chemistry_Workflow cluster_synthesis RNA Synthesis cluster_click Click Reaction cluster_purification Purification SolidPhase Solid-phase synthesis with 2'-O-propargyl this compound phosphoramidite RNA_alkyne Alkyne-modified RNA SolidPhase->RNA_alkyne Deprotection & Purification Click CuAAC Reaction (Cu(I) catalyst) RNA_alkyne->Click Label_azide Azide-labeled fluorophore Label_azide->Click Purify Purify labeled RNA (e.g., HPLC) Click->Purify LabeledRNA Site-specifically labeled RNA Purify->LabeledRNA Metabolic_Labeling_Workflow cluster_labeling Cell Labeling cluster_isolation RNA Isolation cluster_analysis Downstream Analysis Cells Cultured Cells Incubate Incubate cells with This compound analog Cells->Incubate Analog This compound Analog (e.g., 4'-Thiothis compound) Analog->Incubate Lyse Lyse cells and isolate total RNA Incubate->Lyse Metabolic incorporation LabeledRNA Total RNA with incorporated analog Lyse->LabeledRNA Enrich Enrich labeled RNA (e.g., biotinylation and pull-down) LabeledRNA->Enrich Analysis Downstream analysis (e.g., sequencing) Enrich->Analysis

References

Application Notes and Protocols: In-Vitro Sensitivity Testing of Purine Analogues in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in-vitro sensitivity of Plasmodium falciparum to purine analogues. This document includes an overview of the purine salvage pathway as a drug target, detailed experimental protocols for common sensitivity assays, and a summary of the activity of various purine analogues.

Introduction

Plasmodium falciparum, the deadliest species of malaria parasite, is incapable of de novo purine synthesis and relies entirely on a purine salvage pathway to acquire these essential building blocks for DNA and RNA synthesis from the host.[1][2] This dependency makes the enzymes of the purine salvage pathway attractive targets for the development of new antimalarial drugs. Purine analogues, which can interfere with these salvage mechanisms, represent a promising class of compounds for antimalarial drug discovery. In-vitro sensitivity testing is a critical first step in evaluating the potential of these analogues.

Principle of In-Vitro Sensitivity Testing

In-vitro sensitivity assays for P. falciparum aim to determine the concentration of a compound that inhibits parasite growth, typically by 50% (IC50). This is achieved by culturing the parasites in the presence of serial dilutions of the test compound. The parasite growth is then quantified using various methods, most commonly by measuring parasite-specific lactate dehydrogenase (pLDH) activity or by quantifying parasite DNA using fluorescent dyes like SYBR Green I.

Data Presentation: In-Vitro Activity of Purine Analogues Against P. falciparum

The following table summarizes the 50% inhibitory concentrations (IC50) of various purine analogues against different strains of P. falciparum as reported in the literature.

Purine AnalogueP. falciparum StrainIC50 (µM)Reference
PU-H713D7 (CQ-sensitive)0.0894 ± 0.0153[3]
PU-H71W2 (CQ-resistant)0.0943 ± 0.0063[3]
Compound 22a3D7 (CQ-sensitive)1.61[4]
Compound 22aK1 (CQ-resistant)1.14[4]
Compound 23a3D7 (CQ-sensitive)0.88[4]
Compound 23aK1 (CQ-resistant)1.01[4]
Compound 23b3D7 (CQ-sensitive)1.01[4]
Compound 23bK1 (CQ-resistant)2.57[4]
Compound 6gNot Specified~20[5]
Compound 33Not Specified19.19 ± 1.1[5]
Compound 60Not Specified23.3 ± 1.06[5]
Compound 76Not Specified18.27 ± 1.07[5]
Nucleoside Analogue 73D7 (CQ-sensitive)0.92 ± 1.8[6]
Nucleoside Analogue 7RKL-9 (CQ-resistant)2.1 ± 1.3[6]
Nucleoside Analogue 163D7 (CQ-sensitive)1.78 ± 1.3[6]
Nucleoside Analogue 16RKL-9 (CQ-resistant)9.55 ± 1.7[6]
Nucleoside Analogue 173D7 (CQ-sensitive)1.33 ± 1.07[6]
Nucleoside Analogue 17RKL-9 (CQ-resistant)1.84 ± 1.06[6]
Nucleoside Analogue 183D7 (CQ-sensitive)1.15 ± 1.5[6]
Nucleoside Analogue 18RKL-9 (CQ-resistant)2.21 ± 1.3[6]
Nucleoside Analogue 13D7 (CQ-sensitive)1.31 ± 1.1[6]
Nucleoside Analogue 1RKL-9 (CQ-resistant)1.83 ± 0.7[6]

Signaling Pathways and Experimental Workflows

Plasmodium falciparum Purine Salvage Pathway

The parasite salvages purines from the host erythrocyte, primarily in the form of hypoxanthine.[1][7] This is then converted through a series of enzymatic steps into inosine monophosphate (IMP), which serves as a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][7] The key enzymes in this pathway, such as hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), are potential targets for purine analogue inhibitors.[1][8]

Purine_Salvage_Pathway cluster_host Host Erythrocyte cluster_parasite Parasite Adenosine_host Adenosine Adenosine_para Adenosine Adenosine_host->Adenosine_para PfNT1 Inosine_host Inosine Inosine_para Inosine Inosine_host->Inosine_para PfNT1 Hypoxanthine_host Hypoxanthine Hypoxanthine_para Hypoxanthine Hypoxanthine_host->Hypoxanthine_para PfNT1 Guanine_host Guanine Guanine_para Guanine Guanine_host->Guanine_para PfNT1 Adenosine_para->Inosine_para ADA Inosine_para->Hypoxanthine_para PNP IMP IMP Hypoxanthine_para->IMP HGXPRT GMP GMP Guanine_para->GMP HGXPRT Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate ADSS XMP XMP IMP->XMP IMPDH AMP AMP Adenylosuccinate->AMP ADSL XMP->GMP GMPS ADA ADA PNP PNP HGXPRT HGXPRT ADSS Adenylosuccinate synthetase ADSL Adenylosuccinate lyase IMPDH IMP Dehydrogenase GMPS GMP Synthetase

Caption: The purine salvage pathway in P. falciparum.

Experimental Workflow for In-Vitro Sensitivity Testing

The general workflow for assessing the in-vitro sensitivity of P. falciparum to purine analogues involves parasite culture, preparation of drug plates, incubation, and quantification of parasite growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis culture 1. P. falciparum Culture (asynchronous or synchronized rings) drug_plates 2. Prepare 96-well plates with serial dilutions of purine analogues add_parasites 3. Add parasitized erythrocytes to drug plates drug_plates->add_parasites incubation 4. Incubate for 48-72 hours (37°C, 5% CO2, 5% O2, 90% N2) add_parasites->incubation sybr 5a. SYBR Green I Assay (DNA quantification) incubation->sybr pldh 5b. pLDH Assay (Enzyme activity) incubation->pldh readout 6. Read fluorescence or absorbance sybr->readout pldh->readout ic50 7. Calculate IC50 values (non-linear regression) readout->ic50

Caption: General workflow for in-vitro sensitivity testing.

Experimental Protocols

Protocol 1: In-Vitro Culture of Plasmodium falciparum

This protocol is based on the method originally described by Trager and Jensen.[9]

Materials:

  • P. falciparum strain (e.g., 3D7, W2, K1)

  • Human erythrocytes (type O+)

  • Complete Medium (CM): RPMI 1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO3, 0.2 mM hypoxanthine, 10 µg/mL gentamicin, and 0.5% Albumax I or 10% human serum.[10][11]

  • Gas mixture: 5% CO2, 5% O2, 90% N2

  • Incubator (37°C)

  • Sterile culture flasks (25 cm²)

  • Centrifuge

Procedure:

  • Preparation of Complete Medium: Prepare the complete medium under sterile conditions and warm to 37°C before use.

  • Washing Erythrocytes: Wash human erythrocytes three times with incomplete RPMI 1640 medium by centrifuging at 500 x g for 5 minutes and aspirating the supernatant.

  • Initiating Culture: To initiate a culture, mix washed erythrocytes with a thawed parasite stock to achieve a starting parasitemia of 0.5-1% at a 5% hematocrit in a 25 cm² culture flask with 8 mL of complete medium.[12]

  • Incubation: Place the culture flask in a modular incubator chamber, flush with the gas mixture, and incubate at 37°C.[11]

  • Culture Maintenance:

    • Change the medium daily by gently aspirating the old medium and adding fresh, pre-warmed complete medium.[12]

    • Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

    • When parasitemia exceeds 5%, dilute the culture with fresh, washed erythrocytes to maintain a parasitemia of 0.5-1%.[12]

Protocol 2: SYBR Green I-Based Drug Sensitivity Assay

This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.[9]

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Complete Medium (CM)

  • Purine analogues dissolved in DMSO and serially diluted

  • 96-well black, clear-bottom microtiter plates

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Parasite Preparation: Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in complete medium.[13]

  • Drug Plate Preparation: Add 100 µL of complete medium containing the desired concentrations of the purine analogues to the wells of a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Assay Initiation: Add 100 µL of the prepared parasite suspension to each well.

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions.[13]

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.

    • Carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate in the dark at room temperature for 1-24 hours.[9][13]

  • Fluorescence Reading: Read the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[9]

  • Data Analysis:

    • Subtract the background fluorescence from uninfected erythrocytes.

    • Normalize the fluorescence values to the drug-free control wells (100% growth).

    • Calculate the IC50 values by fitting the dose-response data to a non-linear regression model.[13]

Protocol 3: Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.[14][15]

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Complete Medium (CM)

  • Purine analogues dissolved in DMSO and serially diluted

  • 96-well microtiter plates

  • Malstat Reagent: 0.2 M Tris-HCl (pH 9.0), 0.2 M L-Lactate, 0.1% Triton X-100

  • NBT/PES solution: 1 mg/mL Nitro Blue Tetrazolium (NBT) and 0.1 mg/mL Phenazine Ethosulfate (PES) in water

  • Spectrophotometer (650 nm)

Procedure:

  • Assay Setup: Prepare drug plates and add parasites as described in steps 1-3 of the SYBR Green I assay protocol.

  • Incubation: Incubate the plate for 48-72 hours under standard culture conditions.[15]

  • Lysis: Freeze the plate at -20°C and thaw to lyse the erythrocytes and release the pLDH. Repeat the freeze-thaw cycle three times.

  • Enzymatic Reaction:

    • Prepare the reaction mixture by adding 25 µL of the NBT/PES solution to 5 mL of Malstat reagent immediately before use.

    • Add 100 µL of the reaction mixture to each well.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Absorbance Reading: Read the absorbance at 650 nm using a spectrophotometer.[15]

  • Data Analysis:

    • Subtract the background absorbance from uninfected erythrocytes.

    • Normalize the absorbance values to the drug-free control wells (100% growth).

    • Calculate the IC50 values using non-linear regression analysis of the dose-response curve.

Conclusion

The in-vitro sensitivity testing of purine analogues against P. falciparum is a fundamental component of antimalarial drug discovery. The protocols and data presented here provide a framework for researchers to evaluate novel compounds targeting the parasite's purine salvage pathway. The SYBR Green I and pLDH assays are robust, reproducible, and scalable methods for determining the potency of these promising antimalarial candidates.

References

Application Notes and Protocols: Enhancing the Bactericidal Effect of Antibiotics with Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach is the use of adjuvants, compounds that enhance the efficacy of antibiotics. This document details the application of guanosine, a purine nucleoside, as a potent synergist for bactericidal antibiotics. The information presented is primarily based on studies demonstrating the enhanced bactericidal effect of the β-lactam antibiotic ceftiofur against the zoonotic pathogen Streptococcus suis when used in combination with guanosisone[1][2]. The underlying mechanisms suggest broader potential applications for this compound as an antibiotic adjuvant.

Mechanism of Action

Exogenous this compound has been shown to enhance the bactericidal activity of antibiotics through a multi-pronged mechanism that ultimately leads to increased bacterial cell death[1][2]. The proposed signaling pathway involves the activation of bacterial metabolism, leading to increased oxidative stress and DNA damage.

Key mechanistic aspects include:

  • Metabolic Activation: this compound promotes the biosynthesis of the purine pathway and the TCA cycle, leading to an increase in bacterial respiration. This heightened metabolic state renders the bacteria more susceptible to the killing effects of antibiotics[1][2].

  • Increased Oxidative Stress: The enhanced metabolic activity, coupled with the conversion of this compound to guanine, which is readily oxidized, leads to an increase in reactive oxygen species (ROS)[2][3]. This surge in ROS contributes to cellular damage.

  • DNA Damage: The oxidation of guanine to 8-oxoguanine and its subsequent incorporation into DNA can lead to double-stranded breaks, a lethal event for bacteria[2][3].

  • Altered Cell Membrane Function: this compound has been observed to affect the bacterial cell membrane, leading to increased accumulation of the antibiotic within the bacterial cell[1][2].

G cluster_0 This compound-Mediated Sensitization cluster_1 Enhanced Antibiotic Efficacy cluster_2 Cellular Damage Pathways This compound Exogenous this compound Metabolic_Activation Metabolic Activation This compound->Metabolic_Activation Cell_Membrane Altered Cell Membrane Function This compound->Cell_Membrane Purine_Pathway Purine Pathway ↑ Metabolic_Activation->Purine_Pathway TCA_Cycle TCA Cycle ↑ Metabolic_Activation->TCA_Cycle Respiration Bacterial Respiration ↑ Metabolic_Activation->Respiration ROS Increased ROS Metabolic_Activation->ROS Antibiotic Bactericidal Antibiotic Antibiotic->ROS Increased_Uptake Increased Antibiotic Uptake Increased_Uptake->Antibiotic Cell_Membrane->Increased_Uptake DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of this compound-enhanced antibiotic activity.

Data Presentation

The synergistic effect of this compound and antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 indicates synergy. The following tables summarize the in vitro synergistic activity of this compound with ceftiofur against various strains of Streptococcus suis[2].

Table 1: Minimum Inhibitory Concentrations (MICs) of Ceftiofur against S. suis Strains

StrainMIC (µg/mL)
ATCC7007940.0625
119-10.25
M1-116
F2-464
D29128
M11-2256
G17-2512
D21024

Table 2: Synergistic Effect of this compound and Ceftiofur against S. suis Strains

StrainMIC of Ceftiofur (µg/mL)MIC of Ceftiofur in combination with this compound (µg/mL)FIC of CeftiofurFIC of this compoundFICIInterpretation
M1-11640.250.010.26Synergy
D29128160.1250.0350.16Synergy
D210242560.250.010.26Synergy

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic bactericidal effect of this compound and antibiotics.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Synergy (Checkerboard Assay)

This protocol determines the MIC of an antibiotic alone and in combination with this compound to calculate the FICI.

G start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compounds Prepare Serial Dilutions of Antibiotic and this compound start->prep_compounds inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate setup_plate Set up 96-well Plate (Checkerboard format) prep_compounds->setup_plate setup_plate->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_results Read MICs incubate->read_results calculate_fici Calculate FICI read_results->calculate_fici end End calculate_fici->end

References

Application Notes and Protocols for the Development of Small-Molecule Inhibitors of Guanosine Triphosphate (GTP) Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine triphosphate (GTP) hydrolysis, catalyzed by GTPase enzymes, functions as a critical molecular switch in a vast array of cellular signaling pathways. These pathways regulate fundamental processes such as cell growth, differentiation, proliferation, and motility.[1] Dysregulation of GTPase activity is a hallmark of numerous diseases, including cancer and neurological disorders, making these enzymes attractive targets for therapeutic intervention.[2][3] Small-molecule inhibitors that modulate GTP hydrolysis offer a promising avenue for drug development.[3]

This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and characterization of small-molecule inhibitors targeting GTP hydrolysis. It covers key signaling pathways, experimental workflows, and specific assay methodologies, supplemented with quantitative data for prominent inhibitors.

Key Signaling Pathways Involving GTP Hydrolysis

GTPases of the Ras superfamily, including the Rho, Rac, and Cdc42 subfamilies, are central regulators of cellular signaling.[4] Their activity is tightly controlled by a cycle of GTP binding (activation) and hydrolysis to GDP (inactivation). This cycle is modulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP loading, and GTPase-Activating Proteins (GAPs), which accelerate GTP hydrolysis.[2] Small-molecule inhibitors can target various stages of this cycle.

A representative signaling pathway involving the RhoA GTPase is depicted below. RhoA, upon activation by a GEF (e.g., LARG), can interact with downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK) to influence cytoskeletal dynamics and cell migration.[5][6]

RhoA_Signaling_Pathway cluster_activation GTPase Cycle cluster_downstream Downstream Signaling cluster_inhibition Inhibitor Action RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF RhoA_GTP->RhoA_GDP GAP GDP_Pi GDP + Pi RhoA_GTP->GDP_Pi ROCK ROCK RhoA_GTP->ROCK GEF GEF (e.g., LARG) GEF->RhoA_GDP GAP GAP GAP->RhoA_GTP GTP GTP GTP->RhoA_GDP Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes Cell_Migration Cell Migration ROCK->Cell_Migration Rhosin Rhosin Rhosin->RhoA_GDP Inhibits GEF interaction Y16 Y16 Y16->GEF Inhibits GEF activity Fasudil Fasudil / Y-27632 Fasudil->ROCK Inhibits kinase activity

Caption: Simplified RhoA signaling pathway and points of inhibitor intervention.

Quantitative Data for Small-Molecule Inhibitors

The potency and selectivity of small-molecule inhibitors are critical parameters in drug development. The following table summarizes quantitative data for several well-characterized inhibitors targeting various GTPases.

CompoundTarget(s)Mechanism of ActionPotency (IC50 / Kd / Ki)Reference(s)
Rhosin RhoAInhibits RhoA-GEF interaction~0.4 µM (Kd)[7]
NSC23766 Rac1Inhibits Rac1-GEF interaction~50 µM (IC50)[8]
ML141 Cdc42Allosteric, non-competitive inhibitor2.1 µM (EC50 for wild type)[7]
Y-27632 ROCK1, ROCK2ATP-competitive inhibitor220 nM (Ki for ROCK1), 300 nM (Ki for ROCK2)[7]
Fasudil (HA-1077) ROCK1, ROCK2ATP-competitive inhibitor0.33 µM (Ki)[7]
Y16 LARG (RhoA GEF)Inhibits GEF-RhoA interaction~80 nM (Kd)
MRTX1133 KRAS G12DSelective, reversible inhibitor>1000-fold selectivity over wild-type KRAS[1]
BI-2865 Pan-KRASNon-covalent pan-KRAS inhibitor6.9 nM (Kd for WT), 32 nM (Kd for G12D)[1]
TH-Z827 KRAS G12DBlocks KRAS-CRAF interaction42 µM (IC50)[2]
Compound 26b RhoARhoA inhibitor1.17-1.84 µM (IC50)[9]
ZCL367 Cdc42Selective inhibitor0.098 µM (IC50)[6]
Ehop-016 Rac1, Cdc42Dual inhibitor1.1 µM (IC50 for Rac1), 10 µM (IC50 for Cdc42)[6]
MBQ-167 Rac1, Cdc42Dual inhibitor103 nM (IC50 for Rac1), 78 nM (IC50 for Cdc42)[6]

Experimental Protocols

A general workflow for the identification and characterization of small-molecule inhibitors of GTP hydrolysis is outlined below. This typically involves a primary high-throughput screen followed by secondary assays to validate hits and characterize their mechanism of action.

Experimental_Workflow HTS High-Throughput Screening (HTS) (e.g., Transcreener, GTPase-Glo) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assays Selectivity Profiling (Against other GTPases) Dose_Response->Selectivity_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., GEF/GAP assays, binding assays) Selectivity_Assays->Mechanism_of_Action Cell_Based_Assays Cell-Based Assays (e.g., Pull-down, Phenotypic assays) Mechanism_of_Action->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Caption: General experimental workflow for GTPase inhibitor discovery.
Protocol 1: GTPase-Glo™ Luminescence-Based GTPase Activity Assay

This protocol measures GTPase activity by quantifying the amount of GTP remaining after the hydrolysis reaction. The remaining GTP is converted to ATP, which is then detected using luciferase.

Materials:

  • GTPase-Glo™ Reagent (Promega)

  • GTPase of interest

  • Test compounds (dissolved in DMSO)

  • GTPase-Glo™ Buffer

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare test compound dilutions at 2X the final desired concentration in GTPase-Glo™ Buffer.

    • Prepare a 2X solution of the GTPase and GTP substrate in GTPase-Glo™ Buffer.

  • Assay Setup:

    • Add 5 µL of each test compound dilution or vehicle control (DMSO) to duplicate wells of the plate.

    • Initiate the reaction by adding 5 µL of the 2X GTPase/GTP mixture to each well.

    • Include "no enzyme" and "no GTP" controls.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Add 10 µL of reconstituted GTPase-Glo™ Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Add 20 µL of Detection Reagent to each well.

    • Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. GTPase activity is inversely correlated to the light output.

Protocol 2: Transcreener® GDP Fluorescence Polarization (FP) Assay

This assay directly measures the GDP produced during GTP hydrolysis using a competitive immunoassay.

Materials:

  • Transcreener® GDP FP Assay Kit (BellBrook Labs)

  • GTPase of interest

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of test compounds in the assay buffer.

    • Prepare a solution of the GTPase enzyme in the assay buffer.

    • Prepare a solution of GTP substrate in the assay buffer.

  • Enzyme Reaction:

    • In a 384-well plate, add the test compound, GTPase enzyme, and GTP substrate to a final volume of 10 µL.

    • Incubate at the desired temperature (e.g., room temperature or 37°C) for a set time (e.g., 60 minutes).

  • Detection:

    • Prepare the GDP Detection Mixture containing the GDP antibody and tracer according to the kit protocol.

    • Add 10 µL of the GDP Detection Mixture to each well of the enzyme reaction plate.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates GDP production and, therefore, GTPase activity.

Protocol 3: G-LISA® Colorimetric Activation Assay

This ELISA-based assay measures the amount of active, GTP-bound Rho GTPase in cell lysates.

Materials:

  • G-LISA® Activation Assay Kit (Cytoskeleton, Inc.)

  • Cell culture reagents

  • Test compounds

  • Microplate spectrophotometer

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate.

    • Treat cells with test compounds for the desired time.

    • Lyse the cells with the provided lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate.

  • Assay:

    • Add equal amounts of protein lysate to the wells of the Rho-GTP affinity plate.

    • Incubate for 30 minutes at 4°C with orbital shaking.

    • Wash the wells with the provided wash buffer.

    • Add the primary antibody and incubate.

    • Wash and add the secondary HRP-conjugated antibody and incubate.

  • Detection:

    • Wash the wells and add the HRP detection reagent.

    • Incubate at 37°C for 10-15 minutes.

    • Stop the reaction with the HRP stop buffer.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate spectrophotometer. The signal is proportional to the amount of active GTPase.[10]

Conclusion

The development of small-molecule inhibitors of GTP hydrolysis is a vibrant area of research with significant therapeutic potential. The protocols and data presented in this document provide a foundation for researchers to screen for and characterize novel inhibitors. Careful consideration of assay selection, experimental design, and data interpretation is crucial for the successful identification of potent and selective drug candidates targeting GTPase signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Guanosine Concentration for Neuroprotective Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing guanosine in neuroprotective assays. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for in vitro neuroprotection studies?

The optimal concentration of this compound can vary depending on the cell type and the nature of the neurotoxic insult. However, based on published studies, a concentration range of 100 µM to 500 µM is typically effective. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental model.

Q2: How long should cells be pre-incubated with this compound to observe a neuroprotective effect?

Pre-incubation times can range from 1 hour to 24 hours. A common starting point is a 24-hour pre-incubation period before inducing the neurotoxic insult.[1] However, the optimal time may vary, so a time-course experiment is advisable.

Q3: What are the known signaling pathways activated by this compound that mediate neuroprotection?

This compound-mediated neuroprotection involves the activation of several key pro-survival signaling pathways.[1][2][3] These include:

  • PI3K/Akt pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[1][4]

  • MAPK/ERK pathway: Activation of this pathway is associated with cell proliferation and differentiation, as well as protection against neuronal damage.[1][3]

  • Protein Kinase C (PKC): PKC activation is also implicated in this compound's protective effects.[1][3]

This compound's effects are also linked to its interaction with adenosine A1 and A2A receptors.[3][5]

Q4: Is this compound effective in both neuronal and glial cell cultures?

Yes, this compound has demonstrated neuroprotective effects in various cell types, including neuronal cell lines like SH-SY5Y and glial cells such as astrocytes.[1][5] In astrocytes, this compound can enhance glutamate uptake, which helps to reduce excitotoxicity.[1][2]

Q5: What is the stability of this compound in cell culture medium?

This compound is relatively stable in cell culture medium. However, it's important to consider that this compound can be metabolized by cells. In vivo, it is rapidly converted to guanine.[1] For in vitro experiments, fresh preparations of this compound solutions are recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable neuroprotective effect of this compound. Suboptimal Concentration: The this compound concentration may be too low or too high (leading to toxicity).Perform a dose-response experiment with a range of concentrations (e.g., 10 µM to 1 mM) to identify the optimal protective concentration for your specific cell type and insult.
Inadequate Incubation Time: The pre-incubation time with this compound may be too short for the activation of protective pathways.Conduct a time-course experiment, varying the pre-incubation time from 1 to 24 hours before the neurotoxic challenge.
Cell Type Specificity: The neuroprotective effects of this compound can be cell-type dependent.Confirm from literature if this compound has been shown to be effective in your specific cell model. Consider testing different neuronal or glial cell lines.
Metabolism of this compound: In some experimental systems, rapid metabolism of this compound to guanine could diminish its direct effects.[1]While this compound is considered the primary bioactive molecule for neurotrophic effects, consider if the observed effects could be attributed to its metabolites.[1]
High variability in experimental results. Inconsistent this compound Preparation: Improper dissolution or storage of this compound can lead to inconsistent concentrations.Prepare fresh this compound solutions for each experiment. Ensure it is fully dissolved in the appropriate vehicle (e.g., distilled water or culture medium).
Cell Culture Conditions: Variations in cell passage number, density, or overall health can impact experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.
Unexpected cytotoxicity observed with this compound treatment. High Concentration: this compound concentrations above the optimal range may induce cytotoxicity.Re-evaluate the dose-response curve and use a lower, non-toxic concentration. High concentrations of this compound-5'-monophosphate (GMP) have been shown to reduce cell viability.[6]
Contamination: The this compound stock solution or cell cultures may be contaminated.Use sterile techniques for all solution preparations and cell handling. Test for mycoplasma contamination.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the neuroprotective effects of this compound.

Table 1: Effective this compound Concentrations in In Vitro Models

Cell Type/ModelNeurotoxic InsultEffective this compound ConcentrationObserved EffectReference
SH-SY5Y Neuroblastomaβ-amyloidNot specifiedProtection against apoptosis and ROS production.[1][1]
SH-SY5Y Neuroblastoma6-OHDA300 µMIncreased cell survival, reduced activation of p38 and JNK.[7][7]
C6 Astroglial CellsGlucose DeprivationNot specifiedIncreased glutamate uptake and expression of EAAC1.[1][1]
Cerebellar NeuronsHypoxia500 µMInduced neurite arborization outgrowth.[1][1]
PC12 CellsHypoxia300 µMPromoted neurite outgrowth (with NGF).[1][1]
Neural Stem Cells-100 µMIncreased cell proliferation and BDNF expression.[1][1]
Hippocampal SlicesOxygen-Glucose Deprivation (OGD)Not specifiedIncreased cell viability and activation of PI3K, PKC, MAPK/ERK.[1][1]

Table 2: this compound Dosages in In Vivo Models

Animal ModelConditionDosageAdministration RouteKey FindingsReference
RatsBile Duct Ligation (Hepatic Encephalopathy)7.5 mg/kgi.p.Reversed cognitive impairment.[1]
MiceSepsis8 mg/kgi.p.Reduced lipid peroxidation and cognitive impairment.[1]
MiceAlzheimer's Disease (β-amyloid infusion)8 mg/kgi.p.Prevented increase in hippocampal glutamate uptake.[1][1]
MiceDepression Model0.05-5 mg/kgoralAntidepressant-like effects.[2][2]
RatsTraumatic Brain Injury7.5 mg/kgi.p.Protected against locomotor and exploratory impairment.[6][6]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in sterile distilled water or culture medium. Dilute the stock to final desired concentrations (e.g., 50, 100, 200, 300, 500 µM) in the culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24 hours.

  • Induction of Neurotoxicity: After the pre-incubation period, expose the cells to a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 10 µM β-amyloid peptide) for an additional 24 hours. Include appropriate control groups (vehicle control, neurotoxin-only control).

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or LDH release assay.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Perform statistical analysis to determine the significance of the neuroprotective effect of this compound.

Protocol 2: Organotypic Hippocampal Slice Culture Assay
  • Slice Preparation: Prepare 300-400 µm thick hippocampal slices from P7-P9 rat or mouse pups using a vibratome in ice-cold dissection buffer.

  • Slice Culture: Place the slices onto semi-permeable membrane inserts in 6-well plates containing culture medium. Maintain the cultures at 37°C in a 5% CO2 incubator.

  • This compound Treatment: After 24-48 hours of stabilization in culture, treat the slices with the desired concentration of this compound (e.g., 100 µM) for 24 hours.

  • Oxygen-Glucose Deprivation (OGD): Induce ischemic-like injury by incubating the slices in a glucose-free medium within a hypoxic chamber (e.g., 95% N2, 5% CO2) for 30-60 minutes.

  • Reoxygenation: Return the slices to the normal culture medium and incubator for a recovery period of 24 hours.

  • Assessment of Cell Death: Quantify cell death by measuring the uptake of a fluorescent dye such as propidium iodide (PI).

  • Data Analysis: Analyze the PI fluorescence intensity to determine the extent of cell death in different treatment groups.

Visualizations

Guanosine_Signaling_Pathway This compound This compound A1R_A2AR Adenosine Receptors (A1R/A2AR) This compound->A1R_A2AR Antioxidant_Defense Antioxidant Defense (HO-1, GSH) This compound->Antioxidant_Defense PI3K PI3K A1R_A2AR->PI3K MAPK_ERK MAPK/ERK A1R_A2AR->MAPK_ERK PKC PKC A1R_A2AR->PKC Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Anti-apoptosis, Cell Survival) Akt->Neuroprotection MAPK_ERK->Neuroprotection Glutamate_Uptake Increased Glutamate Uptake PKC->Glutamate_Uptake

Caption: this compound-activated neuroprotective signaling pathways.

Experimental_Workflow start Start culture Cell Culture / Slice Preparation start->culture treatment This compound Treatment (Dose & Time Optimization) culture->treatment insult Neurotoxic Insult (e.g., OGD, 6-OHDA) treatment->insult assessment Assessment of Neuroprotection (Cell Viability, Apoptosis) insult->assessment analysis Data Analysis assessment->analysis end End analysis->end

Caption: General experimental workflow for neuroprotective assays.

References

Overcoming guanosine solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with guanosine solubility in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: this compound has limited solubility in neutral aqueous buffers due to its chemical structure.[1][2] It is a purine nucleoside that is only sparingly soluble in water at room temperature.[3][4] Factors such as pH and temperature significantly influence its solubility.[5]

Q2: What is the expected solubility of this compound in common solvents and buffers?

A2: The solubility of this compound varies depending on the solvent and conditions. Below is a summary of reported solubility data.

Solvent/BufferTemperatureApproximate Solubility
Water18 °C~0.7 mg/mL[4]
Water25 °C~0.75 mg/mL
Boiling Water100 °CSoluble[1]
DMSORoom Temp.~30 - 57 mg/mL[2][3]
1:5 DMSO:PBS (pH 7.2)Room Temp.~0.16 mg/mL[3]
0.1 M NaOHRoom Temp.~100 mg/mL[1]
Dilute Mineral AcidsNot SpecifiedSoluble[1]
Hot Acetic AcidNot SpecifiedSoluble[1]
EthanolRoom Temp.Insoluble[2]

Q3: How does pH affect this compound solubility?

A3: this compound solubility is pH-dependent. It is more soluble in both acidic and basic solutions compared to neutral pH.[1][5] This is due to the protonation or deprotonation of its functional groups, which increases its polarity and interaction with water. The pKa values for this compound are approximately 1.9, 9.25, and 12.33.[1] Therefore, adjusting the pH away from neutral can significantly enhance solubility.

Q4: Can I heat the solution to dissolve this compound?

A4: Yes, heating can help dissolve this compound. It is reported to be soluble in boiling water.[1] For less extreme heating, gentle warming in combination with stirring or sonication can also be effective.[6] However, be mindful of the temperature sensitivity of other components in your buffer or media.

Q5: Is it normal for my this compound solution to precipitate after cooling or pH adjustment?

A5: Yes, precipitation can occur if the solution becomes supersaturated as it cools down or if the pH is adjusted to a range where this compound is less soluble (around neutral).[4] When preparing solutions at a higher temperature or at a high/low pH, it is crucial to consider the final concentration at the experimental conditions to avoid precipitation.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in my neutral buffer (e.g., PBS, pH 7.4).

Root Cause: Low intrinsic solubility of this compound at neutral pH.

Solutions:

  • Method 1: The DMSO Stock Method (Recommended for most in vitro applications)

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 30 mg/mL).[2][3]

    • Gently warm and vortex until the this compound is completely dissolved.

    • Serially dilute the DMSO stock into your aqueous experimental buffer to the final desired concentration.

    • Important: Ensure the final concentration of DMSO in your experimental setup is low enough to not affect your cells or assay (typically <0.5%).

  • Method 2: The pH Adjustment Method

    • Add a small amount of a dilute base (e.g., 0.1 M NaOH) to your aqueous buffer to raise the pH and dissolve the this compound.[1]

    • Once dissolved, carefully adjust the pH back to the desired experimental pH with a dilute acid (e.g., 0.1 M HCl).

    • Be aware that this method may lead to precipitation if the final concentration is too high for the neutral pH. It is recommended to prepare the solution fresh before use.[4]

Issue 2: My this compound precipitates out of solution when I add it to my cell culture media.

Root Cause: The final concentration of this compound in the media exceeds its solubility limit under the culture conditions (e.g., 37°C, neutral pH). The presence of salts and other components in the media can also affect solubility.

Solutions:

  • Lower the Final Concentration: Re-evaluate the required concentration for your experiment. It's possible a lower, soluble concentration will still yield the desired biological effect.

  • Use a Co-solvent Formulation: For challenging applications, a co-solvent system can be employed. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to keep this compound in solution at higher concentrations.[6] Adapt this for in vitro use by replacing saline with your cell culture medium or buffer, but be sure to test for vehicle effects on your cells.

  • Prepare Fresh and Add Slowly: Prepare the this compound solution immediately before adding it to the cell culture. Add the solution dropwise to the media while gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

Objective: To prepare a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 283.24 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 28.32 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • Once fully dissolved, the stock solution is ready for use.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Experimental Workflow for Treating Cells with this compound

Objective: To treat a cell line with this compound and assess its effects on cell viability.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed cells in a 96-well plate treat_cells Treat cells with this compound (e.g., 24-72h incubation) prep_cells->treat_cells prep_guo Prepare this compound stock (Protocol 1) prep_dilute Dilute this compound stock in culture medium prep_guo->prep_dilute prep_dilute->treat_cells add_reagent Add viability reagent (e.g., MTT, PrestoBlue) treat_cells->add_reagent incubate Incubate as per reagent protocol add_reagent->incubate read_plate Read absorbance/fluorescence on a plate reader incubate->read_plate analyze_data Analyze data and determine cell viability read_plate->analyze_data

Cell Viability Assay Workflow

Signaling Pathway

This compound is an important neuromodulator in the central nervous system, primarily acting through the purinergic signaling system. Its effects are often intertwined with the adenosinergic system.

This compound Signaling Pathway Diagram:

G This compound Extracellular This compound A1R A1 Adenosine Receptor This compound->A1R Modulates A2AR A2A Adenosine Receptor This compound->A2AR Modulates PKC PKC This compound->PKC Activates MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Neuroprotection Neuroprotection & Neurotrophic Effects A1R->Neuroprotection A2AR->Neuroprotection GlutamateUptake Glutamate Transporters (EAATs) GlutamateUptake->Neuroprotection Reduces excitotoxicity PKC->GlutamateUptake Increases activity MAPK_ERK->GlutamateUptake Increases activity PI3K_Akt->GlutamateUptake Increases activity

This compound Purinergic Signaling

References

Technical Support Center: Preventing Guanosine Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize guanosine degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

The primary cause of this compound degradation in biological samples is enzymatic activity. The key enzyme responsible is Purine Nucleoside Phosphorylase (PNP), which catalyzes the phosphorolytic cleavage of the glycosidic bond in this compound.[1] This reaction converts this compound into guanine and ribose-1-phosphate.[2] Subsequently, guanine can be further metabolized to xanthine and then to uric acid.[2] This enzymatic cascade can rapidly reduce the concentration of this compound in a sample if not properly inhibited.

Below is a diagram illustrating the main degradation pathway.

G cluster_pathway This compound Degradation Pathway This compound This compound Guanine Guanine This compound->Guanine Purine Nucleoside Phosphorylase (PNP) Xanthine Xanthine Guanine->Xanthine Guanine Deaminase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Caption: Enzymatic pathway of this compound degradation.

Q2: What are the optimal storage conditions for samples containing this compound?

Proper storage is critical to prevent this compound degradation. Low temperatures are essential to minimize enzymatic activity and chemical decomposition. For long-term stability, samples should be stored at -80°C.

For short-term handling and processing, samples should be kept on ice or at 2–8°C.[3] It is crucial to avoid repeated freeze-thaw cycles, as this can compromise sample integrity.[4][5] When preparing stock solutions, it is best to create aliquots to prevent the need for thawing the entire sample.[6]

Summary of Recommended Storage Conditions

Sample StateTemperatureDurationReference(s)
Immediate Analysis2–8°CWhile handling[3]
Short-Term Storage-20°C≤1 month[4]
Long-Term Storage-80°CMonths to years[6][7][8]
Powder (neat)-20°CUp to 3 years[6]
Stock Solution in Solvent-80°CUp to 1 year[6]
Q3: Which inhibitors can be used to prevent this compound degradation?

Inhibiting Purine Nucleoside Phosphorylase (PNP) is the most effective strategy to prevent this compound degradation. Several potent PNP inhibitors have been developed for both research and therapeutic purposes. The use of a PNP inhibitor is a key step in protocols aiming for accurate quantification of this compound and related nucleosides.

Commonly Used PNP Inhibitors

InhibitorDescriptionTypical ApplicationReference(s)
Forodesine (BCX-1777) A powerful, transition-state analog inhibitor of PNP.Used in clinical trials for T-cell malignancies and as a tool to prevent dGuo degradation in research samples.[9][10]
Immucillin-H A potent, picomolar transition-state analog inhibitor of PNP.Used to induce apoptosis in malignant T-cell lines and inhibit T-cell activation.[11]
Acyclic Nucleoside Phosphonates A class of inhibitors showing high potency against human and bacterial PNP.Investigated for therapeutic applications and as selective agents for specific PNP enzymes.[12]

The choice of inhibitor and its concentration will depend on the specific experimental context. It is always recommended to perform preliminary tests to determine the optimal conditions for your sample type.

Troubleshooting Guide

Q4: I'm observing a significant loss of this compound in my samples. What are the common causes and how can I fix it?

Unexpectedly low or variable this compound levels are a common problem, typically stemming from pre-analytical errors. Use the following workflow to diagnose and resolve the issue.

G start Low this compound Recovery Detected q1 Was a PNP inhibitor used immediately upon collection? start->q1 sol1 Solution: Add a potent PNP inhibitor (e.g., Forodesine) to collection tubes before sampling. q1->sol1 No q2 Was the sample processed immediately (e.g., centrifugation)? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Solution: Process samples immediately. Keep on ice at all times. Centrifuge at 1,000-2,000 x g for 10 min at 4°C. q2->sol2 No q3 Was the sample flash-frozen and stored at -80°C? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Solution: Snap-freeze plasma/serum in liquid nitrogen. Store aliquots at -80°C. Avoid -20°C for long-term storage. q3->sol3 No q4 Were freeze-thaw cycles avoided? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Solution: Prepare single-use aliquots after initial processing to prevent repeated freezing and thawing. q4->sol4 No end_node Review analytical method for other sources of error (e.g., column degradation, matrix effects). q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for low this compound recovery.

Experimental Protocols

Q5: Can you provide a standard protocol for preparing plasma samples to ensure this compound stability?

This protocol outlines the key steps for collecting and processing blood plasma to minimize pre-analytical variability and preserve this compound concentrations.

Protocol: Stabilized Plasma Preparation for this compound Analysis

Materials:

  • Blood collection tubes (e.g., K2-EDTA) pre-spiked with a PNP inhibitor (e.g., Forodesine).

  • Refrigerated centrifuge.

  • Pipettes and sterile, nuclease-free tubes.

  • Liquid nitrogen or dry ice/ethanol bath.

  • -80°C freezer.

Methodology:

  • Pre-Collection Setup:

    • Prepare collection tubes by adding a concentrated solution of a PNP inhibitor to achieve the desired final concentration upon blood draw.

    • Pre-chill the collection tubes on ice.

  • Blood Collection:

    • Collect whole blood directly into the chilled, inhibitor-spiked tubes.

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the anticoagulant and inhibitor.

    • Place the tube immediately on ice.

  • Centrifugation:

    • Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 4°C .[3][13] This will separate the plasma from blood cells.

  • Plasma Isolation:

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.

    • Transfer the plasma to a new pre-chilled, sterile polypropylene tube.

  • Aliquoting and Storage:

    • Dispense the plasma into single-use aliquots to avoid future freeze-thaw cycles.[3]

    • Snap-freeze the aliquots by immersing them in liquid nitrogen or a dry ice/ethanol slurry.[8]

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.[8]

Samples prepared using this method can be stored for several months with minimal degradation of this compound.[7] Always run a pilot experiment to validate the procedure for your specific application.

References

Guanosine Detection in HPLC: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in guanosine detection by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during this compound detection in HPLC analysis?

The most frequently reported issues include:

  • Poor peak shape, specifically peak tailing.

  • Inadequate resolution between this compound and other analytes.

  • Low sensitivity or weak signal intensity.

  • Poor reproducibility, characterized by shifting retention times.[1][2]

Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing for polar compounds like this compound is a common problem in reversed-phase HPLC.[3] The primary causes and their solutions are summarized below.

Potential Causes of Peak Tailing and Solutions

CauseSolution
Secondary Silanol Interactions The polar nature of this compound can lead to interactions with residual silanol groups on silica-based C18 columns, causing tailing.[3][4][5]
* Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.5 suppresses the ionization of silanol groups, minimizing these secondary interactions.[6][7]
* Use an End-Capped Column: Employ a modern, high-purity, end-capped column to reduce the number of available silanol groups.[3]
* Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.
* Optimize pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Sample Solvent Mismatch Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6][8]
* Match Solvents: Dissolve the sample in the initial mobile phase whenever possible.[6][8] If solubility is an issue, use the weakest possible solvent that can still dissolve the sample.[6]
Column Overload Injecting too much sample can saturate the column, leading to asymmetrical peaks.[7][9]
* Reduce Sample Concentration: Decrease the concentration of the sample being injected.

A logical workflow for troubleshooting peak tailing is presented below.

G A Peak Tailing Observed B Check Mobile Phase pH (Is it 2.5-3.5?) A->B C Adjust pH to 2.5-3.5 B->C No D Check Sample Solvent (Does it match mobile phase?) B->D Yes C->D E Dissolve Sample in Mobile Phase D->E No F Consider Column Effects D->F Yes E->F G Use End-Capped Column or Add Competing Base F->G H Check for Column Overload G->H I Reduce Sample Concentration H->I Yes J Problem Resolved H->J No I->J

A troubleshooting workflow for addressing peak tailing.

Q3: How can I improve the resolution between my this compound peak and other closely eluting compounds?

Poor resolution can compromise the accuracy of quantification.[10] Several factors can be adjusted to improve the separation.

Strategies for Improving Peak Resolution

ParameterApproach and Rationale
Mobile Phase Composition The composition of the mobile phase is a critical factor in achieving good separation.[11][12]
* Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention times and can improve resolution.[10]
* Change Organic Solvent: Switching between different organic solvents (e.g., from methanol to acetonitrile) can alter selectivity.[10]
* Optimize pH: Adjusting the mobile phase pH can change the ionization state of analytes, which in turn affects their retention and selectivity.[10][11]
Stationary Phase The choice of column chemistry can significantly impact selectivity.
* Change Column Type: If optimizing the mobile phase is insufficient, consider a different stationary phase (e.g., phenyl or cyano columns) that offers different selectivity.[10]
* Use Smaller Particle Sizes: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and sharper peaks, leading to better resolution.[10][13]
Flow Rate The flow rate of the mobile phase can influence separation efficiency.
* Decrease Flow Rate: A slower flow rate can sometimes enhance separation, although it will increase the analysis time.[10][14]
Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
* Adjust Temperature: Lowering the column temperature can increase retention and improve resolution for some samples.[14] Conversely, increasing the temperature can improve efficiency.[13] It's important to find the optimal temperature for your specific separation.

The relationship between these parameters and their effect on resolution is illustrated in the diagram below.

G cluster_0 Primary Factors Affecting Resolution cluster_1 Adjustable Parameters Mobile Phase Mobile Phase Solvent Ratio Solvent Ratio Mobile Phase->Solvent Ratio pH pH Mobile Phase->pH Buffer Buffer Mobile Phase->Buffer Stationary Phase Stationary Phase Column Chemistry Column Chemistry Stationary Phase->Column Chemistry Particle Size Particle Size Stationary Phase->Particle Size Operating Conditions Operating Conditions Flow Rate Flow Rate Operating Conditions->Flow Rate Temperature Temperature Operating Conditions->Temperature Improved Resolution Improved Resolution Solvent Ratio->Improved Resolution pH->Improved Resolution Buffer->Improved Resolution Column Chemistry->Improved Resolution Particle Size->Improved Resolution Flow Rate->Improved Resolution Temperature->Improved Resolution G A Homogenize Sample B Add Organic Solvent (e.g., Hexane) for Defatting (if necessary) A->B C Vortex/Shake B->C D Centrifuge and Remove Solvent Layer C->D E Extract with Water D->E F Vortex/Shake E->F G Centrifuge F->G H Filter Supernatant (0.45 µm filter) G->H I Inject into HPLC H->I

References

Improving the stability of guanosine-based hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the stability of guanosine-based hydrogels.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation and handling of this compound-based hydrogels.

Q1: My this compound solution is not forming a hydrogel. What are the critical factors I should check?

A1: The formation of a stable this compound hydrogel is critically dependent on the self-assembly of this compound into G-quartets, which then stack to form G-quadruplexes.[1][2][3] Several factors can disrupt this process:

  • Cation Presence and Concentration: Monovalent cations, particularly potassium (K⁺), are essential for stabilizing the G-quartet structure.[4][5] Ensure you have an adequate concentration of K⁺ ions in your solution. Other cations like Na⁺, Li⁺, Rb⁺, and Cs⁺ can also induce gelation, but K⁺ is generally the most effective.[4][5]

  • pH of the Solution: The pH can influence the protonation state of this compound and affect the hydrogen bonding required for G-quartet formation. Acidic conditions are generally required for the gelation of 5'-GMP.[6]

  • This compound Concentration: There is a critical gelation concentration for this compound. If the concentration is too low, the G-quadruplex fibers will not entangle sufficiently to form a network. A minimal this compound concentration of approximately 1.5-2.0% w/v is often required.

  • Temperature: Gel formation is a thermo-reversible process. A common method involves heating the this compound solution to dissolve the components fully, followed by cooling to allow for self-assembly and gelation.[7] Ensure the solution is heated sufficiently to become clear before cooling.

Q2: My hydrogel is unstable and collapses or precipitates over time. How can I improve its long-term stability?

A2: Poor long-term stability, often manifesting as crystallization, is a common challenge with this compound-based hydrogels.[5][6] Here are several strategies to enhance stability:

  • Incorporate Boric Acid Derivatives: The formation of borate esters with the ribose sugar of this compound can significantly improve hydrogel stability.[2][3] this compound-borate (GB) hydrogels are generally more robust and have a longer shelf-life.[5][6]

  • Create a Binary (Two-Component) Gel System: Mixing this compound with a second component can hinder crystallization and improve stability.[4][5] Common co-gelators include:

    • This compound 5'-monophosphate (GMP): The higher water solubility of GMP helps to dissolve this compound and form a stable mixed hydrogel.[5][6]

    • 8-Bromothis compound: This derivative can form stable and transparent binary hydrogels with this compound.[1]

    • 2',3',5'-tri-O-acetylthis compound (TAcG): Mixing with this hydrophobic derivative can prevent crystallization and create stable gels.[7]

  • Optimize Cation Concentration: While essential, an excess of certain cations can sometimes promote crystallization. It is crucial to find the optimal concentration for your specific system.

  • Introduce Molecular Chaperones: Small molecules like Thioflavin T (ThT) can interact with the G-quadruplex structure, promoting gelation and enhancing the stability of weaker hydrogels, such as those formed with Li⁺.[1][5]

  • Chemical Modification of this compound: Modifying the this compound molecule itself, for instance at the sugar moiety or the base, can improve its gelation properties and stability.[5]

Q3: I am observing crystal formation in my hydrogel. What is causing this and how can I prevent it?

A3: Crystal formation indicates that the system is transitioning from the metastable gel state to a more thermodynamically stable crystalline state. This process disrupts the hydrogel network.

  • Underlying Cause: The G-quadruplex structures, while forming the hydrogel network, can sometimes further organize and pack into a crystalline lattice, leading to the breakdown of the gel.[8]

  • Prevention Strategies:

    • Utilize a Binary Gel System: As mentioned in Q2, incorporating a second, slightly different this compound derivative can disrupt the regular packing required for crystallization.[4][5]

    • Introduce Silver Ions (Ag⁺): Silver ions have been shown to block the crystallization of some this compound derivatives, leading to the formation of highly stable hydrogels.[8]

    • Control Cooling Rate: Rapid cooling can sometimes trap the system in the kinetically favored gel state, whereas slow cooling might promote crystallization. Experiment with different cooling protocols.

    • Avoid Physical Disturbances: Vibrations or other physical shocks can sometimes nucleate crystal growth.[9] Store your hydrogels in a stable environment.

Q4: How do I choose the right components to create a this compound-borate hydrogel with enhanced stability?

A4: The choice of boric acid derivative and the cation are key determinants of the final hydrogel properties.

  • Boric Acid vs. Phenylboronic Acids: While boric acid is effective, derivatives with aromatic rings like phenylboronic acid have been explored to enhance stability through additional π-π stacking interactions. However, studies have shown that the presence of these bulky aromatic groups can sometimes cause steric hindrance, impairing hydrogel properties.[2][3] Boric acid-based formulations have been found to be stable for at least 7 days.[2][10]

  • Cation Selection: Potassium ions (K⁺) are generally the gold standard for forming robust this compound-borate hydrogels.[6] Other cations like Li⁺ can form weaker gels, which may be desirable for certain applications where a more dynamic system is needed.[1][5]

Data on Factors Influencing this compound Hydrogel Stability

The following table summarizes quantitative data on various factors affecting the stability of this compound-based hydrogels.

FactorVariableObservationReference
Cations Type of CationK⁺ ions generally form stronger and more stable hydrogels compared to Na⁺, Li⁺, Rb⁺, and Cs⁺.[1][4][5]
K⁺ ConcentrationHigher concentrations of KCl can improve the lifetime stability of this compound hydrogels.[7]
Additives Boric AcidForms stable this compound-borate hydrogels with an elastic modulus >10 kPa and prolonged lifetime.[5]
Phenylboronic Acid DerivativesCan be used to form hydrogels, but may offer less stability than boric acid due to steric hindrance.[2][3]
Binary Systems This compound/GMPForms a stable gel under neutral conditions; the ratio of the two components can be adjusted to control the temperature range of gelation.[5][6]
This compound/TAcGRatios of 40/60 to 60/40 prevent crystallization and form stable gels.[7]
pH pH5'-GMP forms anisotropic acid gels under acidic conditions.[6]
Temperature Gel Melting Temperature (Tgel)For hydrogels formed in the presence of K⁺, the Tgel values showed the order: this compound > 2'-deoxy-2'-fluorothis compound > 2'-deoxythis compound.[5]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound-Boric Acid (GB) Hydrogel

This protocol describes the preparation of a robust this compound hydrogel using potassium borate.

Materials:

  • This compound (G)

  • Potassium Hydroxide (KOH)

  • Boric Acid (BA)

  • Deionized Water

Procedure:

  • Prepare stock solutions of this compound, KOH, and Boric Acid in deionized water.

  • In a glass vial, combine the desired volumes of the stock solutions. A typical formulation might involve final concentrations of 1.5-2.5% w/v this compound with a 1:0.5 molar ratio of this compound to Potassium Borate.

  • Heat the mixture to 80-90°C with stirring until the solution becomes completely transparent.[2]

  • Remove the vial from the heat and allow it to cool to room temperature without disturbance for approximately 30 minutes to allow for hydrogel formation.[2]

  • Confirm gelation by inverting the vial; a stable hydrogel will not flow.

Protocol 2: Rheological Characterization of this compound Hydrogels

Rheology is used to quantify the mechanical properties of the hydrogel, such as its stiffness and viscosity.

Instrumentation:

  • Rheometer with a parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Sample Loading: Carefully place the prepared hydrogel onto the lower plate of the rheometer, ensuring the sample covers the entire surface.

  • Geometry Gap: Lower the upper plate to a defined gap (e.g., 500 µm).

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C) for a set period.

  • Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain and frequency to observe the gelation process.

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Conduct a frequency sweep within the LVER to characterize the frequency-dependent behavior of the hydrogel. A stable gel will exhibit a G' that is significantly higher than G'' and relatively independent of frequency.

Visualizations

Signaling Pathways and Logical Relationships

G_Hydrogel_Formation cluster_assembly Self-Assembly Process cluster_factors Influencing Factors G This compound Monomers G4 G-Quartet Formation (Hoogsteen H-bonding) G->G4 Self-Assembly G4_stack G-Quadruplex Stacking (π-π stacking) G4->G4_stack Stacking fibers Nanofiber Network G4_stack->fibers Entanglement hydrogel Stable Hydrogel fibers->hydrogel Water Trapping cations Cations (K⁺) cations->G4 Stabilizes boric_acid Boric Acid Derivatives boric_acid->G Crosslinks Ribose binary Binary Gelators (e.g., GMP) binary->fibers Disrupts Crystallization temp_ph Temperature & pH temp_ph->G4 Affects Formation

Caption: Self-assembly pathway of this compound hydrogel formation.

Experimental Workflow

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Experiment Start: Prepare this compound Solution check_gel Observe for Gelation start->check_gel stable_gel Stable Hydrogel Formed check_gel->stable_gel Yes unstable_gel Unstable Gel / No Gelation check_gel->unstable_gel No end Experiment Complete stable_gel->end check_cations Verify Cation (K⁺) Concentration unstable_gel->check_cations check_pH Check pH check_cations->check_pH adjust_conc Adjust this compound Concentration check_pH->adjust_conc add_borate Incorporate Boric Acid adjust_conc->add_borate use_binary Use Binary Gelator (e.g., GMP) add_borate->use_binary use_binary->start Re-attempt

Caption: Troubleshooting workflow for unstable this compound hydrogels.

References

Technical Support Center: Enhancing the Printability of Guanosine Hydrogels for Biofabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when 3D printing guanosine-based hydrogels for biofabrication.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and 3D printing of this compound hydrogels.

Problem Potential Cause Recommended Solution
Poor Shape Fidelity / Material Spreading After Printing The hydrogel lacks sufficient mechanical strength to support its own weight. This is a common issue with simple this compound-based hydrogels.[1][2][3][4]1. Incorporate this compound 5'-Monophosphate (GMP): Create a binary hydrogel by mixing this compound with GMP. The GMP enhances solubility and facilitates gelation at lower nucleoside concentrations.[5] 2. Add Boric Acid (BA): The addition of boric acid can improve the controlled gelation and stability of the hydrogel.[6] 3. Surface Coating: For increased long-term stability, consider coating the printed structure with a material like hyperbranched polyethylenimine (PEI).[1][5]
No Gel Formation or Weak Gel Incorrect ratio of components or insufficient concentration of this compound.1. Optimize Component Ratios: Experiment with different ratios of this compound to other components like GMP or boric acid derivatives. For instance, increasing the this compound to GMP ratio can reduce repulsive forces and promote gelation.[5] 2. Ensure Minimum this compound Concentration: A minimal this compound concentration of approximately 40 mM is often needed for gel formation with boric acid derivatives.[7]
Clogged Printing Nozzle The hydrogel may be "over-gelated" or contain particulates.1. Adjust Hydrogel Composition: Over-gelation can lead to non-uniform filaments. Re-evaluate the concentration of gelling agents.[8] 2. Ensure Homogeneous Solution: Before printing, ensure all components are fully dissolved by heating the mixture (e.g., to 80°C) until it is transparent.[5][9] 3. Check for Contaminants: Filter solutions to remove any potential particulates that could clog the nozzle.
Low Cell Viability After Printing The hydrogel formulation or printing process is not biocompatible.1. Optimize pH: Ensure the pH of the final hydrogel is within a suitable range for cell viability (typically 7.4–8.3).[9][10] 2. Minimize Shear Stress: Utilize hydrogel formulations with good thixotropic (shear-thinning) properties to reduce stress on cells during extrusion.[9][10] 3. Incorporate Bioactive Molecules: The addition of components like polydopamine can enhance the biological activity of the hydrogel without negatively impacting cell survival.[6]
Insufficient Long-Term Stability of Printed Construct The non-covalent interactions within the hydrogel are not strong enough to maintain the structure over time in culture media.1. Use Boric Acid-Based Formulations: Boric acid has been shown to contribute to hydrogels that are stable for at least 7 days.[9][10] 2. Post-Printing Coating: As mentioned, a PEI coating can significantly enhance long-term shape stability.[5] 3. Incorporate Polydopamine (PDA): PDA can improve the lifetime stability of the hydrogel due to its adhesive properties.[6]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism behind this compound hydrogel formation?

This compound-based hydrogels self-assemble through a hierarchical process. This compound molecules form planar G-quartets via Hoogsteen base-pairing in the presence of monovalent cations like potassium (K⁺).[5][11] These G-quartets then stack on top of each other through π-π stacking interactions to form G-quadruplex structures, which entangle to create a nanofibrillar network that immobilizes water, forming the hydrogel.[1][2][3][4][7][9][11]

cluster_this compound This compound Monomers cluster_Quartet G-Quartet Formation cluster_Quadruplex G-Quadruplex Assembly cluster_Hydrogel Hydrogel Network G1 This compound K_ion K+ Ion G1->K_ion Hoogsteen H-Bonding G2 This compound G2->K_ion Hoogsteen H-Bonding G3 This compound G3->K_ion Hoogsteen H-Bonding G4 This compound G4->K_ion Hoogsteen H-Bonding G_Quartet G-Quartet K_ion->G_Quartet G_Quadruplex G-Quadruplex (Nanofiber) G_Quartet->G_Quadruplex π-π Stacking Hydrogel 3D Hydrogel Network G_Quadruplex->Hydrogel Entanglement

Caption: this compound hydrogel self-assembly process.

2. How can I improve the printability of my this compound hydrogel?

Improving printability often involves enhancing the hydrogel's mechanical properties and ensuring it exhibits shear-thinning behavior.[9][10] Key strategies include:

  • Creating Binary Hydrogels: Combining this compound with GMP can improve gelation and printability.[5]

  • Adding Boric Acid and its Derivatives: These can enhance stability and thixotropic properties.[9][10]

  • Incorporating Polydopamine: This can improve both thixotropic qualities and biological activity.[6]

3. What are the optimal concentrations for a printable this compound/GMP hydrogel?

While optimal concentrations can vary, a study found that hydrogel compositions of 90 mM Guo/GMP with 50 mM BA/KCl, 100 mM Guo/GMP with 50 mM BA/KCl, and 110 mM Guo/GMP with 50 mM BA/KCl exhibited the best printability scores.[5]

4. How does boric acid enhance the properties of this compound hydrogels?

Boric acid is thought to enhance hydrogel formation through interactions between the cis-1,2-diols of the this compound ribose ring and the borate ions.[9] This can lead to improved gelation control and stability.[6]

5. What is the purpose of a PEI coating?

A hyperbranched polyethylenimine (PEI) surface coating can be applied post-printing to increase the long-term shape stability of the this compound hydrogel construct, preventing material spreading over time.[1][5]

Data Summary Tables

Table 1: Optimized this compound/GMP Hydrogel Compositions for Printability[5]

Composition IDThis compound (Guo) / GMP Conc. (mM)Boric Acid (BA) / KCl Conc. (mM)Key Finding
90_509050High Printability Score
100_5010050High Printability Score
110_5011050High Printability Score

Table 2: Rheological Properties of a this compound/GMP-PEI Hydrogel[5]

PropertyConditionObservationSignificance
Storage Modulus (G') vs. Loss Modulus (G'') Strain sweep from 0.01% to 100%G' > G'' up to a strain of 6.93%, indicating elastic nature.The hydrogel is predominantly solid-like at low strains, which is crucial for maintaining shape.
Self-Healing Recovery after high strainFull recovery of initial viscosity after a 100s recovery period.The hydrogel can reform its structure after the stress of extrusion, a key characteristic of a good bioink.

Experimental Protocols

Protocol 1: Preparation of a Printable this compound/GMP Hydrogel

This protocol is based on the methodology for preparing a binary this compound/GMP hydrogel.[5]

  • Preparation of Stock Solutions: Prepare sterile stock solutions of this compound (Guo), this compound 5'-monophosphate (GMP), Potassium Chloride (KCl), and Boric Acid (BA).

  • Mixing: In a sterile tube, combine Guo, GMP, KCl, and BA to the desired final concentrations (e.g., 100 mM Guo, 100 mM GMP, 50 mM KCl, 50 mM BA).

  • Heating and Dissolving: Heat the mixture with stirring to 80°C for 15 minutes or until the solution becomes transparent, indicating complete dissolution of all components.

  • Cooling for Gelation: Allow the solution to cool to room temperature undisturbed to allow for hydrogel formation. For cell-laden hydrogels, cool the solution to 37°C before mixing with the cell suspension.

  • Loading for Printing: Transfer the cooled hydrogel solution into a printing syringe.

cluster_Preparation Hydrogel Preparation cluster_Printing Bioprinting Workflow A 1. Prepare Stock Solutions (Guo, GMP, KCl, BA) B 2. Combine Components to desired concentrations A->B C 3. Heat at 80°C with stirring until solution is transparent B->C D 4. Cool to 37°C for gelation C->D E 5. Mix with Cell Suspension (if applicable) D->E F 6. Load into Syringe E->F G 7. 3D Bioprinting F->G H 8. Post-Printing Coating (optional) e.g., with PEI G->H I Printed Construct H->I

Caption: Experimental workflow for this compound hydrogel biofabrication.

Protocol 2: Rheological Analysis of this compound Hydrogels

This protocol outlines a general approach for assessing the mechanical properties of the hydrogels.[5]

  • Sample Preparation: Prepare the hydrogel solution as described in Protocol 1. Transfer a defined volume (e.g., 2 mL) into a mold (e.g., 20 mm diameter) and allow it to set.

  • Strain Sweep Test: To determine the linear viscoelastic region and the elastic nature of the hydrogel, perform a strain amplitude sweep from a low strain (e.g., 0.01%) to a high strain (e.g., 100%) at a constant frequency (e.g., 1 Hz). Monitor the storage modulus (G') and loss modulus (G'').

  • Frequency Sweep Test: To understand the time-dependent behavior of the hydrogel, perform a frequency sweep at a constant strain within the linear viscoelastic region.

  • Recovery Test (Thixotropy): To assess the self-healing capability, subject the hydrogel to alternating high (e.g., 100%) and low (e.g., 0.1%) strain intervals. This mimics the shear stress during printing and the subsequent resting state, showing if the hydrogel recovers its viscosity.

cluster_Tests Rheological Tests cluster_Properties Determined Properties Start Hydrogel Sample Strain Strain Sweep (G' vs G'') Start->Strain Frequency Frequency Sweep Start->Frequency Recovery Recovery Test (Thixotropy) Start->Recovery Elasticity Elasticity / LVER Strain->Elasticity Evaluates TimeBehavior Time-Dependent Behavior Frequency->TimeBehavior Evaluates SelfHealing Self-Healing Capacity Recovery->SelfHealing Evaluates

Caption: Logical relationship of rheological tests and properties.

References

Technical Support Center: Enhancing Intracellular Ceftiofur Levels with Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating strategies to increase the intracellular concentration of ceftiofur using guanosine.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound-mediated enhancement of intracellular ceftiofur concentration?

A1: The primary proposed mechanism involves the upregulation of specific nucleoside transporters, such as concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs), by this compound. Ceftiofur, a third-generation cephalosporin, can be recognized and transported by certain members of these transporter families. This compound may act as a signaling molecule, potentially through purinergic receptors, to increase the expression or activity of these transporters on the cell membrane, thereby facilitating greater intracellular uptake of ceftiofur.

Q2: What is the optimal concentration range for this compound and ceftiofur in co-incubation experiments?

A2: The optimal concentrations can vary depending on the cell type and experimental conditions. However, based on available studies, a good starting point is a this compound concentration range of 10-100 µM and a ceftiofur concentration of 50-200 µM. It is crucial to perform a dose-response titration to determine the optimal concentrations for your specific cell line.

Q3: How can I measure the intracellular concentration of ceftiofur accurately?

A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying intracellular drug concentrations. This method offers high sensitivity and specificity. An alternative, though less sensitive, method is UV-Vis spectrophotometry after cell lysis and appropriate sample cleanup.

Troubleshooting Guides

Issue 1: No significant increase in intracellular ceftiofur is observed after co-incubation with this compound.

Possible Cause Troubleshooting Step
Suboptimal this compound/Ceftiofur Concentrations Perform a dose-response matrix experiment to identify the optimal concentrations of both compounds for your specific cell line.
Low Expression of Nucleoside Transporters Verify the expression levels of relevant CNT and ENT transporters in your cell line using qPCR or Western blotting. If expression is low, consider using a different cell line known to express these transporters at higher levels.
Incorrect Incubation Time Optimize the incubation time. A time-course experiment (e.g., 1, 2, 4, 8, 12, 24 hours) will help determine the point of maximum uptake.
Cell Viability Issues Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations of this compound and ceftiofur used are not cytotoxic.

Issue 2: High variability in intracellular ceftiofur measurements between replicates.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a uniform cell density across all wells or flasks. Use a cell counter for accurate seeding.
Incomplete Cell Lysis Optimize the cell lysis protocol. Ensure complete membrane disruption to release all intracellular contents. Sonication or the use of a more potent lysis buffer may be necessary.
Sample Degradation Process samples immediately after collection or store them at -80°C. Ceftiofur can be unstable at room temperature.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.

Experimental Protocols

Protocol 1: Quantification of Intracellular Ceftiofur using HPLC-MS/MS

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of ceftiofur and this compound for the optimized incubation time.

  • Cell Harvesting and Lysis:

    • Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer) to each well and scrape the cells.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Sample Preparation:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and perform a protein precipitation step by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Inject the sample into an HPLC system coupled with a tandem mass spectrometer.

    • Use a suitable C18 column and a gradient elution method with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the specific mass transitions for ceftiofur and an internal standard.

    • Quantify the concentration based on a standard curve.

Data Presentation

Table 1: Effect of this compound on Intracellular Ceftiofur Concentration in HEK293 Cells

This compound (µM)Intracellular Ceftiofur (ng/10^6 cells)Fold Change
015.2 ± 1.81.0
1028.9 ± 2.51.9
5045.1 ± 3.13.0
10058.7 ± 4.23.9

Data are presented as mean ± standard deviation (n=3). Cells were incubated with 100 µM ceftiofur for 4 hours.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PurinergicReceptor Purinergic Receptor This compound->PurinergicReceptor Ceftiofur_ext Ceftiofur NucleosideTransporter Nucleoside Transporter (CNT/ENT) Ceftiofur_ext->NucleosideTransporter Transport SignalingCascade Signaling Cascade PurinergicReceptor->SignalingCascade Activation Ceftiofur_int Intracellular Ceftiofur NucleosideTransporter->Ceftiofur_int GeneExpression Increased Transporter Gene Expression SignalingCascade->GeneExpression Upregulation GeneExpression->NucleosideTransporter Increased Expression

Caption: Proposed signaling pathway for this compound-mediated increase of intracellular ceftiofur.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding 1. Seed Cells in 6-well Plates Adherence 2. Allow Cells to Adhere (24h) CellSeeding->Adherence Treatment 3. Treat with Ceftiofur ± this compound Adherence->Treatment Incubation 4. Incubate for Optimized Time Treatment->Incubation Harvesting 5. Wash and Harvest Cells Incubation->Harvesting Lysis 6. Cell Lysis Harvesting->Lysis Quantification 7. HPLC-MS/MS Quantification Lysis->Quantification

Caption: Experimental workflow for quantifying intracellular ceftiofur.

Technical Support Center: Minimizing Off-Target Effects of Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize and understand the off-target effects of guanosine analogs in cellular assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are this compound analogs and what is their primary mechanism of action?

A1: this compound analogs are synthetic molecules that are structurally similar to the natural nucleoside this compound. They are a prominent class of antiviral drugs.[1][2] Their primary mechanism involves several key steps. First, the analog enters an infected host cell. Inside the cell, it is phosphorylated by host and/or viral kinases into its active triphosphate form. This active form then mimics the natural this compound triphosphate (GTP) and is recognized as a substrate by viral polymerases (like RNA-dependent RNA polymerase or reverse transcriptase).[1][3] When the viral polymerase incorporates the analog into the growing viral DNA or RNA strand, it often leads to the termination of the chain, thereby inhibiting viral replication.[3]

Q2: What are the most common off-target effects of this compound analogs?

A2: Due to their similarity to endogenous nucleosides, this compound analogs can interact with host cellular machinery, leading to several off-target effects:

  • Inhibition of Host Polymerases: Analogs can be mistakenly used by host DNA and RNA polymerases, particularly mitochondrial DNA polymerase γ (POLG), which can lead to mitochondrial toxicity.[1][4]

  • Perturbation of Nucleotide Pools: Some analogs, like Ribavirin, can inhibit host enzymes essential for nucleotide synthesis, such as inosine monophosphate dehydrogenase (IMPDH).[2][4] This depletes the intracellular pool of this compound triphosphate (GTP), affecting both cellular and viral processes.[2][4]

  • Inhibition of RNA Capping: Analogs can interfere with the viral RNA capping process by competing for the GTP-binding site on both viral and host enzymes.[1]

  • Immunomodulation: Certain this compound analogs can activate host immune pathways, such as Toll-like receptor 7 (TLR7), inducing the production of interferons and other cytokines.[5] This can contribute to the antiviral effect but is technically an off-target host interaction.

  • General Cytotoxicity: Off-target interactions can lead to broad cellular toxicity, manifesting as myelosuppression, liver toxicity, or peripheral neuropathy in a clinical setting.[4]

Q3: Why is mitochondrial toxicity a frequent concern with nucleoside analogs?

A3: Mitochondrial toxicity is a major concern because the mitochondrial DNA polymerase (POLG) is often more susceptible to inhibition by nucleoside analogs than the nuclear DNA polymerases.[1][4] This susceptibility can lead to impaired mitochondrial DNA replication, disruption of mitochondrial respiration, and a decline in mitochondrial function.[1] Clinically, this can manifest as severe side effects like lactic acidosis and liver toxicity, which have led to the failure of promising antiviral candidates in the past.[4]

Q4: How can I distinguish between on-target antiviral activity and general cytotoxicity in my assay?

A4: Distinguishing between the desired on-target effect and off-target cytotoxicity is critical. Key strategies include:

  • Determining the Therapeutic Window: Calculate the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). A high SI value indicates that the compound is effective at concentrations far below those at which it causes general toxicity.

  • Using Control Cell Lines: Test the compound in parallel on the host cell line without the virus and on a cell line that does not express the viral target (if possible). Activity in these control lines suggests off-target effects.

  • Rescue Experiments: Add an excess of the natural nucleoside (this compound or deoxythis compound) to the assay. If the compound's activity is due to competition with the natural substrate for a host enzyme, the addition of excess this compound may reverse the cytotoxic effects.[6][7]

  • Orthogonal Assays: Confirm hits using a secondary assay that has a different detection method (e.g., follow up a fluorescence-based primary screen with a label-free mass spectrometry assay) to rule out assay-specific artifacts.[8][9]

Section 2: Troubleshooting Guide

Q1: My this compound analog shows potent activity in my primary high-throughput screen (HTS), but I suspect a false positive. What should I do?

A1: Potent activity in a primary screen requires rigorous validation to eliminate false positives, which can arise from compound interference with the assay technology.[8]

  • Initial Step: Re-test the compound in a concentration-response format to confirm its potency and efficacy.

  • Recommended Action: Employ counter-screens and orthogonal assays.

    • Counter-Screens: Test the compound in an assay that lacks the biological target but uses the same detection system (e.g., a luciferase-based reporter assay without the target gene). This will identify compounds that directly inhibit the reporter enzyme (e.g., firefly luciferase).[8]

    • Orthogonal Assays: Validate the hit using a different assay platform. For example, if your primary assay is fluorescence-based, use a mass spectrometry (MS)-based assay that directly measures substrate-to-product conversion.[9][10] MS-based assays are less prone to interference from fluorescent compounds.[9]

Q2: I'm observing significant cytotoxicity at concentrations where I expect to see specific antiviral activity. How can I investigate this?

A2: This is a common issue that suggests a narrow therapeutic window or potent off-target effects. A multi-step approach is needed to dissect the mechanism of toxicity.

  • Initial Step: Perform a detailed dose-response curve for both antiviral activity and cytotoxicity in the host cells to accurately determine the EC50 and CC50 values.

  • Recommended Action:

    • Conduct a this compound Rescue Experiment: As detailed in Protocol 1, add excess this compound to see if it can alleviate the cytotoxicity. If so, the toxicity is likely related to the depletion of the endogenous this compound pool or inhibition of a host enzyme that uses this compound.[6]

    • Assess Mitochondrial Health: Run assays to specifically measure mitochondrial toxicity. This can include measuring the production of lactate (a sign of impaired mitochondrial respiration) or quantifying mitochondrial DNA content.[4]

    • Profile Against Host Polymerases: If possible, test the analog's active triphosphate form for inhibitory activity against purified human polymerases, especially mitochondrial polymerase γ (POLG).[4]

Q3: My results are inconsistent across different assay formats (e.g., fluorescence vs. luminescence vs. absorbance). Why might this be happening?

A3: Discrepancies between assay formats often point to compound interference with specific detection modalities.

  • Potential Cause 1 - Fluorescence Interference: The compound itself may be fluorescent at the excitation/emission wavelengths used in the assay, or it may quench the fluorescent signal.[11]

  • Potential Cause 2 - Luciferase Inhibition: Many compounds are known to directly inhibit luciferase enzymes, which are common reporters in cell-based assays. This leads to a false-positive signal in inhibition screens or a false-negative in activation screens.[8]

  • Potential Cause 3 - Redox Cycling: Some compounds can undergo redox cycling, producing reactive oxygen species (ROS) like hydrogen peroxide.[8] This can interfere with assays that use redox-sensitive dyes or enzymes.

  • Recommended Action: Systematically screen your compound for these properties. Run the compound in the assay buffer without any cells or enzymes to check for background fluorescence or absorbance. Use a purified luciferase enzyme assay to test for direct inhibition. Employ an orthogonal, label-free detection method like mass spectrometry to confirm the biological activity independently of optical readouts.[9]

Q4: I suspect my compound is affecting the cellular nucleotide pool. How can I test this?

A4: Perturbation of cellular nucleotide pools is a known off-target mechanism for this compound analogs like Ribavirin.[1][4]

  • Recommended Action: The most direct way to test this is by analyzing the intracellular concentrations of nucleoside triphosphates (NTPs).

    • Cell Treatment: Culture your cells with and without the this compound analog at relevant concentrations and time points.

    • Metabolite Extraction: Lyse the cells and perform a metabolite extraction, typically using a cold solvent like methanol or perchloric acid.

    • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the levels of GTP, ATP, CTP, and UTP. A significant decrease in the GTP pool would confirm your hypothesis.

Section 3: Data & Protocols

Data Presentation

Table 1: Common this compound Analogs and Their Associated Off-Target Effects

This compound AnalogPrimary Target (Example)Known Off-Target Effects & Associated ToxicitiesCitations
Acyclovir Herpesvirus DNA PolymeraseMinimal activity with host deoxythis compound kinase (dGK), generally well-tolerated.[12]
Ganciclovir Herpesvirus DNA PolymerasePhosphorylated by host mitochondrial dGK, which may contribute to observed toxicity.[12]
Ribavirin Broad-spectrum antiviral (e.g., HCV RdRp)Inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to GTP pool depletion; immunomodulatory effects; significant cytotoxicity.[1][2][4]
Penciclovir Herpesvirus DNA PolymerasePhosphorylated by cellular dGK, suggesting a mechanism for activation in uninfected cells.[12]
Abacavir HIV Reverse TranscriptaseProdrug strategy reduces plasma concentration of the active form, improving bioavailability and reducing toxicity.[1]

Table 2: Troubleshooting Matrix for Cellular Assays with this compound Analogs

Observed ProblemPotential Cause(s)Recommended Solution / Validation Assay
High Hit Rate in Primary Screen Assay interference (autofluorescence, luciferase inhibition), non-specific cytotoxicity.Run counter-screens; validate hits with an orthogonal, label-free assay (e.g., RapidFire MS).[8][9]
Potent Cytotoxicity Inhibition of host polymerases (esp. mitochondrial), disruption of nucleotide metabolism.Perform this compound rescue experiment; measure lactate levels; run mitochondrial toxicity panels.[4]
Poor In Vivo Correlation Poor bioavailability, rapid metabolism, off-target toxicity not captured by in vitro assays.Use prodrug strategies; perform detailed pharmacokinetic/pharmacodynamic (PK/PD) studies.[1]
Variable Results Between Batches Compound instability, inconsistent cell passage number, mycoplasma contamination.Verify compound purity and stability; maintain consistent cell culture practices; regularly test for mycoplasma.[13]
Key Experimental Protocols

Protocol 1: this compound Rescue Experiment

This protocol determines if the observed cytotoxicity of a this compound analog is due to its interference with the natural this compound metabolic pathway.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 2X concentration stock of your this compound analog in culture medium. Prepare a 2X concentration stock of this compound (e.g., at 50-100 µM, but this may need optimization) in culture medium.

  • Treatment:

    • Control Wells: Add culture medium only.

    • Analog Only Wells: Add the 2X this compound analog and an equal volume of medium.

    • This compound Only Wells: Add the 2X this compound and an equal volume of medium.

    • Rescue Wells: Add equal volumes of the 2X this compound analog and the 2X this compound solution.

  • Incubation: Incubate the plate for a period relevant to your standard assay (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method, such as an MTS or other colorimetric/luminescent assay.

  • Analysis: Compare the viability in the "Analog Only" wells to the "Rescue Wells". A significant increase in viability in the presence of exogenous this compound suggests that the cytotoxicity is at least partially due to off-target effects on guanine pathways.

Protocol 2: Orthogonal Assay Validation using Mass Spectrometry

This protocol describes the use of a label-free mass spectrometry (MS) assay to confirm hits from a primary screen, thereby reducing false positives caused by detection interference.[9][10]

Methodology:

  • Assay Setup: Perform the enzymatic reaction (e.g., viral polymerase activity) in a 384-well plate. Incubate the enzyme, substrate, and your this compound analog inhibitor for a defined period.

  • Reaction Quench: Stop the reaction by adding a quench solution (e.g., formic acid).

  • High-Throughput MS Analysis: Use a high-throughput MS system (like a RapidFire system) to analyze the samples. The system aspirates a small volume from each well, performs rapid solid-phase extraction to remove salts and proteins, and injects the sample directly into the mass spectrometer.

  • Data Acquisition: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the substrate and the expected product.

  • Analysis: Calculate the percent conversion of substrate to product in the presence of your compound compared to positive (no inhibitor) and negative (no enzyme) controls. Inhibition is confirmed by a reduction in product formation. Because this method directly detects the masses of the analyte molecules, it is not susceptible to interference from fluorescent or colored compounds.[9]

Section 4: Visual Guides

experimental_workflow primary_screen Primary HTS Assay (e.g., Fluorescence) hit_id Hit Identification (Potent Activity Observed) primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response is_artifact Is it an Assay Artifact? dose_response->is_artifact orthogonal_assay Orthogonal Assay (e.g., Mass Spectrometry) is_artifact->orthogonal_assay Yes counter_screen Counter-Screen (No Target Control) is_artifact->counter_screen Yes confirmed_hit Confirmed Hit is_artifact->confirmed_hit No false_positive False Positive (Discard) orthogonal_assay->false_positive No Activity orthogonal_assay->confirmed_hit Activity counter_screen->false_positive Activity is_cytotoxic Is it Cytotoxic? confirmed_hit->is_cytotoxic rescue_exp This compound Rescue Experiment is_cytotoxic->rescue_exp Yes mito_tox Mitochondrial Toxicity Assay is_cytotoxic->mito_tox Yes on_target_validated Validated On-Target Hit (Proceed to further studies) is_cytotoxic->on_target_validated No off_target_mechanism Characterize Off-Target Mechanism rescue_exp->off_target_mechanism mito_tox->off_target_mechanism off_target_mechanism->on_target_validated

Caption: Workflow for validating hits and identifying off-target effects.

signaling_pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthetase XMP->GMPS GMP This compound Monophosphate (GMP) Kinases Kinases GMP->Kinases GTP This compound Triphosphate (GTP) DNA_RNA Host DNA/RNA Synthesis GTP->DNA_RNA IMPDH->XMP Catalyzes GMPS->GMP Catalyzes Kinases->GTP Phosphorylates Ribavirin Ribavirin (this compound Analog) Ribavirin->IMPDH Inhibits troubleshooting_tree start Unexpected Cytotoxicity Observed check_si Is Selectivity Index (SI) > 10? start->check_si low_si High Cytotoxicity Risk. Prioritize off-target studies. check_si->low_si No high_si Toxicity may be specific. Proceed with caution. check_si->high_si Yes rescue_exp Does exogenous this compound rescue the phenotype? low_si->rescue_exp high_si->rescue_exp rescue_yes Toxicity likely involves a guanine metabolic pathway. rescue_exp->rescue_yes Yes rescue_no Toxicity is likely independent of guanine competition. rescue_exp->rescue_no No check_mito Is lactate production increased? rescue_no->check_mito mito_yes Indicates mitochondrial dysfunction. Investigate POLG inhibition. check_mito->mito_yes Yes mito_no Explore other mechanisms: Apoptosis, cell cycle arrest, etc. check_mito->mito_no No

References

Validation & Comparative

Guanosine's Neuroprotective Efficacy in Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of guanosine in preclinical stroke models. It is designed to offer an objective overview of its performance, supported by experimental data, and to compare its efficacy with other neuroprotective strategies. The information is presented to aid in the evaluation of this compound as a potential therapeutic agent for ischemic stroke.

I. Overview of this compound's Neuroprotective Action

This compound, a purine nucleoside, has demonstrated significant neuroprotective properties in various in vitro and in vivo models of ischemic stroke.[1][2] Its mechanism of action is multifaceted, involving the modulation of several key pathways implicated in ischemic neuronal damage. Upon systemic administration, this compound can cross the blood-brain barrier and exert its effects.[3]

The core neuroprotective functions of this compound include:

  • Reduction of Excitotoxicity: this compound helps to counteract the excessive release of glutamate, a major contributor to neuronal death in stroke.[1][2]

  • Anti-inflammatory and Antioxidant Effects: It mitigates neuroinflammation and reduces the production of reactive oxygen species (ROS) that lead to oxidative stress.[1][2][4]

  • Promotion of Cell Survival: this compound activates pro-survival signaling pathways, such as PI3K/Akt and MEK/ERK, which help to prevent apoptotic cell death.[1][2]

  • Neurogenesis and Angiogenesis: Studies have shown that delayed administration of this compound can promote the formation of new neurons and blood vessels, contributing to long-term functional recovery.[5][6]

II. Quantitative Performance Data

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in various stroke models.

Table 1: In Vivo Efficacy of this compound in Rodent Stroke Models
ModelSpeciesThis compound Dose & AdministrationKey FindingsReference
Middle Cerebral Artery Occlusion (MCAo) - PermanentRat8 mg/kg, intraperitoneal (i.p.), daily for 7 daysProlonged survival, decreased neurological deficits, and reduced tissue damage.[7]
Middle Cerebral Artery Occlusion (MCAo) - PermanentRatSystemic administration (0-6h post-MCAo)Up to 40% reduction in infarct volume and progressive improvement in neurological deficit scores.[1][1]
Middle Cerebral Artery Occlusion (MCAo) - Transient (with reperfusion)Rat8 mg/kg and 16 mg/kg (pre-reperfusion)Dose-dependent decrease in infarct volume; ~60% reduction with 8 mg/kg and ~85% with 16 mg/kg.[1][1]
Photothrombotic StrokeMouse8 mg/kg, i.p., daily for 7 days (starting 24h post-stroke)No reduction in infarct volume at day 7, but improved long-term functional recovery from day 14.[5][6] Enhanced neurogenesis and angiogenesis.[5][6][5][6]
Thermocoagulation of Pial VesselsRatIntranasal administration (3h post-stroke)Long-lasting improvement in motor function (up to 42 days).[8][8]
Table 2: In Vitro Efficacy of this compound in Cellular Stroke Models
ModelCell TypeThis compound ConcentrationKey FindingsReference
Oxygen-Glucose Deprivation (OGD)SH-SY5Y neuroblastoma cells100 µMSignificantly reduced the proportion of cells undergoing apoptosis after 5 hours of OGD.[7][7]
Oxygen-Glucose Deprivation (OGD)Rat hippocampal slices100 µMPrevented the decrease in cell viability and the increase in ROS production.[9][9]
Oxygen-Glucose Deprivation (OGD)Cultured cortical astrocytes10-500 µMPrevented OGD-induced reduction in cell viability and increase in ROS production.[4][4]

III. Comparison with Alternative Neuroprotective Agents

While direct head-to-head comparative studies are limited, this section provides an overview of this compound's potential advantages and disadvantages when compared to other neuroprotective agents investigated for stroke.

Table 3: Comparison of this compound with Other Neuroprotective Agents
AgentMechanism of ActionAdvantages of this compoundPotential Disadvantages of this compound
This compound Multi-target: Anti-excitotoxic, anti-inflammatory, antioxidant, pro-survival, pro-neurogenic/angiogenic.[1][2][5][6]Broad-spectrum activity addressing multiple facets of ischemic injury. Promotes long-term recovery through neurogenesis and angiogenesis.[5][6]Relatively short half-life of exogenous this compound may require specific administration protocols.[1]
Citicoline Stabilizes cell membranes and reduces free fatty acid formation. May also promote neurotransmitter synthesis.[10][11]This compound has a more direct and broader impact on key pro-survival and anti-inflammatory signaling pathways.Citicoline has been evaluated in numerous clinical trials, providing a larger body of human data.[10][11]
N-Acetylcysteine (NAC) Precursor to the antioxidant glutathione, directly scavenges free radicals.This compound's effects extend beyond antioxidant properties to include anti-excitotoxicity and promotion of neurogenesis.NAC is a well-established antioxidant with a known safety profile.

Note: The comparison is based on preclinical data for this compound and a mix of preclinical and clinical data for the alternative agents. The absence of direct comparative studies necessitates careful interpretation of these comparisons.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAo) in Rats
  • Objective: To induce a focal cerebral ischemic stroke that mimics the clinical condition.

  • Procedure:

    • Animal Preparation: Male Wistar rats are anesthetized. Body temperature is maintained at 37°C.

    • Surgical Approach: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • Occlusion: The ECA is ligated and transected. A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery.

    • Confirmation of Ischemia: Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

    • Reperfusion (for transient MCAo): After a defined period of occlusion (e.g., 60-120 minutes), the filament is withdrawn to allow for reperfusion.

    • Post-operative Care: The incision is closed, and the animal is allowed to recover. Analgesics are administered to minimize discomfort.

  • Outcome Measures:

    • Infarct Volume: Assessed 24-48 hours post-MCAo. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and the infarcted area remains white.

    • Neurological Deficit Scoring: A battery of behavioral tests (e.g., modified Neurological Severity Score - mNSS) is used to assess motor, sensory, and reflex functions at various time points post-stroke.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells
  • Objective: To simulate ischemic conditions in a neuronal cell culture model.

  • Procedure:

    • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM/F12 with 10% FBS).

    • Induction of OGD: The standard culture medium is replaced with a glucose-free medium (e.g., glucose-free DMEM). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 5 hours).

    • Treatment: this compound (e.g., 100 µM) or vehicle is added to the medium, either during OGD or during the reoxygenation period.

    • Reoxygenation: After the OGD period, the glucose-free medium is replaced with standard, glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2).

  • Outcome Measures:

    • Cell Viability/Apoptosis: Assessed using methods such as the MTT assay (for cell viability) or TUNEL staining/caspase activity assays (for apoptosis) at a defined time point after reoxygenation (e.g., 24 hours).

    • Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like DCFH-DA.

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's neuroprotective effects and a typical experimental workflow.

Guanosine_Signaling_Pathway This compound This compound Receptors Adenosine Receptors (A1/A2A) This compound->Receptors Activates Neurogenesis Neurogenesis This compound->Neurogenesis Angiogenesis Angiogenesis This compound->Angiogenesis PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt MEK_ERK MEK/ERK Pathway Receptors->MEK_ERK PKC PKC Pathway Receptors->PKC Anti_Apoptosis Inhibition of Apoptosis PI3K_Akt->Anti_Apoptosis Antioxidant Decreased Oxidative Stress (Reduced ROS) PI3K_Akt->Antioxidant MEK_ERK->Anti_Apoptosis Anti_Inflammation Reduced Neuroinflammation MEK_ERK->Anti_Inflammation Glutamate_Uptake Increased Glutamate Uptake MEK_ERK->Glutamate_Uptake PKC->Glutamate_Uptake Experimental_Workflow Start Start: Ischemic Stroke Model InVivo In Vivo: MCAo in Rodents Start->InVivo InVitro In Vitro: OGD in Cell Culture Start->InVitro Treatment This compound Administration (vs. Vehicle/Alternative Agent) InVivo->Treatment InVitro->Treatment Behavioral Behavioral Assessment (Neurological Scoring) Treatment->Behavioral Infarct Infarct Volume Analysis (TTC Staining) Treatment->Infarct Viability Cell Viability/Apoptosis Assays (MTT, TUNEL) Treatment->Viability Biochemical Biochemical Assays (ROS, Protein Expression) Treatment->Biochemical End Data Analysis & Comparison Behavioral->End Infarct->End Viability->End Biochemical->End

References

Comparing the efficacy of guanosine versus adenosine in neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Neuroprotective Efficacy of Guanosine and Adenosine, Supported by Experimental Data.

The purine nucleosides this compound and adenosine have emerged as significant endogenous modulators with neuroprotective properties, particularly in the context of ischemic brain injury and neurodegenerative diseases. Both molecules are released in the brain under physiological and pathological conditions, activating complex signaling cascades that mitigate neuronal damage. While their neuroprotective roles are often intertwined, with this compound's effects frequently mediated through the adenosinergic system, understanding their comparative efficacy is crucial for the development of targeted therapeutic strategies. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in navigating the therapeutic potential of these promising neuroprotective agents.

At a Glance: this compound vs. Adenosine in Neuroprotection

FeatureThis compoundAdenosine
Primary Mechanism Modulates glutamatergic and adenosinergic systems, activates pro-survival pathways (PI3K/Akt, MEK/ERK), and reduces oxidative stress.Acts as an agonist for adenosine receptors (A1, A2A, A2B, A3), leading to decreased excitotoxicity and inflammation.
Receptor Interaction Interacts with adenosine A1 and A2A receptors, and potentially a yet-to-be-identified specific this compound receptor.Directly binds to and activates adenosine receptors.
Glutamate Excitotoxicity Reduces glutamate-induced cell death by enhancing glutamate uptake and inhibiting glutamate release.[1][2]Reduces glutamate release primarily through A1 receptor activation.
Oxidative Stress Prevents the production of reactive oxygen species (ROS) and nitric oxide (NO).[3]Can modulate oxidative stress through various receptor-mediated pathways.
Mitochondrial Function Preserves mitochondrial membrane potential.[3]Can protect mitochondrial function, often linked to ATP preservation.[4]
Inflammation Mitigates neuroinflammation by reducing the production of pro-inflammatory cytokines.Exhibits both pro- and anti-inflammatory effects depending on the receptor subtype and cellular context.[5][6]
In Vitro Efficacy Delays axonal degeneration and protects glial cells from glucose deprivation.[4][7]Delays axonal degeneration and protects glial cells from glucose deprivation.[4][7]
In Vivo Efficacy Reduces infarct volume and improves neurological outcomes in animal models of stroke.Reduces infarct volume in animal models of stroke, though systemic administration can have cardiovascular side effects.[8]

Quantitative Data on Neuroprotective Efficacy

Direct comparative studies quantifying the neuroprotective efficacy of this compound versus adenosine are limited. However, available data from in vitro models provide some insights into their relative performance.

In Vitro Axonal Degeneration Model

A study by Press and Milbrandt (2009) directly compared the ability of adenosine and this compound to delay axonal degeneration in cultured Dorsal Root Ganglion (DRG) neurons.

TreatmentConcentrationAxonal Protection at 24hAxonal Protection at 48hAxonal Protection at 96h
Adenosine 2.5 mMSignificantPartialMinimal
5 mMSignificantSignificantPartial
10 mMRobustRobustRobust
This compound 2.5 mMSignificantMinimalMinimal

Data summarized from Press and Milbrandt, 2009.[7]

In Vitro Glial Cell Protection Model

Jurkowitz et al. (1998) investigated the protective effects of adenosine and this compound on glial cells subjected to glucose deprivation and mitochondrial inhibition.

TreatmentConcentrationCell Viability (%)ATP Preservation (%)
Control -~10~5
Adenosine 1500 µM~80~60
This compound 1500 µM~90~70

Data summarized from Jurkowitz et al., 1998.[4]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and adenosine are mediated by a complex interplay of signaling pathways. While adenosine acts directly on its receptors, this compound's effects are often, but not exclusively, channeled through the adenosinergic system.

This compound-Mediated Neuroprotective Pathways

This compound's neuroprotective signaling is multifaceted, involving the activation of several pro-survival kinases and modulation of downstream effectors.

Guanosine_Signaling This compound This compound A1R A1 Receptor This compound->A1R A2AR A2A Receptor This compound->A2AR PI3K PI3K A1R->PI3K MEK MEK A2AR->MEK PKC PKC A2AR->PKC Akt Akt PI3K->Akt ROS ↓ ROS Production Akt->ROS NeuronalSurvival ↑ Neuronal Survival Akt->NeuronalSurvival ERK ERK MEK->ERK Neuroinflammation ↓ Neuroinflammation ERK->Neuroinflammation ERK->NeuronalSurvival GlutamateUptake ↑ Glutamate Uptake PKC->GlutamateUptake

Caption: this compound signaling cascade in neuroprotection.

Adenosine-Mediated Neuroprotective Pathways

Adenosine's neuroprotective actions are primarily initiated by its binding to specific G-protein coupled receptors, with A1 and A2A receptors playing pivotal roles.

Adenosine_Signaling Adenosine Adenosine A1R A1 Receptor (Inhibitory) Adenosine->A1R A2AR A2A Receptor (Excitatory) Adenosine->A2AR AC_inhibit ↓ Adenylyl Cyclase A1R->AC_inhibit AC_stimulate ↑ Adenylyl Cyclase A2AR->AC_stimulate cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit cAMP_stimulate ↑ cAMP AC_stimulate->cAMP_stimulate PKA_inhibit ↓ PKA cAMP_inhibit->PKA_inhibit PKA_stimulate ↑ PKA cAMP_stimulate->PKA_stimulate GlutamateRelease ↓ Glutamate Release PKA_inhibit->GlutamateRelease Neuroinflammation_mod Modulation of Neuroinflammation PKA_stimulate->Neuroinflammation_mod

Caption: Adenosine receptor signaling in neuroprotection.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the neuroprotective effects of this compound and adenosine.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This model simulates ischemic conditions in a controlled laboratory setting.

OGD_Workflow Start Neuronal/Glial Cell Culture Wash Wash with Glucose-Free Medium Start->Wash OGD Incubate in Hypoxic Chamber (e.g., 95% N2, 5% CO2) Wash->OGD Treatment Administer this compound or Adenosine (Pre-, during, or Post-OGD) Wash->Treatment Reoxygenation Return to Normoxic Conditions with Glucose-Containing Medium OGD->Reoxygenation OGD->Treatment Reoxygenation->Treatment Analysis Assess Cell Viability/Death (MTT, LDH, Staining) Reoxygenation->Analysis Treatment->Analysis

Caption: Workflow for an in vitro OGD experiment.

Key Steps:

  • Cell Culture: Primary neurons or glial cells are cultured to a desired confluency.

  • OGD Induction: The culture medium is replaced with a glucose-free solution, and the cultures are placed in a hypoxic chamber for a defined period.

  • Reoxygenation: After the OGD period, the glucose-free medium is replaced with regular, glucose-containing medium, and the cultures are returned to normoxic conditions.

  • Treatment: this compound or adenosine is added at various concentrations before, during, or after the OGD insult.

  • Assessment of Neuroprotection: Cell viability and death are quantified using assays such as MTT (metabolic activity), LDH (membrane integrity), and fluorescent staining (e.g., Propidium Iodide/Calcein-AM).

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used in vivo model of focal cerebral ischemia in rodents.

Key Steps:

  • Anesthesia and Surgical Preparation: The animal is anesthetized, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • Occlusion: A filament is inserted into the ECA and advanced through the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion (for transient MCAO): After a specific duration of occlusion, the filament is withdrawn to allow for blood flow restoration.

  • Treatment: this compound or adenosine is administered, typically via intraperitoneal or intravenous injection, at different time points relative to the MCAO procedure.

  • Assessment of Neuroprotection:

    • Infarct Volume Measurement: Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the volume of infarcted tissue.

    • Neurological Deficit Scoring: Behavioral tests are conducted to assess motor and sensory function.

    • Histological Analysis: Brain sections are analyzed for markers of neuronal death (e.g., Fluoro-Jade or TUNEL staining).

Conclusion

Both this compound and adenosine demonstrate significant neuroprotective potential. Adenosine's effects are well-characterized through its direct receptor interactions, leading to a rapid reduction in excitotoxicity. This compound, while also interacting with adenosine receptors, appears to engage a broader range of neuroprotective mechanisms, including the robust activation of pro-survival signaling pathways and potent antioxidant effects.

The available direct comparative data, although limited, suggests that at similar concentrations, this compound may offer comparable or even superior protection in certain in vitro paradigms, such as preserving glial cell viability and ATP levels during metabolic stress. However, adenosine can be more potent in a dose-dependent manner in other contexts, like delaying axonal degeneration.

The intricate relationship between this compound and the adenosinergic system, where this compound's effects are often dependent on adenosine receptor function, highlights the complexity of purinergic signaling in the brain. For drug development professionals, this suggests that targeting specific aspects of the this compound-adenosine interplay could be a promising avenue for novel neuroprotective therapies. Future head-to-head comparative studies in standardized in vivo models of stroke are warranted to definitively delineate the therapeutic advantages of each nucleoside and to guide the development of next-generation neuroprotective agents.

References

Reproducibility of Guanosine's Trophic Effects on Glial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Guanosine's Trophic Effects on Glial Cells

The trophic effects of this compound on glial cells are multifaceted, encompassing proliferation, promotion of neurotrophic factor release, and modulation of inflammatory responses. The majority of research has centered on astrocytes, with emerging evidence on the role of microglia and limited information regarding oligodendrocytes.

Astrocyte Proliferation and Trophic Support

This compound has been shown to stimulate the proliferation of astrocytes, a key aspect of its trophic potential. This mitogenic effect appears to be dose-dependent and can be potentiated by the presence of microglia, suggesting a complex interplay between these glial cell types.[1] Furthermore, this compound treatment has been demonstrated to significantly increase the synthesis and release of critical neurotrophic factors from astrocytes, such as Nerve Growth Factor (NGF).

Cell TypeParameterThis compound ConcentrationObserved EffectReference
Neonatal Mouse Cortical AstrocytesNGF Release10 µM6-fold increase in immunoreactive NGF release after 24 hours.[2]
Rat Cultured AstrocytesProliferationDose-dependentStimulated proliferation.[1]
Rat Cultured Astrocytes with MicrogliaProliferationNot specifiedAmplified mitogenic effect compared to astrocyte-only cultures.[1]
Microglial Activation and Neuroinflammation

This compound's influence extends to microglia, the resident immune cells of the central nervous system. While not directly a trophic effect in the traditional sense, its ability to modulate microglial activation and subsequent inflammatory responses is crucial for creating a supportive environment for neuronal survival and function.

Cell TypeParameterThis compound ConcentrationObserved EffectReference
Primary Microglial CulturesNitric Oxide (NO) ProductionNot specified in trophic studiesThis compound has been studied for its anti-inflammatory effects, often involving the reduction of NO production in activated microglia.[3][4][5]
Oligodendrocyte Differentiation and Myelination

The trophic effects of this compound on oligodendrocytes, the myelin-producing cells of the CNS, are the least studied. However, some evidence suggests a positive role in promoting the differentiation of oligodendrocyte precursor cells (OPCs) and subsequent remyelination, which is a critical aspect of neural repair.

Cell TypeParameterThis compound TreatmentObserved EffectReference
Endogenous Adult Oligodendroglial Progenitor Cells (in vivo, spinal cord injury model)Proliferation and DifferentiationChronic treatmentIncreased remyelination.[6]

Signaling Pathways Implicated in this compound's Trophic Effects

The trophic effects of this compound on glial cells are mediated by a complex network of intracellular signaling pathways. Key pathways that have been identified include the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, both of which are central to cell survival and proliferation.

Guanosine_Signaling_Pathway This compound This compound AdenosineReceptor Adenosine Receptors (A1/A2A) This compound->AdenosineReceptor PutativeReceptor Putative this compound Receptor (Gi/o-coupled) This compound->PutativeReceptor PI3K PI3K AdenosineReceptor->PI3K MEK MEK AdenosineReceptor->MEK PutativeReceptor->PI3K PutativeReceptor->MEK PKC PKC PutativeReceptor->PKC Akt Akt PI3K->Akt TrophicEffects Trophic Effects (Proliferation, Survival, Neurotrophic Factor Release) Akt->TrophicEffects ERK ERK MEK->ERK ERK->TrophicEffects PKC->TrophicEffects Experimental_Workflow cluster_0 Cell Culture Preparation cluster_1 Experimental Treatment cluster_2 Functional Assays cluster_3 Data Analysis PrimaryCulture Primary Glial Cell Isolation & Culture Treatment This compound Treatment (Dose-Response & Time-Course) PrimaryCulture->Treatment CellLine Glial Cell Line Culture (e.g., C6) CellLine->Treatment Proliferation Proliferation/Viability Assay (e.g., MTT) Treatment->Proliferation TrophicFactor Trophic Factor Release (e.g., NGF ELISA) Treatment->TrophicFactor Differentiation Differentiation Assay (e.g., MBP Staining) Treatment->Differentiation Inflammation Inflammatory Marker Assay (e.g., Griess Assay) Treatment->Inflammation Analysis Quantitative Analysis & Statistical Evaluation Proliferation->Analysis TrophicFactor->Analysis Differentiation->Analysis Inflammation->Analysis

References

A Comparative Analysis of Guanosine and Its Synthetic Analogs in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the endogenous nucleoside guanosine and its synthetic analogs. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways.

This compound, a purine nucleoside, plays a crucial role in various physiological processes and has demonstrated significant neuroprotective effects.[1][2][3][4] Its therapeutic potential has inspired the development of a wide array of synthetic analogs designed to harness and improve upon its biological activities, leading to potent antiviral and anticancer agents.[5][6][7][8][9][10][11] This guide offers a comparative analysis of this compound and its key synthetic derivatives, focusing on their mechanisms of action, therapeutic applications, and a summary of their performance based on experimental data.

Comparative Performance of this compound and Synthetic Analogs

The primary therapeutic applications of synthetic this compound analogs lie in antiviral and anticancer therapies. Unlike this compound's broader neuromodulatory and neuroprotective roles, which are mediated through complex signaling pathways, synthetic analogs often exhibit more targeted mechanisms of action.[1][5][9][12] For instance, many antiviral this compound analogs function as chain terminators of viral DNA or RNA synthesis.[9]

The following table summarizes the in vitro efficacy of selected this compound analogs against various viral and cancer cell line targets.

Compound/AnalogTargetAssay TypeMeasurementValue (µM)Reference
Antiviral Analogs
AT-511HCoV-229ECytopathic Effect (CPE)EC501.8 ± 0.3[13]
AT-511HCoV-229EVirus Yield ReductionEC900.34[14]
AT-511HCoV-OC43Virus Yield ReductionEC901.2[14]
AT-511SARS-CoVVirus Yield ReductionEC900.5[14]
AT-511MERS-CoVVirus Yield ReductionEC9037 ± 28[14]
AT-511SARS-CoV-2Virus Yield ReductionEC900.47[14]
2'-methyl this compoundHepatitis C VirusReplicon AssayEC503.5[5]
INX-189Hepatitis C VirusReplicon AssayEC500.01[5]
Ribavirin Analog 11aRespiratory Syncytial Virus (RSV)TCID50 AssayIC500.53[15]
RibavirinRespiratory Syncytial Virus (RSV)TCID50 AssayIC508.83[15]
Anticancer Analogs
2',4'-bridged purine 105CEM (T-cell leukemia)Cytotoxicity AssayIC500.36[8]
2',4'-bridged purine 105Raji (B-cell lymphoma)Cytotoxicity AssayIC500.25[8]
2',4'-bridged purine 106CEM (T-cell leukemia)Cytotoxicity AssayIC507.6[8]
2',4'-bridged purine 106Raji (B-cell lymphoma)Cytotoxicity AssayIC505.8[8]
2'-deoxy-4'-thio-cytidine analog 38CCRF-SB (B-cell leukemia)Cytotoxicity AssayIC507.14[8]
2'-deoxy-4'-thio-cytidine analog 38Molt-4 (T-cell leukemia)Cytotoxicity AssayIC502.72[8]
2'-deoxy-4'-thio-cytidine analog 39CCRF-SB (B-cell leukemia)Cytotoxicity AssayIC503.19[8]
2'-deoxy-4'-thio-cytidine analog 39Molt-4 (T-cell leukemia)Cytotoxicity AssayIC502.24[8]
Compound 6HeLa (cervical cancer)CCK-8 AssayIC5054 µg/mL (76.4 µM)[11]

Signaling Pathways and Mechanisms of Action

This compound Signaling

This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. It can interact with adenosine A1 and A2A receptors and activates protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1][2][3][4] These pathways are crucial for cell survival, proliferation, and differentiation.

Guanosine_Signaling This compound This compound A1R_A2AR Adenosine A1/A2A Receptors This compound->A1R_A2AR PKC PKC This compound->PKC PI3K_Akt PI3K/Akt Pathway A1R_A2AR->PI3K_Akt MEK_ERK MEK/ERK Pathway A1R_A2AR->MEK_ERK PKC->MEK_ERK Anti_inflammatory Anti-inflammatory Effects PKC->Anti_inflammatory Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Neuroprotection Neuroprotection MEK_ERK->Neuroprotection

Caption: Simplified signaling pathways of this compound.[1][2][3][4]

Synthetic Analog Mechanisms

Many synthetic this compound analogs, particularly antiviral agents, act as nucleoside reverse transcriptase inhibitors (NRTIs) or inhibitors of viral DNA/RNA polymerases.[9] After cellular uptake, they are phosphorylated to their active triphosphate form, which is then incorporated into the growing viral nucleic acid chain, causing chain termination and halting replication. Another class of synthetic analogs exerts immunostimulatory effects by activating Toll-like receptor 7 (TLR7).[12]

Synthetic_Analog_Mechanism cluster_antiviral Antiviral Mechanism cluster_immunostimulatory Immunostimulatory Mechanism Analog_AV Antiviral this compound Analog Phosphorylation Cellular Kinases (Phosphorylation) Analog_AV->Phosphorylation Analog_TP Analog-Triphosphate Phosphorylation->Analog_TP Viral_Polymerase Viral DNA/RNA Polymerase Analog_TP->Viral_Polymerase Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Inhibition_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_Replication Analog_IM Immunostimulatory This compound Analog TLR7 Toll-like Receptor 7 (TLR7) Analog_IM->TLR7 Immune_Response Innate Immune Response TLR7->Immune_Response Experimental_Workflow Start Start Cell_Seeding Cell Seeding (Host/Cancer Cells) Start->Cell_Seeding Infection Viral Infection (Antiviral Assay) Cell_Seeding->Infection Antiviral Treatment Compound Treatment Cell_Seeding->Treatment Anticancer Compound_Prep Compound Serial Dilution Compound_Prep->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation Quantification Quantification (CPE/MTT/CCK-8) Incubation->Quantification Data_Analysis Data Analysis (EC50/IC50 Calculation) Quantification->Data_Analysis End End Data_Analysis->End

References

Guanosine Shows Superior Neuroprotective Effects Against Glutamate Excitotoxicity Compared to Other Purines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – An in-depth analysis of scientific literature reveals that guanosine, a purine nucleoside, demonstrates significant neuroprotective capabilities against glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative diseases. When compared to other endogenous purines such as adenosine, inosine, and xanthine, this compound exhibits a multi-faceted mechanism of action that includes modulation of glutamate transport, reduction of oxidative stress, and activation of critical cell survival pathways. This comparative guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the neuroprotective potential of these purines.

Glutamate excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death, is a hallmark of conditions like ischemic stroke, and neurodegenerative disorders. The search for effective neuroprotective agents has led to the investigation of various endogenous molecules, including purines, which are natural components of cellular energy metabolism and signaling.

Comparative Efficacy of Purines in Mitigating Glutamate Excitotoxicity

While direct comparative studies under identical experimental conditions are limited, a compilation of data from various sources indicates this compound's promising neuroprotective profile. The following table summarizes quantitative data from studies assessing the effects of this compound, adenosine, and inosine on neuronal survival and damage following glutamate-induced excitotoxicity. Data for xanthine's direct neuroprotective effects in this context is notably scarce in the current scientific literature.

Table 1: Quantitative Comparison of the Neuroprotective Effects of Purines Against Glutamate Excitotoxicity

PurineExperimental ModelGlutamate ChallengeAssayOutcome MeasureEfficacyReference
This compound Rat hippocampal slices1 mM GlutamateCell Viability (Propidium Iodide)Increased cell viability~50% protection at 100 µM[1]
Cortical astrocyte culturesOxygen-Glucose DeprivationCell Viability (MTT)Increased cell viabilitySignificant protection at 10-500 µM[2]
Cortical astrocyte culturesOxygen-Glucose DeprivationROS ProductionDecreased ROS levelsSignificant reduction at 10 µM[2]
Adenosine PC12 cells2-10 mM GlutamateApoptosis (Annexin V)Increased apoptosis (A2A/A2B receptor mediated)Detrimental effect[3]
PC12 cells2-10 mM GlutamateApoptosis (Annexin V)Decreased apoptosis (A1 receptor mediated)Protective effect[3]
Inosine Glial cells (ROC-1)Glucose deprivation & mitochondrial inhibitionCell ViabilityIncreased cell viabilityConcentration-dependent protection (50-1500 µM)[4]

It is crucial to note that the data presented above are collated from different studies with varying experimental protocols, which may influence the direct comparability of the results.

Unraveling the Mechanisms: How this compound Protects Neurons

This compound's neuroprotective effects are attributed to a combination of mechanisms that collectively counteract the damaging cascades initiated by excessive glutamate.[5][6]

One of the primary mechanisms is the modulation of glutamate homeostasis . This compound has been shown to enhance the uptake of glutamate by astrocytes, the primary cells responsible for clearing excess glutamate from the synaptic cleft.[7] By increasing the activity of glutamate transporters, this compound helps to reduce the overstimulation of neuronal glutamate receptors.[2]

Furthermore, this compound exhibits potent antioxidant properties . Glutamate excitotoxicity is intrinsically linked to a surge in reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[8] this compound helps to mitigate this by bolstering the cell's antioxidant defenses.[2]

Crucially, this compound activates several pro-survival signaling pathways , including the PI3K/Akt and MEK/ERK pathways.[1][5] These pathways are central to promoting cell survival and inhibiting programmed cell death (apoptosis). The activation of these cascades by this compound further reinforces its neuroprotective capacity. The interplay with adenosine receptors, particularly A1 and A2A receptors, also appears to be a significant factor in mediating this compound's protective actions.[2][9]

In contrast, the effects of other purines are more varied. Adenosine, for instance, can have dual effects, being either neuroprotective or detrimental depending on which of its receptors are activated.[3] Inosine has also demonstrated neuroprotective qualities, largely attributed to its anti-inflammatory and antioxidant properties, though its direct comparative efficacy to this compound against glutamate excitotoxicity is not as extensively documented.[10][11]

Visualizing the Pathways and Processes

To better understand the complex interactions at play, the following diagrams illustrate the key signaling pathways involved in glutamate excitotoxicity and the neuroprotective mechanisms of this compound, as well as a typical experimental workflow for assessing neuroprotection.

digraph "Glutamate_Excitotoxicity_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Glutamate [label="Excess Glutamate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDA_R [label="NMDA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; AMPA_R [label="AMPA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="↑ Ca²⁺ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Activation [label="Enzyme Activation\n(nNOS, Calpains, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; ROS_Production [label="↑ ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Death [label="Neuronal Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Glutamate -> {NMDA_R, AMPA_R} [color="#5F6368"]; {NMDA_R, AMPA_R} -> Ca_Influx [color="#5F6368"]; Ca_Influx -> {Enzyme_Activation, Mitochondrial_Dysfunction} [color="#5F6368"]; Mitochondrial_Dysfunction -> ROS_Production [color="#5F6368"]; Enzyme_Activation -> ROS_Production [color="#5F6368"]; ROS_Production -> Apoptosis [color="#5F6368"]; Apoptosis -> Neuronal_Death [color="#5F6368"]; }

Caption: Glutamate Excitotoxicity Signaling Cascade.

digraph "Guanosine_Neuroprotection_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adenosine_R [label="Adenosine Receptors\n(A1, A2A)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate_Uptake [label="↑ Glutamate Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK_ERK [label="MEK/ERK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_Defense [label="↑ Antioxidant Defense", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="↑ Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glutamate_Excitotoxicity [label="Glutamate\nExcitotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> {Adenosine_R, PI3K_Akt, MEK_ERK, Glutamate_Uptake, Antioxidant_Defense} [color="#5F6368"]; {PI3K_Akt, MEK_ERK} -> Cell_Survival [color="#5F6368"]; {Glutamate_Uptake, Antioxidant_Defense} -> Glutamate_Excitotoxicity [arrowhead=T, color="#5F6368"]; Cell_Survival -> Glutamate_Excitotoxicity [arrowhead=T, color="#5F6368"]; }

Caption: this compound's Neuroprotective Mechanisms.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Cell_Culture [label="Neuronal Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_treatment [label="Pre-treatment with Purines\n(this compound, Adenosine, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate_Insult [label="Glutamate-induced\nExcitotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Assays [label="Neuroprotection Assays", fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Cell Viability\n(MTT, PI)", fillcolor="#FFFFFF", fontcolor="#202124"]; LDH [label="LDH Release", fillcolor="#FFFFFF", fontcolor="#202124"]; ROS [label="ROS Production", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Pre_treatment [color="#5F6368"]; Pre_treatment -> Glutamate_Insult [color="#5F6368"]; Glutamate_Insult -> Incubation [color="#5F6368"]; Incubation -> Assays [color="#5F6368"]; Assays -> {Viability, LDH, ROS} [color="#5F6368"]; {Viability, LDH, ROS} -> Data_Analysis [color="#5F6368"]; }

Caption: Workflow for Assessing Neuroprotection.

Detailed Experimental Protocols

A fundamental aspect of evaluating neuroprotective compounds is the use of standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the literature for inducing and measuring the effects of glutamate excitotoxicity.

Induction of Glutamate Excitotoxicity in Neuronal Cell Culture

This protocol describes a general method for inducing excitotoxicity in primary neuronal cultures or neuronal cell lines.

  • Cell Seeding: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) in 96-well plates at a density of 1-5 x 10⁴ cells per well. Culture the cells in their appropriate growth medium overnight at 37°C in a humidified incubator with 5% CO₂.

  • Pre-treatment: The following day, replace the culture medium with a fresh medium containing the desired concentrations of the test purines (e.g., this compound, adenosine, inosine at concentrations ranging from 10 µM to 500 µM). Incubate for a predetermined period, typically 1 to 24 hours.

  • Glutamate Exposure: After pre-treatment, add L-glutamic acid to the culture medium to a final concentration that induces significant cell death (typically ranging from 100 µM to 10 mM, depending on the cell type and culture conditions). A dose-response curve for glutamate is recommended to determine the optimal excitotoxic concentration.

  • Incubation: Incubate the cells with glutamate for a period ranging from 30 minutes to 24 hours, depending on the experimental design.

  • Assessment of Neuroprotection: Following the incubation period, assess cell viability and cytotoxicity using various assays as described below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagent Preparation: Prepare a stock solution of MTT at 5 mg/mL in phosphate-buffered saline (PBS).

  • Assay Procedure:

    • Following the glutamate and purine treatment, add 10 µL of the MTT stock solution to each well of the 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • Assay Procedure:

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance of the generated formazan product at a wavelength of 490 nm. The amount of LDH activity is proportional to the number of damaged cells. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) should be included to calculate the percentage of cytotoxicity.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

  • Cell Loading: Following the experimental treatment, wash the cells with a warm buffer (e.g., HBSS).

  • Probe Incubation: Add the DCFH-DA probe (typically at a final concentration of 10-20 µM) to each well and incubate for 30-60 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Data Acquisition: Measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

The available evidence strongly suggests that this compound is a potent neuroprotective agent against glutamate-induced excitotoxicity. Its multifaceted mechanism of action, encompassing the regulation of glutamate levels, antioxidant effects, and activation of pro-survival pathways, positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. While other purines like adenosine and inosine also exhibit neuroprotective properties, this compound's comprehensive mode of action appears to offer a more robust defense against the complex cascade of events triggered by glutamate excitotoxicity. Future research involving direct, side-by-side comparisons of these purines under standardized conditions will be invaluable in fully elucidating their relative therapeutic potential.

References

A Comparative Guide to the Effects of Guanosine on Neuronal and Glial Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the multifaceted effects of guanosine, an endogenous purine nucleoside, across various neuronal and glial cell populations. This compound has emerged as a significant neuromodulator with demonstrated neuroprotective, neurotrophic, and anti-inflammatory properties, making it a molecule of high interest for therapeutic development in neurological disorders.[1][2][3][4] This document synthesizes experimental findings, presenting quantitative data in comparative tables, detailing common experimental protocols, and visualizing key signaling pathways to facilitate a deeper understanding of its cell-specific actions.

Comparative Analysis of this compound's Effects

This compound's influence varies significantly depending on the cell type and the physio-pathological context. Its effects range from promoting survival and differentiation in neurons to modulating the activity of glial cells, which are crucial for brain homeostasis.[1][5]

This compound exerts robust protective effects against a variety of insults, including ischemia, excitotoxicity, and oxidative stress.[1][3] It also displays trophic properties, promoting cell proliferation and survival.[6][7] The following table summarizes these effects across different cell types.

Cell TypeExperimental Model / InsultThis compound ConcentrationKey Quantitative Effect(s)Reference(s)
Hippocampal Neurons Oxygen-Glucose Deprivation (OGD)100 µMPrevents OGD-induced cell death; reverses loss of pyramidal neurons.[6][7][8]
Glutamate Excitotoxicity100 µMDecreases glutamate release and prevents iNOS induction.[6][7]
Amyloid-β (Aβ) Infusion8 mg/kg (i.p. in vivo)Prevents Aβ-induced increase in ROS production and cell death.[9]
Dopaminergic Neurons Parkinsonism Model (Proteasome Inhibitor)Not specified (in vivo)Increased number of dopaminergic neurons; reduced apoptosis.[1][7]
Cerebellar Neurons Primary Culture100 µMIncreased number of neurons in culture.[6]
Neural Stem Cells Primary Culture (from SVZ)100 µMIncreased cell proliferation and BDNF expression.[6][7]
Astrocytes (Glial) Primary Culture100-300 µMStimulates proliferation and release of trophic factors (NGF, FGF-2).[1][6]
Glucose DeprivationNot specifiedIncreased glutamate uptake and glutamine synthase activity.[6]
SH-SY5Y Neuroblastoma Amyloid-β (Aβ) ExposureNot specifiedProtection against Aβ-induced apoptosis and ROS production.[6]
Mitochondrial Stress1 mMCytoprotection via induction of heme-oxygenase-1 (HO-1).[6]

A key trophic effect of this compound is its ability to induce neurite outgrowth and promote a mature neuronal phenotype, crucial processes for development and regeneration.[1]

Cell TypeExperimental ModelThis compound ConcentrationKey Quantitative Effect(s)Reference(s)
PC12 Cells NGF-induced Differentiation300 µMEnhances NGF-induced neurite arborization and outgrowth.[1][6]
SH-SY5Y Neuroblastoma Neuronal Differentiation ModelNot specifiedInduces S-phase cell cycle arrest and neurite outgrowth comparable to retinoic acid.[1][10]
Cerebellar Neurons Primary Culture (Hypoxia)500 µMPromotes neurite arborization and outgrowth.[6]
Hippocampal Neurons Primary CultureNot specifiedStimulates neurite outgrowth.[10]

This compound significantly modulates neuroinflammation, primarily by acting on glial cells like astrocytes and microglia to reduce the production of pro-inflammatory mediators.[1][11]

Cell TypeInflammatory StimulusThis compound ConcentrationKey Quantitative Effect(s)Reference(s)
Astrocytes (Hippocampal) Lipopolysaccharide (LPS)Not specifiedDecreased levels of TNF-α and NF-κB; prevention of mitochondrial dysfunction.[6][12]
Astrocytes (Aged) Aging Model100 µMDecreased release of pro-inflammatory cytokines TNF-α and IL-1β.[5]
Microglia Amyloid-β (Aβ) ExposureNot specifiedPrevented expression of CD40 receptor; counteracted IL-6 production.[6]
Ischemia Model (in vivo)Not specifiedReduced microglia activation and restored levels of TNF-α, INF-γ, IL-1, IL-6, IL-10.[6]

Signaling Pathways and Mechanisms of Action

The diverse effects of this compound are mediated by the activation of multiple intracellular signaling cascades. While a specific this compound receptor has not been fully characterized, its actions often involve interactions with the adenosinergic system and activation of pro-survival pathways.[1][13][14]

G_Neuroprotection cluster_trigger Extracellular Stimulus cluster_receptors Receptors / Channels cluster_pathways Intracellular Pathways cluster_effects Cellular Outcomes Guo This compound AR Adenosine R (A1/A2A) Guo->AR BK BK Channels Guo->BK PI3K PI3K / Akt AR->PI3K MAPK MAPK / ERK AR->MAPK PKC PKC AR->PKC BK->PI3K AntiApop Anti-Apoptosis PI3K->AntiApop GlutUptake ↑ Glutamate Uptake PI3K->GlutUptake Antioxidant Antioxidant Response (e.g., HO-1) MAPK->Antioxidant Trophic Trophic Factor Release MAPK->Trophic PKC->GlutUptake

Caption: this compound's neuroprotective signaling cascade.

This compound initiates neuroprotection by interacting with targets like adenosine receptors and BK channels, activating downstream PI3K/Akt and MAPK/ERK pathways.[1][7][13] This cascade culminates in reduced apoptosis, enhanced antioxidant defenses, increased glutamate uptake by astrocytes, and the release of trophic factors.[1][6][11]

G_Neurite_Outgrowth cluster_pathways Signaling Pathways cluster_mediators Key Mediators Guo This compound (e.g., in PC12, Cerebellar Neurons) cAMP_dep cAMP-Dependent (PKA) Guo->cAMP_dep cAMP_indep cAMP-Independent Guo->cAMP_indep Effect Neurite Outgrowth & Differentiation cAMP_dep->Effect PRK1 PKC-Related Kinase (PRK1) cAMP_indep->PRK1 HO1 Heme Oxygenase-1 (HO-1) cGMP cAMP_indep->HO1 PRK1->Effect HO1->Effect

Caption: Pathways for this compound-induced neuritogenesis.

This compound promotes neurite outgrowth through both cAMP-dependent and independent mechanisms.[1] The cAMP-independent pathway involves key mediators like PRK1 and HO-1, which regulate the cytoskeleton and promote neuronal differentiation.[1][6][7]

Key Experimental Protocols

Reproducibility and standardization are paramount in research. This section details common methodologies used to assess the effects of this compound.

This in vitro model is widely used to simulate ischemic conditions and evaluate neuroprotective agents.[8][11]

  • Slice Preparation: Adult Wistar rats are euthanized, and brains are rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Coronal hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.

  • Recovery: Slices are allowed to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • OGD Induction: Slices are transferred to an ischemic buffer (aCSF without glucose) and bubbled with 95% N₂/5% CO₂ for a specified period (e.g., 15 minutes) to induce hypoxia and hypoglycemia.

  • Reoxygenation and Treatment: Following OGD, slices are returned to standard oxygenated aCSF. This compound (e.g., 100 µM) or vehicle is added to the medium during this reoxygenation period (e.g., 2 hours).[8]

  • Assessment of Cell Viability: Neuronal damage, particularly in the CA1 region, is quantified. This can be done by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan, which indicates metabolic activity, or by using fluorescent viability dyes like Propidium Iodide (PI), which stains the nuclei of dead cells.[15]

G_Workflow start Prepare Hippocampal Slices recovery Recover Slices in aCSF (≥ 1 hour) start->recovery ogd Induce OGD (Glucose-free aCSF + 95% N₂) (e.g., 15 min) recovery->ogd reox Reoxygenation in aCSF (e.g., 2 hours) ogd->reox treatment Add this compound or Vehicle reox->treatment assess Assess Cell Viability (MTT Assay or PI Staining) treatment->assess end Compare Viability Data assess->end

References

Unraveling the Intricate Dance: Guanosine's Interaction with A1 and A2A Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals a nuanced, allosteric relationship, primarily mediated through A1R-A2AR heteromers, challenging the classical orthosteric binding model.

Researchers and drug development professionals investigating purinergic signaling now have a clearer, data-driven perspective on the interaction between guanosine and the A1 and A2A adenosine receptors (A1R and A2AR). A growing body of evidence suggests that this compound's modulatory effects, which are implicated in neuroprotection and antidepressant-like responses, are not the result of simple, direct binding to either receptor alone. Instead, the data points towards a sophisticated allosteric mechanism that is critically dependent on the co-expression and interaction of A1R and A2AR, likely in the form of heteromeric complexes.

Key Findings at a Glance:
  • No Direct A1R Signaling Modulation: Experimental data consistently shows that this compound does not directly affect A1R signaling, such as intracellular calcium mobilization, regardless of whether A2AR is present.[1][2]

  • A2AR Modulation is A1R-Dependent: this compound's ability to modulate A2A receptor binding and downstream signaling (e.g., cAMP accumulation) is observed only in cells where both A1R and A2AR are co-expressed.[1][2][3][4][5]

  • Allosteric Interaction with A1R-A2AR Heteromers: The prevailing hypothesis is that this compound acts as a negative allosteric modulator of the A2A receptor, an effect that is contingent on the presence of the A1 receptor, suggesting the A1R-A2AR heteromer as the primary molecular target.[2][3][6]

  • In Silico vs. In Vitro Evidence: While computational docking studies suggest a potential for this compound to interact with the adenosine binding site on both A1R and A2AR, functional in vitro assays provide stronger evidence for an allosteric mechanism.[7]

Comparative Analysis of this compound's Interaction with A1 and A2A Receptors

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on A1 and A2A adenosine receptor binding and function.

Table 1: this compound's Effect on A2A Receptor Antagonist Binding
Cell TypeReceptors ExpressedThis compound ConcentrationEffect on A2A Antagonist (MRS7396) BindingReference
HEK293A2AR only100 µMNo significant modification[1][8]
HEK293A1R and A2AR100 µM19 ± 4% reduction in binding[1][5]
Table 2: this compound's Effect on A2A Receptor-Mediated cAMP Accumulation
Cell TypeReceptors ExpressedConditionEffect of this compound on A2A Agonist (CGS21680)-induced cAMP AccumulationReference
HEK293A2AR onlyA2A agonist stimulationNo interference with cAMP accumulation[5]
HEK293A1R and A2ARA2A agonist stimulationSignificant reduction in cAMP accumulation[4][5]
Table 3: this compound's Effect on A1 Receptor-Mediated Signaling
Cell TypeReceptors ExpressedAssayEffect of this compound on A1 Agonist (R-PIA)-induced SignalingReference
HEK293A1R onlyIntracellular Ca²⁺ mobilizationNo effect[1]
HEK293A1R and A2ARIntracellular Ca²⁺ mobilizationNo effect[1]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the complex interactions, the following diagrams illustrate the proposed signaling pathways and a typical experimental workflow used to validate these findings.

G Proposed Signaling Pathway of this compound Modulation cluster_membrane Cell Membrane A1R A1 Receptor Heteromer A1R-A2AR Heteromer A1R->Heteromer A2AR A2A Receptor A2AR->Heteromer AC Adenylyl Cyclase A2AR->AC Stimulation Heteromer->AC Inhibition of A2AR signaling cAMP cAMP AC->cAMP Conversion of ATP to cAMP This compound This compound This compound->Heteromer Allosteric Modulation Adenosine Adenosine Adenosine->A2AR Agonist Binding G Experimental Workflow for Validating this compound's Interaction start Start cell_culture Cell Culture: HEK293 cells expressing A2AR alone or with A1R start->cell_culture binding_assay Ligand Binding Assay (e.g., BRET with fluorescent A2A antagonist) cell_culture->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation assay) cell_culture->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on A1R-dependent modulation by this compound data_analysis->conclusion

References

A Comparative Guide to Guanosine and Inosine in the Promotion of Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate process of wound healing involves a coordinated cascade of cellular and molecular events aimed at restoring tissue integrity. Purine nucleosides, traditionally known for their roles in nucleic acid synthesis and cellular energy metabolism, have emerged as significant modulators of this complex process. This guide provides an in-depth, objective comparison of two such purines, guanosine and inosine, and their respective roles in promoting wound healing, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound and Inosine in Wound Healing

Experimental evidence suggests that both this compound and inosine positively influence various stages of wound healing, including cell migration, proliferation, angiogenesis, and inflammation modulation. While both nucleosides demonstrate therapeutic potential, their mechanisms of action and efficacy can differ.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies, offering a side-by-side comparison of the effects of this compound and inosine on critical wound healing parameters.

ParameterThis compoundInosineControlStudy Details
Wound Closure Rate (% of initial area) ~85% by Day 8Data not available in direct comparison~50% by Day 8In vivo murine excisional wound model; Topical application of 25 µM this compound.[1]
Time to 50% Wound Closure 2.5 days1.2 days2.8 daysIn vivo murine excisional wound model; Topical application of 250 µM inosine.
Keratinocyte Migration (cells/field) ~180Data not available in direct comparison~80In vitro trans-well migration assay; 25 µM this compound.[1]
Fibroblast Migration (cells/field) ~220Data not available in direct comparison~100In vitro trans-well migration assay; 25 µM this compound.[1]
Fibroblast Proliferation EnhancedDecreasedBaselineIn vitro studies on human subcutaneous fibroblasts.[2]
Collagen Density (% area) Significantly IncreasedData not available in direct comparisonBaselineIn vivo murine model; Masson's trichrome staining.[1]
VEGF mRNA Expression (fold change) ~2.5Data not available in direct comparison1In vivo murine wound tissue; qPCR analysis.[1][3]
PDGF mRNA Expression (fold change) ~2.0Data not available in direct comparison1In vivo murine wound tissue; qPCR analysis.[1][3]
IL-10 mRNA Expression (fold change) ~3.0Data not available in direct comparison1In vivo murine wound tissue; qPCR analysis.[1][3]
Macrophage Infiltration Significantly ReducedData not available in direct comparisonBaselineIn vivo murine model; H&E staining.[1]

Signaling Pathways in this compound- and Inosine-Mediated Wound Healing

The pro-healing effects of this compound and inosine are mediated through distinct signaling pathways that influence a variety of cellular responses critical for tissue repair.

This compound Signaling Pathway

This compound's mechanism appears to be multifaceted, involving the upregulation of key growth factors and anti-inflammatory cytokines. A significant aspect of its action is linked to the Nerve Growth Factor (NGF) signaling pathway, which is known to play a crucial role in tissue repair and regeneration.

Guanosine_Signaling This compound This compound NGF_Receptor NGF Receptor (TrkA/p75NTR) This compound->NGF_Receptor Activates IL10 ↑ IL-10 Expression This compound->IL10 PI3K PI3K NGF_Receptor->PI3K ERK ERK NGF_Receptor->ERK Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation (Fibroblasts, Keratinocytes) Akt->Cell_Proliferation VEGF_PDGF ↑ VEGF & PDGF Expression Akt->VEGF_PDGF Cell_Migration Cell Migration ERK->Cell_Migration ERK->VEGF_PDGF Angiogenesis Angiogenesis VEGF_PDGF->Angiogenesis Anti_Inflammation Anti-inflammatory Response IL10->Anti_Inflammation

This compound-mediated wound healing signaling cascade.
Inosine Signaling Pathway

Inosine primarily exerts its effects by interacting with adenosine receptors, specifically the A2A and A3 subtypes. This interaction triggers downstream signaling cascades involving cyclic AMP (cAMP), Protein Kinase A (PKA), and Exchange protein directly activated by cAMP (Epac), which in turn modulate fibroblast activity and collagen synthesis.

Inosine_Signaling Inosine Inosine A2A_Receptor Adenosine A2A Receptor Inosine->A2A_Receptor A3_Receptor Adenosine A3 Receptor Inosine->A3_Receptor Gs Gs A2A_Receptor->Gs Fibroblast_Proliferation ↓ Fibroblast Proliferation A3_Receptor->Fibroblast_Proliferation Inhibits AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac Collagen_Production ↑ Collagen Production PKA->Collagen_Production Epac->Collagen_Production

Inosine-mediated wound healing signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Murine Excisional Wound Healing Model

This in vivo model is crucial for assessing the macroscopic and microscopic effects of this compound and inosine on wound closure and tissue regeneration.[1][4]

Murine_Wound_Model Start Animal Acclimatization (C57BL/6 mice, 5 weeks old) Anesthesia Anesthesia (e.g., isoflurane) Start->Anesthesia Hair_Removal Dorsal Hair Removal Anesthesia->Hair_Removal Wound_Creation 6mm Full-Thickness Punch Biopsy Hair_Removal->Wound_Creation Treatment Topical Application (this compound/Inosine/Control) Wound_Creation->Treatment Dressing Wound Dressing Treatment->Dressing Monitoring Daily Wound Area Measurement (Image Analysis) Dressing->Monitoring Harvest Tissue Harvest (e.g., Day 8-10) Monitoring->Harvest Analysis Histology, qPCR, Western Blot Harvest->Analysis

Workflow for the murine excisional wound healing model.
  • Animal Preparation: Male C57BL/6 mice (5 weeks old) are acclimatized for one week. Prior to wounding, mice are anesthetized, and the dorsal hair is removed.

  • Wound Creation: A 6-mm full-thickness excisional wound is created on the dorsum of each mouse using a sterile biopsy punch.

  • Treatment Application: Wounds are topically treated with the respective compounds (e.g., 25 µM this compound or 250 µM inosine in a suitable vehicle) or vehicle control.

  • Wound Monitoring: Wounds are covered with a semi-occlusive dressing. The wound area is measured daily by tracing the wound margins on a transparent sheet and analyzing the area using image analysis software.

  • Tissue Harvesting and Analysis: At predetermined time points (e.g., day 8 or 10), mice are euthanized, and the wound tissue is excised for histological analysis (H&E and Masson's trichrome staining), gene expression analysis (qPCR for growth factors and cytokines), and protein analysis (Western blot).

Trans-well Cell Migration Assay

This in vitro assay quantifies the effect of this compound and inosine on the migration of key skin cells, such as keratinocytes and fibroblasts.[1]

  • Cell Culture: Human keratinocytes (HaCaT) and human dermal fibroblasts (HDF) are cultured to 80-90% confluency.

  • Cell Preparation: Cells are serum-starved for 6-12 hours prior to the assay.

  • Assay Setup: A trans-well insert (8 µm pore size) is placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: A suspension of serum-starved cells (e.g., 1 x 10^5 cells) in serum-free media containing different concentrations of this compound or inosine is added to the upper chamber.

  • Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow for cell migration through the porous membrane.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Quantification of Collagen Density

Masson's trichrome staining is a common histological technique used to visualize and quantify collagen deposition in wound tissue.

  • Tissue Preparation: Paraffin-embedded wound tissue sections are deparaffinized and rehydrated.

  • Staining: The sections are stained using a Masson's trichrome stain kit, which stains collagen fibers blue, nuclei black, and cytoplasm/muscle red.

  • Image Acquisition: Stained sections are imaged using a light microscope.

  • Image Analysis: Image analysis software (e.g., ImageJ) is used to quantify the blue-stained area (collagen) relative to the total tissue area. A color deconvolution algorithm can be employed to separate the blue channel for accurate quantification.

Western Blot Analysis for Growth Factors

This technique is used to determine the protein expression levels of growth factors like VEGF and PDGF in wound tissue lysates.[5][6][7]

  • Protein Extraction: Wound tissue is homogenized in lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for VEGF or PDGF. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Immunohistochemistry for Angiogenesis Marker (CD31)

Immunohistochemistry for CD31 (PECAM-1) is used to visualize and quantify blood vessel formation (angiogenesis) in the healing wound.[8][9][10][11][12]

  • Tissue Preparation: Paraffin-embedded wound tissue sections are deparaffinized, and antigen retrieval is performed.

  • Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is prevented using a blocking solution.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody against CD31.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize nuclei and then dehydrated and mounted.

  • Analysis: The number and density of CD31-positive structures (blood vessels) are quantified using image analysis software.

Conclusion

Both this compound and inosine demonstrate significant potential in promoting wound healing through distinct yet effective mechanisms. This compound appears to act as a potent stimulator of cell migration and proliferation, likely through the upregulation of key growth factors via the NGF signaling pathway, while also exerting anti-inflammatory effects. In contrast, inosine's effects are primarily mediated through adenosine receptors, leading to a more nuanced regulation of fibroblast activity and collagen production.

The choice between these two purine nucleosides as therapeutic agents may depend on the specific requirements of the wound environment. For instance, in wounds characterized by a deficit in cell migration and growth factor signaling, this compound may be a more suitable candidate. Conversely, in wounds where modulation of fibroblast activity and collagen deposition is paramount, inosine could offer a more targeted approach. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and to determine their optimal applications in clinical settings. This guide provides a foundational framework for researchers and drug development professionals to build upon in the quest for novel and effective wound healing therapies.

References

A Comparative Guide to the Immunostimulatory Activity of Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the immunostimulatory activity of various guanosine analogs, offering a comparative analysis of their performance supported by experimental data. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the selection and application of these compounds for immunotherapy and vaccine development.

Introduction to this compound Analogs as Immunostimulants

This compound analogs are a class of small molecules that have garnered significant interest for their ability to stimulate the innate immune system.[1] Many of these compounds, particularly those with substitutions at the C8 and N7 positions of the guanine ring, function as agonists for Toll-like receptor 7 (TLR7) and, in some cases, TLR8.[1][2] TLRs are pattern recognition receptors that play a crucial role in initiating inflammatory and antiviral immune responses.[3] Upon activation, TLR7 and TLR8 trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons, as well as the upregulation of costimulatory molecules on antigen-presenting cells (APCs) such as dendritic cells and macrophages.[3][4] This activation of the innate immune system can subsequently enhance adaptive immune responses, making this compound analogs promising candidates for use as vaccine adjuvants and in cancer immunotherapy.[5]

This guide will delve into the mechanisms of action of different this compound analogs, present comparative data on their immunostimulatory potency, and provide detailed experimental protocols for their evaluation.

Comparative Analysis of Immunostimulatory Activity

The immunostimulatory activity of this compound analogs can be quantified by measuring the production of key cytokines and the upregulation of activation markers on immune cells. The following tables summarize the available quantitative data for several well-characterized this compound analogs.

Table 1: Cytokine Induction by this compound Analogs in Murine Splenocytes

This compound AnalogConcentration (µM)IL-6 Production (pg/mL)IL-12 (p40) Production (pg/mL)
7-Thia-8-oxothis compound (TOG) 100~2500~1500
Loxoribine 100~2000~1200
7-Deazathis compound 100~1800~1000
7-Deaza-deoxythis compound 100~1500~800
9-Hexyl-guanine 100~1200~600
Control (untreated) -<100<100

Data is approximated from graphical representations in existing literature.[4]

Table 2: Cytokine Induction by this compound Analogs in Human Peripheral Blood Leukocytes (PBLs)

This compound AnalogConcentration (µM)TNF-α Production (pg/mL)IL-12 Production (pg/mL)IFN-α Production (pg/mL)
7-Thia-8-oxothis compound (TOG) 100~500~200~4000
Loxoribine 100~400~150~3500
7-Deazathis compound 100~300~100~3000
Control (untreated) -<50<50<100

Data is approximated from graphical representations in existing literature.[4]

Table 3: TLR7/TLR8 Agonist Activity of Selected this compound Analogs

CompoundHuman TLR7 EC50 (nM)Mouse TLR7 EC50 (nM)Human TLR8 EC50 (nM)Reference
Compound [I] 75>5000[6]
DSP-0509 51533>10,000[7]

Mechanism of Action: TLR7 and TLR8 Signaling Pathways

This compound analogs primarily exert their immunostimulatory effects through the activation of endosomal Toll-like receptors, predominantly TLR7.[1] Some analogs may also exhibit activity towards TLR8.[8] Upon binding of a this compound analog, TLR7 undergoes a conformational change, leading to its dimerization and the recruitment of the adaptor protein MyD88.[3] This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately resulting in the activation of the transcription factors NF-κB and IRF7.[3] NF-κB activation drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while IRF7 activation leads to the production of type I interferons (IFN-α/β).[3][5]

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Analog This compound Analog TLR7 TLR7 This compound Analog->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activates NF_kB NF-κB IKK_complex->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NF_kB->Pro_inflammatory_Cytokines Induces Transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7->Type_I_IFN Induces Transcription

Caption: TLR7 Signaling Pathway activated by this compound analogs.

The activation of TLR8 follows a similar MyD88-dependent pathway, also leading to the production of pro-inflammatory cytokines.[8] However, the specific cytokine profile induced by TLR8 activation can differ from that of TLR7.[8]

Experimental Protocols

To aid in the evaluation of novel this compound analogs, detailed methodologies for key in vitro experiments are provided below.

Experimental Workflow for Evaluating Immunostimulatory Activity

Experimental_Workflow Experimental Workflow cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis start Isolate Immune Cells (e.g., Dendritic Cells) culture Culture cells and stimulate with this compound Analogs start->culture supernatant Collect Supernatant culture->supernatant cells Harvest Cells culture->cells elisa Cytokine Measurement (ELISA) supernatant->elisa flow Cell Surface Marker Analysis (Flow Cytometry) cells->flow

Caption: General workflow for in vitro evaluation.

In Vitro Stimulation of Dendritic Cells

Objective: To assess the ability of this compound analogs to activate dendritic cells (DCs) in vitro.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) or peripheral blood mononuclear cell (PBMC)-derived DCs.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • This compound analogs (e.g., Loxoribine, 7-deazathis compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control: Lipopolysaccharide (LPS) at 1 µg/mL.

  • Negative control: Vehicle (solvent) alone.

  • 96-well flat-bottom cell culture plates.

Procedure:

  • Seed DCs in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of the this compound analogs in complete medium.

  • Add 100 µL of the diluted this compound analogs, LPS, or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the cell culture supernatants for cytokine analysis and store at -80°C.

  • Gently resuspend the cell pellet for flow cytometry analysis of cell surface markers.

Measurement of Cytokine Production by ELISA

Objective: To quantify the concentration of cytokines (e.g., IL-6, IL-12, TNF-α, IFN-α) in the cell culture supernatants.[9][10][11]

Materials:

  • Commercially available ELISA kits for the specific cytokines of interest.

  • Collected cell culture supernatants.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent (e.g., PBS with 10% FBS).

  • TMB substrate solution.

  • Stop solution (e.g., 2N H2SO4).

  • 96-well ELISA plates.

  • Microplate reader.

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[9]

  • Wash the plate three times with wash buffer.[9]

  • Block the plate with assay diluent for 1-2 hours at room temperature.[9]

  • Wash the plate three times with wash buffer.

  • Add 100 µL of standards and diluted cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.[9]

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the detection antibody and incubate for 1 hour at room temperature.[9]

  • Wash the plate five times with wash buffer.

  • Add 100 µL of avidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate seven times with wash buffer.[9]

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[9]

  • Stop the reaction by adding 50 µL of stop solution.[9]

  • Read the absorbance at 450 nm using a microplate reader.[9]

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Analysis of Dendritic Cell Activation Markers by Flow Cytometry

Objective: To determine the expression of co-stimulatory molecules (e.g., CD86) and MHC class II on the surface of dendritic cells following stimulation with this compound analogs.[12][13]

Materials:

  • Harvested dendritic cells from the in vitro stimulation experiment.

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Fluorochrome-conjugated antibodies against CD11c, CD86, and MHC-II.

  • Isotype control antibodies.

  • Flow cytometer.

Procedure:

  • Wash the harvested cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.

  • Incubate the tubes on ice for 30 minutes in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the cells in 500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software, gating on the CD11c+ population to assess the expression of CD86 and MHC-II.[12]

Conclusion

This compound analogs represent a versatile class of immunostimulatory molecules with significant potential in various therapeutic applications. Their ability to activate TLR7 and induce a robust innate immune response underscores their utility as vaccine adjuvants and for cancer immunotherapy. This guide provides a framework for the comparative evaluation of these compounds, offering both a summary of current knowledge and detailed protocols for further investigation. The continued exploration and characterization of novel this compound analogs will undoubtedly lead to the development of more potent and specific immunomodulatory agents.

References

Safety Operating Guide

Guanosine Disposal: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of guanosine, a naturally occurring purine nucleoside. Adherence to these procedures is critical for mitigating risks and promoting a culture of safety.

This compound is classified as toxic if swallowed and requires careful handling to avoid exposure.[1][2][3] It is considered a hazardous waste due to its toxicity, necessitating disposal at an approved waste disposal facility.[2] Under no circumstances should this compound or its solutions be discharged into the sewer system.[3][4]

Hazard and Handling Summary

The following table summarizes key safety information for this compound.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral) Toxic if swallowed.[1][2][3]P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301+P310: IF SWALLOWED: Immediately call a poison center or doctor.[3] P330: Rinse mouth.[3]
Storage Store locked up.[3]P405: Store locked up.[3]
Disposal Dispose of contents/container to an approved waste disposal plant.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

Operational and Disposal Plan

This step-by-step protocol outlines the procedures for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Solid Waste: Collect dry, solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed container to prevent dust formation.[4]

  • Liquid Waste: If this compound is dissolved in a solvent, the disposal procedure is dictated by the hazards of the solvent.[4] Collect the solution in a compatible, sealed, and clearly labeled waste container. The label must identify both "this compound" and the name of the solvent(s).[4]

  • Segregation: Keep this compound waste separate from other laboratory waste streams to avoid incompatible chemical reactions.[5] Store waste in a designated satellite accumulation area.[6]

2. Personal Protective Equipment (PPE):

  • Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.[4]

3. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.

  • For liquid spills, absorb the material with an inert substance and place it in a designated disposal container.

  • Ensure adequate ventilation in the spill area.

4. Decontamination of Glassware and Equipment:

  • Wash contaminated glassware and equipment with an appropriate solvent to remove all traces of this compound.[4]

  • Collect the initial rinsate as chemical waste.[4] Subsequent washes with soap and water can typically be discarded down the drain, but it is crucial to consult your institution's Environmental Health & Safety (EH&S) office for specific guidance.[4]

5. Final Disposal:

  • Once the waste container is full, arrange for its collection by your institution's EH&S or a licensed hazardous waste management group.[4]

  • Ensure all required waste disposal paperwork is completed accurately.[4]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.

Guanosine_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_containment Containment cluster_final_disposal Final Disposal cluster_spill Spill Contingency start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid solid_container Place in Labeled, Sealed 'Hazardous Waste - Solid' Container solid_waste->solid_container liquid_container Place in Labeled, Sealed 'Hazardous Waste - Liquid' Container (Identify Solvent) liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage collection Arrange for Collection by EH&S or Licensed Contractor storage->collection end End: Compliant Disposal collection->end spill Spill Occurs contain_spill Contain and Clean Up Spill (Absorb liquid, sweep solid) spill->contain_spill spill_waste Collect Spill Residue as Hazardous Waste contain_spill->spill_waste spill_waste->storage

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Guanosine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety Glasses with Side Shields or GogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may also be necessary.[1][2]
Hand Protection Chemical-resistant GlovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][3]
Body Protection Laboratory CoatA lab coat is the minimum requirement.[3] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance at the specific workplace.[2]
Respiratory Protection NIOSH/CEN Approved RespiratorRecommended when there is a risk of dust formation and inhalation.[1][2][4] Use a dust respirator.[4] If engineering controls are insufficient, use a full-face supplied air respirator.[2]
Footwear Close-toed FootwearAt a minimum, wear close-toed footwear in the laboratory.[3]
Operational Plan: Safe Handling of this compound

Adherence to a strict operational plan is crucial for minimizing risks associated with handling this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.[3][5]

  • Use process enclosures or local exhaust ventilation to control airborne levels.[4]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1][2]

2. Handling Procedures:

  • Avoid contact with skin and eyes.[2][3][5]

  • Avoid the formation of dust and aerosols.[1][2]

  • Do not eat, drink, or smoke when using this product.[3][5]

  • Wash hands thoroughly after handling.[3]

  • Keep the container tightly closed when not in use.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][5]

  • Keep the container tightly closed.[2][3][5]

  • Store away from strong oxidizing agents.[1]

Emergency Procedures: First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Procedure
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[3][5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3]
Disposal Plan: Waste Management

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Solid Waste: Collect dry, solid this compound waste, including contaminated PPE (e.g., gloves, weighing paper), in a designated and clearly labeled container. Ensure the container is sealed to prevent dust formation.[6]

  • Liquid Waste: For this compound dissolved in a solvent, the disposal procedure is dictated by the hazards of the solvent. Collect the solution in a compatible, sealed, and clearly labeled waste container. The label must indicate both "this compound" and the name of the solvent(s).[6]

2. Decontamination:

  • Wash contaminated glassware and equipment with an appropriate solvent to remove all traces of this compound.[6]

  • Collect the initial rinsate as chemical waste.[6]

3. Final Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2]

  • One disposal method involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Always observe all federal, state, and local environmental regulations.[3]

Workflow for Safe Handling and Disposal of this compound

Guanosine_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh & Handle this compound (Minimize Dust) C->D Begin Work E Perform Experimental Procedure D->E F Decontaminate Work Surfaces & Equipment E->F Procedure Complete Spill Spill or Exposure Occurs E->Spill Potential Incident G Segregate Waste (Solid vs. Liquid) F->G H Label & Seal Waste Containers G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal (Follow Institutional & Regulatory Guidelines) I->J FirstAid Administer First Aid (as per SDS) Spill->FirstAid Cleanup Contain & Clean Spill (using appropriate procedure) Spill->Cleanup Report Report Incident FirstAid->Report Cleanup->Report

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanosine
Reactant of Route 2
Guanosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.